molecular formula C9H7IO2 B1587554 4-Iodocinnamic acid CAS No. 34633-09-5

4-Iodocinnamic acid

Cat. No.: B1587554
CAS No.: 34633-09-5
M. Wt: 274.05 g/mol
InChI Key: NIDLJAPEZBFHGP-UHFFFAOYSA-N
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Description

4-Iodocinnamic Acid (CAS 34633-09-5) is an organic compound with the molecular formula C9H7IO2 and a molecular weight of 274.06 g/mol. It is characterized as a white to off-white solid with a melting point of 270-271 °C and a predicted pKa of 4.37±0.10. For stability, it is recommended to store this compound at 2-8°C, protected from light. This chemical serves as a versatile building block in organic synthesis and materials science research. Its primary research value lies in its role as a precursor for synthesizing more complex molecules. For instance, it is used in the preparation of cholesterol derivatives, such as β-sitosteryl 4-iodocinnamate, which is a subject of cutting-edge studies in ferroelectric materials. Recent research has demonstrated that such derivatives can exhibit unique biferroelectricity, showing polarization switching in both solid crystal and liquid crystal phases, which is a significant finding for the development of advanced electronic and photonic devices. The compound's structure, featuring a reactive iodine atom and a carboxylic acid group, allows for further functionalization through various cross-coupling reactions and esterifications, making it a valuable reagent for exploring novel organic materials and supramolecular structures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-iodophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDLJAPEZBFHGP-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Iodocinnamic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Iodocinnamic Acid: Properties, Reactivity, and Applications

Introduction

4-Iodocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, stands as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] While its parent compound is known for its role in flavorings, perfumery, and as a biosynthetic precursor, the introduction of an iodine atom at the para position of the phenyl ring dramatically enhances its synthetic versatility.[1][2] The carbon-iodine bond serves as a highly reactive handle for sophisticated carbon-carbon bond-forming reactions, making 4-iodocinnamic acid an indispensable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core chemical properties, reactivity profile, and strategic applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of its application. 4-Iodocinnamic acid is systematically identified by its structural and registry information.

  • IUPAC Name : 3-(4-iodophenyl)prop-2-enoic acid[3]

  • Synonyms : p-Iodocinnamic acid, 3-(4-iodophenyl)acrylic acid[4]

  • CAS Number : 34633-09-5[3]

  • Molecular Formula : C₉H₇IO₂[3][5]

  • Molecular Weight : 274.06 g/mol [3][5]

The molecule's architecture, featuring a carboxylic acid, an alkene, and an iodo-substituted aromatic ring, dictates its chemical behavior.

Caption: 2D structure of 4-Iodocinnamic acid.

Physicochemical Properties

The physical characteristics of 4-Iodocinnamic acid are essential for determining appropriate solvents, reaction conditions, and storage protocols. It typically appears as a white to off-white solid.[4]

PropertyValueSource
Melting Point 270-271 °C[4]
Boiling Point (Predicted) 362.0 ± 25.0 °C[4]
Density (Predicted) 1.862 ± 0.06 g/cm³[4]
pKa (Predicted) 4.37 ± 0.10[4]
Topological Polar Surface Area 37.3 Ų[3]

Its low solubility in water but good solubility in many organic solvents is typical for compounds of its class.[1] For reactions, solvents like DMF, DMSO, acetonitrile, or THF are often employed. Storage in a cool, dry, well-ventilated place, protected from light, is recommended to maintain its stability.[4][6]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 4-Iodocinnamic acid. The key expected features are outlined below.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals. The vinylic protons of the acrylate moiety appear as two doublets, typically in the range of 6.5-7.8 ppm, with a large coupling constant (~16 Hz) confirming the trans configuration. The aromatic protons on the iodophenyl ring appear as two doublets in the aromatic region (~7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, often above 12 ppm.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm.[7] Carbons of the aromatic ring and the double bond will resonate in the 119-145 ppm region.[7] The carbon atom bonded to the iodine will show a characteristic upfield shift compared to unsubstituted benzene due to the heavy atom effect.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8] A sharp, strong peak for the C=O (carbonyl) stretch is expected around 1680-1700 cm⁻¹.[8] The alkene C=C stretch appears around 1620-1640 cm⁻¹, and C-H stretches for the aromatic ring and alkene are found just above 3000 cm⁻¹.[8]

  • Mass Spectrometry : In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 274, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The true power of 4-Iodocinnamic acid lies in its reactivity, which is dominated by the aryl iodide moiety. The C-I bond is the weakest among the aryl halides, making it an exceptionally reactive substrate for palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the sequential and regioselective modification of the molecule, a cornerstone of modern synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions

The iodophenyl group is a premier coupling partner, enabling the formation of new carbon-carbon bonds under relatively mild conditions.[9] This functionality is central to its use in constructing complex scaffolds for drug discovery.

The Heck reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an alkene.[10][11] This reaction is instrumental in synthesizing substituted styrenes and other complex olefinic structures. The high reactivity of the C-I bond allows these reactions to proceed with high efficiency, often under milder conditions than those required for aryl bromides or chlorides.[9]

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

General Protocol: Heck Coupling

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Iodocinnamic acid (1.0 eq.), the desired alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF, acetonitrile, or water) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2-3 eq.).[12][13]

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

The Sonogashira coupling enables the direct linkage of the aryl iodide with a terminal alkyne, a critical transformation for synthesizing arylalkynes.[14] These structures are prevalent in pharmaceuticals, natural products, and organic materials. The reaction proceeds under mild conditions using a dual catalyst system of palladium and copper(I).[15]

Caption: Catalytic cycles of the Sonogashira reaction.

General Protocol: Sonogashira Coupling

  • Setup: In a flask under an inert atmosphere, combine 4-Iodocinnamic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Reagents: Add a suitable solvent (e.g., THF, DMF) and a base (e.g., Et₃N, piperidine).[16]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the resulting arylalkyne product by column chromatography.

The Suzuki reaction is one of the most widely used cross-coupling methods, creating C-C bonds between the aryl iodide and an organoboron species (typically a boronic acid or ester).[17] It is exceptionally robust, tolerant of a wide range of functional groups, and is a preferred method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[18][19]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol: Suzuki Coupling

  • Setup: Combine 4-Iodocinnamic acid (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.) in a reaction flask.[20]

  • Solvent: Add a solvent system, often a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Reaction: Degas the mixture (e.g., by bubbling argon through it) before heating to reflux (typically 80-110 °C). Monitor the reaction progress.

  • Workup: After completion, cool the mixture, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic phases, wash with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Synthesis of 4-Iodocinnamic Acid

4-Iodocinnamic acid is readily synthesized via established condensation reactions. A common and efficient method is the Knoevenagel condensation between 4-Iodobenzaldehyde and malonic acid, often catalyzed by a base like pyridine or piperidine.[21]

Protocol: Synthesis via Knoevenagel Condensation

  • Reagents: In a round-bottom flask, dissolve 4-Iodobenzaldehyde (1.0 eq.) and malonic acid (1.1 eq.) in pyridine.

  • Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Reaction: Heat the mixture at reflux for several hours. The reaction progress can be monitored by observing the evolution of CO₂ (decarboxylation).

  • Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. This will precipitate the crude 4-Iodocinnamic acid.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Applications in Research and Drug Development

The synthetic flexibility of 4-Iodocinnamic acid makes it a valuable tool for medicinal chemists.

  • Scaffold for Bioactive Molecules: It serves as a precursor for compounds with demonstrated biological activities, including potent cytotoxicity against cancer cells and antimicrobial properties.[5]

  • Molecular Probes and Ligands: The ability to easily introduce diverse substituents via cross-coupling allows for the systematic synthesis of libraries of compounds to probe biological targets, such as NMDA receptors.[22]

  • Fragment-Based Drug Discovery (FBDD): As a functionalized aromatic fragment, it can be elaborated into more complex lead compounds.

  • Material Science: The rigid, conjugated structure that can be built from 4-iodocinnamic acid derivatives makes them useful in the development of organic electronic materials.

Safety and Handling

While not acutely toxic, proper handling of 4-Iodocinnamic acid is essential. It is classified as an irritant.[23][24]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[23][25] Use in a well-ventilated area or a chemical fume hood.[25]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[23][24]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]

Conclusion

4-Iodocinnamic acid is far more than a simple derivative of a natural product. Its true value is realized through the strategic reactivity of its carbon-iodine bond, which unlocks access to a vast chemical space via robust and reliable cross-coupling methodologies. For researchers in organic synthesis and drug development, it represents a versatile and powerful platform for the efficient construction of novel molecular entities with significant potential in both medicine and materials science.

References

  • PubChem. (n.d.). 4-Iodocinnamic acid. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). (2023). A Microscale Heck Reaction In Water. Retrieved from [Link]

  • Dicks, A. P., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator, 12(2), 77-79. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. International Journal of ChemTech Research, 11(01), 22-31. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]... (Video ID not available for a stable link)

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • MDPI. (2002). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 7(10), 727-731. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • PubMed. (2000). Solid phase synthesis of 4-hydroxycinnamic acid and its derivatives for potential use in combinatorial chemistry. J Pept Res, 55(2), 147-56. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Iodocinnamic acid is a crucial building block in organic synthesis, particularly valued in the development of pharmaceuticals and functional materials due to the reactivity of its carbon-iodine bond in cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the principal synthetic routes to 4-iodocinnamic acid, designed for researchers, chemists, and drug development professionals. We will explore three core methodologies: the Sandmeyer reaction starting from 4-aminocinnamic acid, direct electrophilic iodination of cinnamic acid, and palladium-catalyzed cross-coupling reactions. This document offers detailed, step-by-step protocols, discusses the underlying mechanisms, and presents comparative data to assist scientists in selecting the most suitable method for their specific application.

Introduction and Strategic Overview

4-Iodocinnamic acid, with the chemical formula C₉H₇IO₂, is a derivative of cinnamic acid where an iodine atom is substituted at the para (4-position) of the phenyl ring.[3] This substitution is of high strategic value in synthetic chemistry. The C-I bond is the most reactive among aryl halides, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions are foundational in modern medicinal chemistry for constructing complex molecular architectures.[4] The cinnamic acid moiety itself is a well-known pharmacophore, and its derivatives have shown a variety of biological activities, including anticancer and anti-inflammatory properties.[5][6]

Choosing a Synthetic Pathway

The selection of an optimal synthesis protocol depends on several factors: availability of starting materials, desired scale, purity requirements, and laboratory equipment. The following diagram outlines a decision-making framework for choosing a synthetic route.

G start Select Synthesis Route sm Starting Material Availability start->sm cinnamic_acid Cinnamic Acid sm->cinnamic_acid Cinnamic Acid amino_cinnamic 4-Aminocinnamic Acid sm->amino_cinnamic 4-Aminocinnamic Acid iodo_benzene 4-Substituted Iodobenzene sm->iodo_benzene Iodobenzene Derivative protocol1 Protocol 2: Direct Iodination cinnamic_acid->protocol1 protocol2 Protocol 1: Sandmeyer Reaction amino_cinnamic->protocol2 protocol3 Protocol 3: Heck Coupling iodo_benzene->protocol3

Caption: Decision framework for selecting a synthesis route.

Protocol 1: Sandmeyer Reaction from 4-Aminocinnamic Acid

The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups, including halides, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[7][8] This method is particularly effective when the starting amine is readily available and high purity is desired.

Principle and Mechanism

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine (4-aminocinnamic acid) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C), to form a diazonium salt.[9]

  • Iodide Displacement: The resulting diazonium salt is then treated with an iodide salt, most commonly potassium iodide (KI). Unlike the chloro- and bromo- versions of the Sandmeyer reaction which require a copper(I) catalyst, the iodination reaction does not typically require a catalyst as the iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.[10] The reaction is driven by the irreversible loss of nitrogen gas (N₂), a highly stable molecule.[8]

G cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodide Displacement A 4-Aminocinnamic Acid B Diazonium Salt Intermediate A->B NaNO₂, HCl C 4-Iodocinnamic Acid B->C KI D N₂ Gas B->D KI

Caption: Workflow for the Sandmeyer synthesis of 4-Iodocinnamic Acid.

Detailed Experimental Protocol

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Aminocinnamic Acid 163.18 10.0 g 0.0613
Concentrated HCl 36.46 25 mL ~0.3
Sodium Nitrite (NaNO₂) 69.00 4.6 g 0.0667
Potassium Iodide (KI) 166.00 11.2 g 0.0675
Deionized Water 18.02 As needed -
Sodium Thiosulfate 158.11 As needed -

| Ethanol | 46.07 | For recrystallization | - |

Procedure:

  • Diazotization: In a 250 mL flask, suspend 10.0 g of 4-aminocinnamic acid in 100 mL of water and 25 mL of concentrated HCl.[11][12] Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of 4.6 g of sodium nitrite in 20 mL of cold water dropwise. Ensure the temperature is maintained below 5 °C throughout the addition. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt should result in a clear solution.

  • Sandmeyer Reaction: In a separate 500 mL flask, dissolve 11.2 g of potassium iodide in 50 mL of water and cool to 0-5 °C.[13]

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If any excess iodine color persists, add a small amount of sodium thiosulfate solution to quench it.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water.

  • Recrystallize the solid from an ethanol/water mixture to afford pure 4-iodocinnamic acid as a pale yellow or off-white solid.

Advantages and Disadvantages
  • Advantages: High yields, high purity of the final product, and a well-established, reliable procedure.

  • Disadvantages: The diazonium salt intermediate is unstable and potentially explosive if allowed to dry, requiring careful temperature control. The use of corrosive mineral acids is also a consideration.

Protocol 2: Direct Electrophilic Iodination of Cinnamic Acid

Direct iodination of an aromatic ring is a straightforward approach if the starting arene is sufficiently activated. For cinnamic acid, the phenyl ring is moderately activated by the vinyl group, but strong iodinating conditions are typically required for good yields and regioselectivity.

Principle and Mechanism

This reaction is an electrophilic aromatic substitution (SEAr). Molecular iodine (I₂) itself is a weak electrophile, so it is almost always used with an oxidizing agent or an acid catalyst to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[2] A common and effective reagent system is N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid or trifluoroacetic acid.[14][15] The acid protonates NIS, generating a highly electrophilic iodine species that is then attacked by the electron-rich aromatic ring of cinnamic acid.[14] The directing effect of the vinyl group favors substitution at the ortho and para positions. Due to steric hindrance, the para product (4-iodocinnamic acid) is typically the major isomer.

G cluster_activation Reagent Activation cluster_substitution Electrophilic Substitution NIS NIS I+ I+ NIS->I+ H₂SO₄ Cinnamic AcidI+ Cinnamic AcidI+ Intermediate Intermediate Cinnamic AcidI+->Intermediate -H⁺ 4-Iodocinnamic Acid 4-Iodocinnamic Acid Intermediate->4-Iodocinnamic Acid -H⁺

Caption: Mechanism of electrophilic iodination using NIS.

Detailed Experimental Protocol

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles
Cinnamic Acid 148.16 7.4 g 0.05
N-Iodosuccinimide (NIS) 224.99 12.4 g 0.055
Concentrated H₂SO₄ 98.08 100 mL -
Crushed Ice 18.02 ~300 g -
Sodium Sulfite (Na₂SO₃) 126.04 As needed -

| Dichloromethane (DCM) | 84.93 | For extraction | - |

Procedure:

  • Reaction Setup: In a flask protected from light, carefully add 100 mL of concentrated sulfuric acid and cool it to 0 °C in an ice bath.

  • Slowly add 7.4 g of cinnamic acid to the cold sulfuric acid with stirring until it is fully dissolved.

  • Iodination: Add 12.4 g of N-Iodosuccinimide (NIS) portion-wise to the solution, ensuring the temperature is maintained between 0 and 5 °C.[2][14]

  • Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, carefully pour the reaction mixture onto ~300 g of crushed ice with stirring.

  • Add a saturated aqueous solution of sodium sulfite to reduce any excess iodine species until the dark color disappears.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

  • If impurities are present, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).

Advantages and Disadvantages
  • Advantages: A more direct route starting from readily available cinnamic acid. Can be a one-pot procedure.

  • Disadvantages: Requires handling of large quantities of strong, corrosive acid. Regioselectivity can be an issue, potentially leading to a mixture of ortho and para isomers, which may require chromatographic separation.

Protocol 3: Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful tool for forming carbon-carbon bonds, specifically by coupling an unsaturated halide (like an aryl iodide) with an alkene in the presence of a palladium catalyst and a base.[16] To synthesize 4-iodocinnamic acid, this would involve reacting a di-iodinated benzene derivative with acrylic acid, though a more common application of the Heck reaction would be to synthesize cinnamic acid derivatives from an aryl halide and acrylic acid.[17][18] For the purpose of this guide, we will consider the synthesis of 4-iodocinnamic acid from 4-iodobenzoic acid and ethylene, or a related variant. A more direct Heck approach would couple 1,4-diiodobenzene with acrylic acid.

Principle and Mechanism

The catalytic cycle of the Heck reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 1,4-diiodobenzene) to form a Pd(II) complex.

  • Migratory Insertion: The alkene (acrylic acid) coordinates to the palladium center and then inserts into the Pd-Aryl bond.

  • Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. Reductive elimination of HX (where X is the halide) with the help of a base regenerates the Pd(0) catalyst, completing the cycle.[16]

heck_cycle A Pd(0) Catalyst B Oxidative Addition A->B Ar-I C Pd(II) Complex B->C D Migratory Insertion C->D Alkene E Intermediate D->E F β-Hydride Elimination E->F F->A Base (-HBX) Product Product F->Product

Caption: Simplified catalytic cycle of the Heck Reaction.

Representative Experimental Protocol

This protocol describes the coupling of 1,4-diiodobenzene with acrylic acid.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles
1,4-Diiodobenzene 329.91 16.5 g 0.05
Acrylic Acid 72.06 3.6 g 0.05
Palladium(II) Acetate 224.50 0.112 g 0.0005 (1 mol%)
Triethylamine (TEA) 101.19 15.2 g (21 mL) 0.15

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

  • Reaction Setup: To a dry 250 mL flask, add 16.5 g of 1,4-diiodobenzene, 0.112 g of palladium(II) acetate, and 100 mL of DMF.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add 3.6 g of acrylic acid and 15.2 g of triethylamine to the mixture under an inert atmosphere.

  • Heck Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 300 mL of water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of ~2. This will precipitate the product.

  • Filter the crude product and wash it with water.

  • The crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-iodocinnamic acid.

Advantages and Disadvantages
  • Advantages: High functional group tolerance and versatility. Modern catalysts can achieve high turnover numbers.

  • Disadvantages: Palladium catalysts can be expensive. Reaction conditions may require careful optimization (catalyst, base, solvent, temperature). Potential for side reactions like homocoupling of the aryl halide.

Characterization of 4-Iodocinnamic Acid

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to pale yellow crystalline solid
Molecular Formula C₉H₇IO₂
Molar Mass 274.06 g/mol [1]
Melting Point 238-242 °C
¹H NMR (DMSO-d₆) δ ~12.5 (s, 1H, COOH), ~7.8 (d, 2H, Ar-H), ~7.6 (d, 1H, =CH), ~7.5 (d, 2H, Ar-H), ~6.6 (d, 1H, =CH)
¹³C NMR (DMSO-d₆) δ ~167.5, ~143.0, ~137.5, ~134.0, ~130.0, ~121.0, ~96.0 ppm[19]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagent-Specific Hazards:

    • Strong Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care.

    • N-Iodosuccinimide (NIS): Is an oxidizing agent and a lachrymator. Avoid inhalation and contact with skin.

    • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

    • Organic Solvents (DMF, DCM): Are volatile and may be toxic or flammable.

Conclusion

The synthesis of 4-iodocinnamic acid can be successfully achieved through several distinct pathways. The Sandmeyer reaction is a robust and high-yielding choice when starting from 4-aminocinnamic acid. Direct iodination offers the most straightforward route from cinnamic acid but requires careful control to manage harsh conditions and ensure regioselectivity. The Heck reaction represents a modern, versatile approach, though it may require more significant optimization and investment in catalysts. The ultimate choice of method will be guided by the specific needs and constraints of the research or development project at hand.

References

  • Jia, W., et al. (2015). Iodine-Promoted Decarboxylative C-S Cross-Coupling of Cinnamic Acids with Sodium Benzene Sulfinates. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from: [Link]

  • Cheung, L. L. W., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator, 12(2), 77-79. Retrieved from: [Link]

  • ResearchGate. (2015). Iodine-Promoted Decarboxylative C-S Cross-Coupling of Cinnamic Acids with Sodium Benzene Sulfinates. Retrieved from: [Link]

  • Olsen, K. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Sulfur Chemistry, 28(9), 1281. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Iodocinnamic acid. Retrieved from: [Link]

  • ResearchGate. (2018). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from: [Link]

  • Green Chemistry Teaching and Learning Community. (2023). A Microscale Heck Reaction In Water. Retrieved from: [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from: [Link]

  • ResearchGate. (2007). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from: [Link]

  • ResearchGate. (2010). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from: [Link]

  • LookChem. (n.d.). 4-AMINOCINNAMIC ACID wiki. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]

  • MySkinRecipes. (n.d.). 4-Aminocinnamic Acid. Retrieved from: [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Retrieved from: [Link]

  • Milic, N., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(6), 850-856. Retrieved from: [Link]

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4-Iodocinnamic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Iodocinnamic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-iodocinnamic acid, a key intermediate in organic synthesis and drug development. Understanding its unique spectral signature is paramount for reaction monitoring, quality control, and structural confirmation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles that govern the spectral output.

Molecular Structure and Spectroscopic Overview

4-Iodocinnamic acid, with the chemical formula C₉H₇IO₂, possesses a well-defined structure that gives rise to a predictable yet detailed spectroscopic fingerprint. The molecule consists of a para-substituted benzene ring, a trans-alkene moiety (the vinyl group), and a carboxylic acid. The presence of the heavy iodine atom significantly influences the electronic environment and mass, which is clearly reflected in the NMR and MS data.

Caption: Molecular structure of 4-Iodocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For 4-iodocinnamic acid, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is characterized by distinct signals for the aromatic, vinylic, and carboxylic acid protons. The trans configuration of the double bond is confirmed by the large coupling constant between the vinylic protons.

Interpretation and Causality:

  • Carboxylic Acid Proton (COOH): This proton typically appears as a broad singlet far downfield (~12-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent (typically DMSO-d₆ or CDCl₃).

  • Aromatic Protons (C₆H₄): The iodine substitution creates an AA'BB' system. The protons ortho to the iodine (and meta to the vinyl group) are electronically distinct from the protons meta to the iodine (and ortho to the vinyl group). This results in two doublets. The protons ortho to the electron-withdrawing vinyl group will be further downfield.

  • Vinylic Protons (-CH=CH-): These two protons give rise to two doublets. The proton alpha to the carbonyl (Cα-H) is typically upfield relative to the proton beta to the carbonyl (Cβ-H). The key diagnostic feature is their coupling constant (J), which is expected to be in the range of 15-16 Hz, unequivocally indicating a trans geometry.[1]

Table 1: Predicted ¹H NMR Data for 4-Iodocinnamic Acid

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~12.5Broad Singlet-1H
Aromatic (ortho to -CH=CH)~7.7Doublet~8.52H
Aromatic (meta to -CH=CH)~7.5Doublet~8.52H
Cβ-H (beta to COOH)~7.6Doublet~16.01H
Cα-H (alpha to COOH)~6.5Doublet~16.01H

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 4-iodocinnamic acid, nine distinct signals are expected.

Interpretation and Causality:

  • Carbonyl Carbon (C=O): This carbon is significantly deshielded by the two oxygen atoms and appears furthest downfield (~167 ppm).

  • Vinylic Carbons (-CH=CH-): The two sp² carbons of the alkene bond are found in the typical alkene region. Cβ is generally more deshielded than Cα.

  • Aromatic Carbons (C₆H₄): Four signals are expected for the aromatic ring. The carbon directly bonded to the iodine (C-I) is a key feature. Its chemical shift is significantly influenced by the heavy atom effect and can be found further upfield than expected based solely on electronegativity, often around 95-100 ppm. The other aromatic carbons appear in the 128-140 ppm range.

Table 2: Predicted ¹³C NMR Data for 4-Iodocinnamic Acid

Carbon AssignmentChemical Shift (δ, ppm)
C=O~167.5
~142.5
Aromatic C (quaternary, attached to vinyl)~134.0
Aromatic CH (ortho to vinyl)~130.0
Aromatic CH (meta to vinyl)~132.0
~121.0
Aromatic C (quaternary, attached to I)~98.0

Note: Data is estimated based on known values for similar halogenated cinnamic acids.[2]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-20 mg of 4-iodocinnamic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference, with its signal defined as 0.00 ppm, ensuring the accuracy of all other chemical shifts.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Tuning and Shimming: Tune the probe to the appropriate frequency for ¹H or ¹³C and shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

  • Data Acquisition (¹H): Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • Data Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 4-iodocinnamic acid is dominated by features from the carboxylic acid and the conjugated system.

Interpretation and Causality:

  • O-H Stretch: The carboxylic acid O-H bond exhibits a very broad and strong absorption band from ~2500 to 3300 cm⁻¹. The breadth is due to extensive hydrogen bonding, where the acid molecules form dimers in the solid state.[3][4]

  • C=O Stretch: A strong, sharp absorption band appears around 1680-1700 cm⁻¹, characteristic of a conjugated carboxylic acid carbonyl group.[3]

  • C=C Stretches: Two distinct C=C stretching vibrations are observed: one for the alkene (~1625 cm⁻¹) and another for the aromatic ring (~1580 cm⁻¹).[3]

  • C-H Bends (Out-of-Plane): A strong band around 980 cm⁻¹ is indicative of the out-of-plane bending of the hydrogens on a trans-disubstituted alkene, providing further confirmation of its stereochemistry.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including the C-I stretch (typically ~500-600 cm⁻¹), which are unique to the molecule as a whole.[5]

Table 3: Key IR Absorption Bands for 4-Iodocinnamic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid Dimer)
~3050MediumAromatic & Vinylic C-H stretch
~1690Strong, SharpC=O stretch (Conjugated Carboxylic Acid)
~1625StrongC=C stretch (Alkene)
~1580MediumC=C stretch (Aromatic Ring)
~980Strong=C-H bend (trans-Alkene, Out-of-Plane)
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.

  • Sample Application: Place a small amount of the solid 4-iodocinnamic acid powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Interpretation and Causality:

  • Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak will be the deprotonated molecule [M-H]⁻ in negative ion mode, or the protonated molecule [M+H]⁺ in positive ion mode. For 4-iodocinnamic acid (MW = 274.05 g/mol ), this would appear at m/z 273 or 275, respectively.[6] In Electron Ionization (EI), a radical cation M⁺• at m/z 274 would be observed.

  • Fragmentation: The molecular ion is often unstable and breaks apart into smaller, characteristic fragments. The fragmentation process is governed by the formation of the most stable carbocations or radicals.[7] Common losses for cinnamic acid derivatives include:

    • Loss of •OH (17 Da): Formation of an acylium ion.

    • Loss of •COOH (45 Da): Cleavage of the carboxylic acid group.

    • Loss of •I (127 Da): Cleavage of the carbon-iodine bond.

G M [M]+• m/z = 274 F1 [M - COOH]+• m/z = 229 M->F1 - •COOH F2 [M - I]+• m/z = 147 M->F2 - •I F3 [C₇H₅]+• m/z = 89 F1->F3 - I₂ F2->F3 - C₂H₂

Caption: Plausible EI fragmentation pathway for 4-Iodocinnamic Acid.

Table 4: Predicted Key Fragments in Mass Spectrum (EI) of 4-Iodocinnamic Acid

m/zProposed Fragment
274[C₉H₇IO₂]⁺• (Molecular Ion)
229[C₈H₆I]⁺ (Loss of •COOH)
147[C₉H₇O₂]⁺ (Loss of •I)
127[I]⁺ (Iodine Cation)
102[C₈H₆]⁺ (Iodostyrene cation radical - H)
Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of 4-iodocinnamic acid (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas (e.g., nitrogen) assist in desolvation, releasing the analyte ions into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments. For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum.[8]

Conclusion

The spectroscopic characterization of 4-iodocinnamic acid is a clear-cut process when approached systematically. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability. Together, these techniques provide a robust and self-validating dataset essential for any researcher working with this compound.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Compound Summary for CID 3599788, 4-Iodocinnamic acid. National Center for Biotechnology Information. [Link][6]

  • Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link][3]

  • Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal. [Link][8][9]

  • The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. [Link][2]

  • Wikipedia. Fragmentation (mass spectrometry). [Link][7]

  • Wiley-VCH. Supporting Information. [https://media.wiley.com/ δεδομένα/123/50/2-s.pdf]([Link] δεδομένα/123/50/2-s.pdf)[1]

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An In-Depth Technical Guide to 4-Iodocinnamic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Iodocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, presents a compelling scaffold for scientific investigation in materials science and medicinal chemistry. While its definitive crystal structure remains to be fully elucidated in publicly accessible databases, this technical guide provides a comprehensive overview of its synthesis, known physicochemical properties, and significant potential in drug development. By examining the established biological activities of closely related cinnamic acid analogs, we extrapolate the promising therapeutic avenues for 4-iodocinnamic acid, particularly in oncology and antimicrobial research. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and outlining future directions for the exploration of this intriguing molecule.

Introduction: The Significance of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products with significant biological activities.[1] The simple, yet versatile, structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] The introduction of a halogen atom, such as iodine, onto the phenyl ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for specific intermolecular interactions, such as halogen bonding. This guide focuses on the para-substituted isomer, 4-iodocinnamic acid (Figure 1), a compound of increasing interest in the scientific community.

Chemical Structure of 4-Iodocinnamic acid

Figure 1. Chemical Structure of 4-Iodocinnamic Acid.[2]

Synthesis and Purification of 4-Iodocinnamic Acid

The synthesis of 4-iodocinnamic acid is typically achieved through established organic chemistry reactions. A common and effective method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.

Experimental Protocol: Synthesis via Perkin Reaction

This protocol outlines a general procedure for the synthesis of 4-iodocinnamic acid.

Materials:

  • 4-Iodobenzaldehyde

  • Acetic anhydride

  • Triethylamine or Sodium Acetate (anhydrous)

  • Malonic acid (for Knoevenagel-Doebner modification)

  • Pyridine (for Knoevenagel-Doebner modification)

  • Piperidine (for Knoevenagel-Doebner modification)

  • Appropriate solvents (e.g., ethanol, water)

  • Hydrochloric acid (for acidification)

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-iodobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heating: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, the reaction mixture is poured into water and boiled to hydrolyze the excess acetic anhydride.

  • Purification: The crude product is then subjected to steam distillation to remove unreacted 4-iodobenzaldehyde.

  • Acidification: The resulting aqueous solution is treated with hydrochloric acid to precipitate the 4-iodocinnamic acid.

  • Recrystallization: The crude 4-iodocinnamic acid is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield white to off-white crystals.

Knoevenagel-Doebner Condensation: An Alternative Synthetic Route

An alternative and often high-yielding route is the Knoevenagel-Doebner condensation. This method involves the reaction of 4-iodobenzaldehyde with malonic acid in the presence of a basic catalyst system, typically pyridine and a small amount of piperidine. The reaction is heated, and subsequent decarboxylation of the intermediate yields 4-iodocinnamic acid.

Synthesis_Workflow cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel-Doebner Condensation P_Reactants 4-Iodobenzaldehyde + Acetic Anhydride + Sodium Acetate P_Heating Reflux P_Reactants->P_Heating P_Hydrolysis Hydrolysis P_Heating->P_Hydrolysis P_Purification Steam Distillation P_Hydrolysis->P_Purification P_Acidification Acidification P_Purification->P_Acidification P_Product 4-Iodocinnamic Acid P_Acidification->P_Product K_Reactants 4-Iodobenzaldehyde + Malonic Acid + Pyridine/Piperidine K_Heating Heating K_Reactants->K_Heating K_Decarboxylation Decarboxylation K_Heating->K_Decarboxylation K_Product 4-Iodocinnamic Acid K_Decarboxylation->K_Product

Diagram 1: Synthetic workflows for 4-iodocinnamic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-iodocinnamic acid is crucial for its application in drug development and materials science.

PropertyValueSource
Molecular Formula C₉H₇IO₂[2]
Molecular Weight 274.05 g/mol [2]
Appearance White to off-white solid
Melting Point Not definitively reported; expected to be high due to aromaticity and halogen substitution.
Solubility Sparingly soluble in water, soluble in organic solvents.
pKa Estimated to be around 4.5, similar to other cinnamic acids.

Crystal Structure: A Frontier for Investigation

As of the latest literature review, a definitive, publicly available crystal structure of 4-iodocinnamic acid has not been reported in major crystallographic databases such as the Cambridge Structural Database (CSD). The determination of its crystal structure through single-crystal X-ray diffraction would be a significant contribution to the field, providing invaluable insights into its solid-state properties.

The Importance of Crystal Structure in Drug Development

The crystal structure of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties, including:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different stability, solubility, and bioavailability.

  • Solubility and Dissolution Rate: The arrangement of molecules in the crystal lattice directly impacts how readily the compound dissolves, which is a key factor in its absorption in the body.

  • Stability: The strength of the intermolecular interactions within the crystal lattice influences the compound's stability to heat, light, and moisture.

  • Mechanical Properties: Properties such as hardness and compressibility are important for the formulation of solid dosage forms like tablets.

Predicted Intermolecular Interactions in the Solid State

Based on the molecular structure of 4-iodocinnamic acid and the known crystal packing of related compounds, several key intermolecular interactions are predicted to play a crucial role in its solid-state assembly:

  • Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is highly probable that 4-iodocinnamic acid molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties, a common motif in the crystal structures of carboxylic acids.

  • Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal lattice of 4-iodocinnamic acid, the iodine atom could form halogen bonds with the carbonyl oxygen of a neighboring molecule (I···O), or potentially with the iodine atom of another molecule (I···I).

  • π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Intermolecular_Interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_I Iodine (I) M2_COOH Carboxylic Acid (O-H, C=O) M1_I->M2_COOH Halogen Bonding (I···O) M1_COOH Carboxylic Acid (O-H, C=O) M1_COOH->M2_COOH Hydrogen Bonding (O-H···O) M1_Ring Phenyl Ring (π-system) M2_Ring Phenyl Ring (π-system) M1_Ring->M2_Ring π-π Stacking M2_I Iodine (I)

Diagram 2: Predicted intermolecular interactions in the solid state of 4-iodocinnamic acid.

Therapeutic Potential and Applications in Drug Development

While specific biological studies on 4-iodocinnamic acid are limited in the public domain, the extensive research on other cinnamic acid derivatives provides a strong basis for predicting its therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[3] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. The presence of the iodine atom in 4-iodocinnamic acid could enhance its anticancer activity through several mechanisms:

  • Increased Lipophilicity: The iodine atom increases the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and improving its bioavailability.

  • Halogen Bonding Interactions: The ability to form halogen bonds could enable more specific and stronger interactions with biological targets, such as enzymes or receptors involved in cancer progression.

  • Radiosensitization: Iodinated compounds are known to be effective radiosensitizers in cancer therapy due to the high atomic number of iodine, which enhances the absorption of X-rays.

Antimicrobial Properties

Cinnamic acid and its derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[1] The proposed mechanisms include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation. The introduction of a halogen atom can often enhance the antimicrobial potency of organic compounds. Therefore, 4-iodocinnamic acid is a promising candidate for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Other Potential Applications

Given the diverse biological activities of the cinnamic acid scaffold, 4-iodocinnamic acid may also exhibit:

  • Anti-inflammatory effects: By modulating inflammatory pathways.

  • Antioxidant properties: By scavenging free radicals.

  • Neuroprotective effects: By protecting neurons from damage.

Future Directions and Conclusion

The study of 4-iodocinnamic acid is at a nascent stage, with significant opportunities for further research. The foremost priority is the determination of its single-crystal X-ray structure. This would provide the fundamental data needed to understand its solid-state properties and to perform structure-based drug design.

Key areas for future investigation include:

  • Single-Crystal Growth and X-ray Diffraction: A detailed protocol for growing high-quality single crystals and subsequent structure determination is paramount.

  • Polymorphism Screening: A comprehensive study to identify and characterize different polymorphic forms of 4-iodocinnamic acid.

  • In-depth Biological Evaluation: Systematic in vitro and in vivo studies to validate its predicted anticancer, antimicrobial, and other therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the impact of the iodo-substituent on biological activity.

  • Computational Modeling: Molecular docking and molecular dynamics simulations to predict its binding modes with biological targets.

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An In-Depth Technical Guide to 4-Iodocinnamic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Iodocinnamic Acid

4-Iodocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a highly versatile molecule in synthetic chemistry and materials science.[1][2] Its structure, which combines a reactive carboxylic acid, a propenoic acid linker, and an iodinated phenyl ring, provides a unique trifecta of chemical functionality. The iodine atom, in particular, serves as a powerful synthetic handle for carbon-carbon bond formation via cross-coupling reactions, making it an invaluable precursor for the synthesis of complex organic molecules.[3]

This guide moves beyond a simple recitation of data to explain the causality behind its utility, providing a robust framework for its application in advanced research settings, from targeted drug design to the engineering of novel materials. The information presented herein is designed to be self-validating, grounding key claims and protocols in authoritative sources to ensure scientific integrity.

Core Physicochemical & Structural Properties

The precise molecular characteristics of 4-Iodocinnamic acid are fundamental to its application. Its molecular formula is C₉H₇IO₂.[1][4][5][6] This composition results in a molecular weight of approximately 274.06 g/mol .[1][4][6][7] These foundational data points are critical for stoichiometric calculations in synthesis and for analytical characterization.

A summary of its key properties is provided below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₉H₇IO₂[1][4][5][6]
Molecular Weight 274.06 g/mol [1][4][6][7]
IUPAC Name 3-(4-iodophenyl)prop-2-enoic acid[4]
CAS Number 34633-09-5[1][4]
Appearance White to off-white solid[6]
Melting Point 270-271 °C[6]
Boiling Point (Predicted) 362.0 ± 25.0 °C[6]
Density (Predicted) 1.862 ± 0.06 g/cm³[6]
pKa (Predicted) 4.37 ± 0.10[6]

Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous characterization of 4-Iodocinnamic acid are paramount for its effective use. The most common and efficient laboratory synthesis is the Knoevenagel condensation.

Synthesis via Knoevenagel Condensation

This reaction provides a direct and often high-yielding route from commercially available starting materials. The choice of a basic catalyst and a suitable solvent system is critical for driving the reaction to completion and minimizing side products.

  • Reactants : 4-Iodobenzaldehyde and Malonic acid.[7]

  • Catalyst/Solvent : Pyridine is often used as both the solvent and the base, as its basicity is sufficient to deprotonate malonic acid, initiating the condensation, while its boiling point allows for thermal promotion of the reaction.

  • Mechanism : The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-iodobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product.

SynthesisWorkflow

Spectroscopic Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-spectroscopic approach is standard practice.

  • ¹H NMR (Proton NMR) : The proton NMR spectrum is highly diagnostic. Key signals include two doublets in the aromatic region (typically ~7.6-7.8 ppm) corresponding to the protons on the iodinated phenyl ring, and two doublets in the vinylic region (~6.5 and ~7.5 ppm) with a large coupling constant (J ≈ 16 Hz), which is characteristic of the trans (E) configuration of the double bond.

  • ¹³C NMR (Carbon NMR) : The carbon spectrum will show nine distinct signals. Notable peaks include the carboxylic acid carbonyl (~167 ppm), the carbons of the double bond (~120-145 ppm), and the aromatic carbons, including the carbon directly bonded to the iodine atom, which appears at a characteristic upfield shift (~95 ppm).[8]

  • FT-IR (Infrared Spectroscopy) : The IR spectrum provides functional group confirmation. Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680 cm⁻¹), a C=C stretch from the alkene (~1625 cm⁻¹), and C-H stretches from the aromatic ring.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight. The molecular ion peak (M+) should be observed at m/z ≈ 274, corresponding to the molecular weight of C₉H₇IO₂.

Key Applications in Research and Drug Development

The utility of 4-Iodocinnamic acid stems from its pre-functionalized structure, making it a valuable building block in several advanced applications.

Precursor in Cross-Coupling Reactions

The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making 4-Iodocinnamic acid an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward installation of new aryl, vinyl, or alkynyl groups at the 4-position, providing a powerful route to complex molecular architectures. This strategy is frequently employed in the synthesis of potential pharmaceutical agents and functional organic materials.

HeckCoupling

Role in Supramolecular Chemistry and Crystallography

The rigid, planar structure and the presence of a carboxylic acid group make 4-Iodocinnamic acid an excellent component for building supramolecular assemblies through hydrogen bonding. Furthermore, the heavy iodine atom is a significant asset in X-ray crystallography. It acts as a strong anomalous scatterer, which can be crucial for solving the phase problem during structure determination of complex molecules and protein-ligand complexes.

Development of Bioactive Compounds

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][9] 4-Iodocinnamic acid serves as a key intermediate for synthesizing novel derivatives where the iodine can be replaced with other functional groups to modulate biological activity and pharmacokinetic properties.[3][10] For instance, it has been investigated for its potential cytotoxicity against cancer cells.[1]

Standard Experimental Protocol: Suzuki Coupling

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction using 4-Iodocinnamic acid.

Objective: To synthesize 4'-(carboxyethenyl)-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

  • 4-Iodocinnamic acid

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF) / Water (e.g., 4:1 mixture)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Iodocinnamic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst mixture to the reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst.

  • Solvent Addition : Degas the DMF/water solvent mixture by bubbling with nitrogen for 15-20 minutes. Add the degassed solvent to the reaction flask. Rationale: Degassing removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction : Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup : Cool the reaction mixture to room temperature. Acidify with 1M HCl until the pH is ~2-3, which will precipitate the dicarboxylic acid product.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing : Wash the combined organic layers with water, then with brine. Rationale: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization : Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 3.2.

Conclusion

4-Iodocinnamic acid is more than a simple chemical compound; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility afforded by the carbon-iodine bond make it an indispensable resource for chemists in drug discovery, materials science, and organic synthesis. This guide provides the foundational knowledge and practical insights necessary for its effective and innovative application.

References

  • PubChem. (n.d.). 4-Iodocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Iodocinnamic acid (CAS 1643-34-1). Retrieved from [Link]

  • Gcilitshana, O., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(15), 4933. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-/bromocinnamic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

  • Cotelle, P., & Catteau, J. P. (1998). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 3(4), 132-138. Retrieved from [Link]

  • da Silva, A. F., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

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A Comprehensive Technical Guide to 4-Iodocinnamic Acid: Synthesis, Bioactivity, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodocinnamic acid, a halogenated derivative of the naturally occurring organic compound cinnamic acid, is emerging as a molecule of significant interest within the scientific community. Its structural features, particularly the presence of an iodine atom on the phenyl ring, confer unique physicochemical properties that translate into a diverse range of biological activities. This guide provides an in-depth exploration of 4-Iodocinnamic acid, from its chemical synthesis to its potential applications in oncology and microbiology, with a focus on the underlying mechanisms of action and practical experimental protocols.

CAS Number Lookup

The Chemical Abstracts Service (CAS) Registry Number for 4-Iodocinnamic acid is 34633-09-5 .[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Iodocinnamic acid is fundamental for its application in research and development.

PropertyValueSource
IUPAC Name 3-(4-iodophenyl)prop-2-enoic acid[2]
Synonyms 3-(4-Iodophenyl)acrylic acid, p-Iodocinnamic acid[1][2]
Molecular Formula C₉H₇IO₂[1][2]
Molecular Weight 274.06 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Slightly soluble in water, soluble in many organic solvents.[3]
SMILES C1=CC(=CC=C1C=CC(=O)O)I[2]
InChIKey NIDLJAPEZBFHGP-UHFFFAOYSA-N[2]

Synthesis of 4-Iodocinnamic Acid

The synthesis of 4-Iodocinnamic acid can be achieved through several established organic reactions. The choice of method often depends on the desired yield, purity, and available starting materials. Two common and effective synthetic routes are the Perkin reaction and the Heck reaction.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[4] In the context of 4-Iodocinnamic acid, this reaction involves the condensation of 4-iodobenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[5][6][7]

Perkin_Reaction 4-Iodobenzaldehyde 4-Iodobenzaldehyde Intermediate Intermediate 4-Iodobenzaldehyde->Intermediate + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Sodium_Acetate Sodium Acetate (Weak Base) Sodium_Acetate->Intermediate Catalyst 4-Iodocinnamic_Acid 4-Iodocinnamic Acid Intermediate->4-Iodocinnamic_Acid Dehydration

Caption: General scheme of the Perkin reaction for 4-Iodocinnamic acid synthesis.

Heck Reaction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile method for synthesizing substituted alkenes.[8] For 4-Iodocinnamic acid, this involves the coupling of an aryl halide (4-iodo-substituted benzene derivative) with an alkene (acrylic acid) in the presence of a palladium catalyst and a base.[9][10]

Heck_Reaction Aryl_Halide 4-Iodoaryl Halide Intermediate Intermediate Complex Aryl_Halide->Intermediate + Acrylic Acid Acrylic_Acid Acrylic Acid Pd_Catalyst Palladium Catalyst + Base Pd_Catalyst->Intermediate Catalyst System 4-Iodocinnamic_Acid 4-Iodocinnamic Acid Intermediate->4-Iodocinnamic_Acid β-Hydride Elimination

Caption: Conceptual workflow of the Heck reaction for 4-Iodocinnamic acid synthesis.

Biological Activities and Therapeutic Potential

Cinnamic acid and its derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The introduction of a halogen, such as iodine, can significantly modulate these activities.

Anticancer Activity

Emerging evidence suggests that 4-Iodocinnamic acid possesses potent cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis, or programmed cell death.[1][11]

Mechanism of Action: Induction of Apoptosis

Cinnamic acid derivatives have been shown to induce apoptosis through multiple pathways, often involving DNA damage and the activation of the caspase cascade.[1][11] While the specific signaling pathways for 4-Iodocinnamic acid are still under investigation, the general mechanism for related compounds involves:

  • Induction of DNA Damage: Leading to the inhibition of DNA synthesis.[1][11]

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio is a key event in initiating the mitochondrial apoptotic pathway.[2]

  • Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1]

Apoptosis_Pathway 4_ICA 4-Iodocinnamic Acid DNA_Damage DNA Damage 4_ICA->DNA_Damage Bax_Bcl2 Increased Bax/Bcl-2 Ratio 4_ICA->Bax_Bcl2 Mitochondria Mitochondrial Pathway DNA_Damage->Mitochondria Bax_Bcl2->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by cinnamic acid derivatives.

Antimicrobial Activity

4-Iodocinnamic acid has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1] The proposed mechanism of action for cinnamic acid derivatives often involves the disruption of bacterial cell membranes, leading to a loss of cellular integrity and function.[12]

Experimental Protocols

To facilitate further research into the biological activities of 4-Iodocinnamic acid, the following are detailed, self-validating protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 4-Iodocinnamic acid on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., HT-144 human melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Iodocinnamic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of 4-Iodocinnamic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 4-Iodocinnamic acid to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add 15 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of 4-Iodocinnamic acid to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of 4-Iodocinnamic Acid Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Protocol 2: Assessment of Antimicrobial Activity by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 4-Iodocinnamic acid against a bacterial strain.

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 4-Iodocinnamic acid

  • DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Iodocinnamic acid in DMSO. Perform serial dilutions in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of 4-Iodocinnamic acid at which there is no visible growth of the bacteria.

Conclusion and Future Perspectives

4-Iodocinnamic acid is a promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer and antimicrobial activities, coupled with a clear path for chemical synthesis, make it an attractive candidate for further preclinical investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, in vivo studies are warranted to evaluate its efficacy and safety profile in animal models of cancer and infectious diseases. The comprehensive information and protocols provided in this guide aim to empower researchers to explore the full therapeutic potential of 4-Iodocinnamic acid.

References

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  • PubChem. (n.d.). 4-Iodocinnamic acid. Retrieved from [Link]

  • Rosydi, A., et al. (2020). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential as photoprotective agent. Journal of Physics: Conference Series, 1569, 042084. Available at: [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

  • Constantin, C., et al. (2008). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 13(3), 678-692. Available at: [Link]

  • Cheung, L. L. W., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator, 12(2), 77-79. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Molecules, 24(8), 1599. Available at: [Link]

  • Abdel-hafez, A. A., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PLoS One, 8(9), e72542. Available at: [Link]

  • ncchem. (2023, February 24). CINNAMIC ACID, PERKIN REACTION.#ncchem [Video]. YouTube. Retrieved from [Link]

  • Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

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The Enigmatic Bioactivity of 4-Iodocinnamic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Halogenated Phenolic

In the vast landscape of drug discovery, the cinnamic acid scaffold has long been a focal point of research, lauded for its diverse pharmacological activities and inherent low toxicity.[1] The strategic introduction of halogen substituents onto this versatile backbone has emerged as a powerful approach to modulate its physicochemical properties and enhance therapeutic efficacy. Among these, the iodinated analogue, 4-Iodocinnamic acid, presents a compelling yet underexplored frontier. This technical guide, designed for researchers, scientists, and drug development professionals, aims to consolidate the current understanding of 4-Iodocinnamic acid's biological activity. Drawing upon comparative analyses of related halogenated cinnamic acids and established experimental protocols, this document will provide a robust framework for future investigations into its therapeutic potential. While direct quantitative data for 4-Iodocinnamic acid remains nascent, this guide will illuminate its probable mechanisms of action and offer detailed methodologies to unlock its full clinical promise.

I. The Chemical and Biological Landscape of 4-Iodocinnamic Acid

4-Iodocinnamic acid, a derivative of the naturally occurring phenolic compound cinnamic acid, is characterized by the presence of an iodine atom at the para position of its phenyl ring. This substitution significantly influences the molecule's electronic and lipophilic properties, which in turn are expected to modulate its biological activity. While extensive research has been conducted on cinnamic acid and its various derivatives, showcasing a broad spectrum of activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects, specific data on 4-Iodocinnamic acid is limited.[1] However, studies on other halogenated cinnamic acids, such as chloro- and fluoro-derivatives, provide valuable insights into the potential bioactivities of their iodinated counterpart.

The biological activity of halogenated cinnamic acid derivatives is profoundly influenced by the nature and position of the halogen substituent.[2] Halogenation, particularly with chlorine and bromine, has been shown to enhance the antimicrobial properties of cinnamic acid derivatives.[2] For instance, esters of 4-chlorocinnamic acid have demonstrated significant antifungal activity against various Candida species.[3] This suggests that 4-Iodocinnamic acid may also possess noteworthy antimicrobial properties, a hypothesis that warrants dedicated investigation.

In the context of oncology, cinnamic acid derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4] The introduction of electron-withdrawing groups, a characteristic of halogens, has been associated with increased cytotoxic effects.[4] While specific IC50 values for 4-Iodocinnamic acid against cancer cell lines are not yet widely reported, the general trend observed with other halogenated derivatives suggests it could be a promising candidate for anticancer drug development.

Furthermore, the unique properties of the iodine atom, including its size and polarizability, may confer novel inhibitory activities against specific molecular targets. This guide will delve into the potential of 4-Iodocinnamic acid as an inhibitor of enzymes and protein aggregation, drawing parallels from related compounds and outlining the experimental pathways to validate these hypotheses.

II. Potential Therapeutic Applications and Underlying Mechanisms

Based on the broader understanding of cinnamic acid derivatives and the influence of halogenation, 4-Iodocinnamic acid is postulated to exhibit a range of valuable biological activities. This section will explore these potential applications and the likely molecular mechanisms that underpin them.

A. Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Cinnamic acid and its derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] The presence of a halogen atom can enhance these effects. It is hypothesized that 4-Iodocinnamic acid, like other cinnamic acid derivatives, may trigger apoptosis in cancer cells through the modulation of key signaling pathways.

Proposed Mechanism of Action:

One of the primary mechanisms of apoptosis induction by cinnamic acid derivatives involves the disruption of the mitochondrial membrane potential and the subsequent activation of the caspase cascade. It is plausible that 4-Iodocinnamic acid could initiate this process by increasing the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.

To investigate this, a detailed experimental workflow is necessary.

Experimental Workflow: Assessing Apoptosis Induction

cluster_treatment Cell Treatment cluster_assay Apoptosis Assay cluster_results Data Interpretation T Treat cancer cells with 4-Iodocinnamic acid (various concentrations) AV Annexin V-FITC & Propidium Iodide (PI) Staining T->AV Incubate cells FC Flow Cytometry Analysis AV->FC Analyze stained cells R1 Live cells (Annexin V-, PI-) FC->R1 Quantify cell populations R2 Early apoptotic cells (Annexin V+, PI-) FC->R2 Quantify cell populations R3 Late apoptotic/necrotic cells (Annexin V+, PI+) FC->R3 Quantify cell populations R4 Necrotic cells (Annexin V-, PI+) FC->R4 Quantify cell populations

Caption: Workflow for assessing apoptosis induction by 4-Iodocinnamic acid.

B. Antimicrobial Activity: Disrupting Microbial Membranes and Biofilms

Halogenated cinnamic acids have demonstrated promising antimicrobial activity.[2] The lipophilicity conferred by the halogen atom can facilitate the compound's interaction with and disruption of microbial cell membranes. 4-Iodocinnamic acid is therefore a candidate for development as a novel antimicrobial agent.

Proposed Mechanism of Action:

The antimicrobial action of cinnamic acid derivatives is often attributed to their ability to increase the permeability of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death. Additionally, these compounds can interfere with biofilm formation, a key virulence factor for many pathogenic microbes.

The minimum inhibitory concentration (MIC) is a critical parameter for quantifying antimicrobial activity.

C. Inhibition of Pathogenic Protein Aggregation: A Neuroprotective Strategy

The aggregation of proteins such as amyloid-beta (Aβ) and transthyretin (TTR) is a hallmark of several neurodegenerative diseases, including Alzheimer's disease and transthyretin amyloidosis.[5][6] Small molecules that can stabilize the native conformation of these proteins or inhibit their aggregation are of significant therapeutic interest. The structural features of 4-Iodocinnamic acid, particularly the presence of the bulky and lipophilic iodine atom, may enable it to interact with and disrupt the aggregation process of these proteins.

1. Inhibition of Amyloid-Beta Aggregation:

The accumulation of Aβ plaques is a central event in the pathology of Alzheimer's disease.[5] Compounds that can interfere with Aβ aggregation are being actively investigated as potential therapies.

Experimental Workflow: Thioflavin T (ThT) Assay for Aβ Aggregation

cluster_prep Assay Preparation cluster_incubation Aggregation and Detection cluster_measurement Fluorescence Measurement P1 Prepare Aβ peptide solution I1 Incubate Aβ with and without 4-Iodocinnamic acid P1->I1 P2 Prepare 4-Iodocinnamic acid solutions (various concentrations) P2->I1 P3 Prepare Thioflavin T (ThT) solution I2 Add ThT to samples at time intervals I1->I2 M1 Measure fluorescence intensity (Ex: ~450 nm, Em: ~482 nm) I2->M1 M2 Plot fluorescence vs. time M1->M2

Caption: Workflow for the Thioflavin T assay to assess Aβ aggregation inhibition.

2. Stabilization of Transthyretin (TTR):

Transthyretin amyloidosis is a progressive disease caused by the destabilization and aggregation of the TTR protein.[6] Stabilizing the native tetrameric structure of TTR is a clinically validated therapeutic strategy.[7] The ability of 4-Iodocinnamic acid to bind to and stabilize TTR can be evaluated using in vitro assays.

III. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of 4-Iodocinnamic acid. These protocols are designed to be self-validating and provide a solid foundation for further research.

A. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of 4-Iodocinnamic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 4-Iodocinnamic acid at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

C. Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation: Prepare a two-fold serial dilution of 4-Iodocinnamic acid in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the biological activities of 4-Iodocinnamic acid, all quantitative data should be summarized in structured tables.

Table 1: Postulated Enzyme Inhibitory Activity of 4-Iodocinnamic Acid

Enzyme Target Substrate Predicted IC50 Range Predicted Inhibition Type
Xanthine Oxidase Xanthine 10-50 µM Non-competitive

| Tyrosinase | L-DOPA | 0.5-1.0 mM | Uncompetitive |

Note: The values in this table are hypothetical and based on data from related halogenated cinnamic acids.[6][8] Experimental validation is required.

Table 2: Postulated Antimicrobial Activity of 4-Iodocinnamic Acid

Microorganism Predicted MIC Range (µg/mL)
Staphylococcus aureus 16-64

| Candida albicans | 8-32 |

Note: The values in this table are hypothetical and based on data from related halogenated cinnamic acids.[3] Experimental validation is required.

V. Future Directions and Conclusion

4-Iodocinnamic acid stands as a promising but largely unexplored molecule with the potential for significant biological activity. The comparative analysis of its halogenated congeners strongly suggests its potential as an anticancer, antimicrobial, and neuroprotective agent. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to systematically investigate these activities.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 and MIC values of 4-Iodocinnamic acid against a broad range of cancer cell lines and microbial strains.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by 4-Iodocinnamic acid.

  • In Vivo Studies: Evaluating the efficacy and safety of 4-Iodocinnamic acid in relevant animal models of disease.

  • Molecular Docking and Dynamics: Employing computational methods to predict and rationalize the binding of 4-Iodocinnamic acid to its biological targets.[9]

References

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  • Nile, S. H.; et al. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Front. Microbiol.2022 , 13, 867853. [Link]

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Sources

The Aromatic World of Cinnamic Acids: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cinnamic acid, an unsaturated carboxylic acid, stands as a central molecule in the vast tapestry of natural products.[1] Its journey from a fragrant component of cinnamon oil to a versatile precursor in industrial synthesis and a molecule of significant pharmacological interest is a compelling narrative of scientific discovery. This technical guide provides an in-depth exploration of the discovery and history of cinnamic acids, designed for researchers, scientists, and drug development professionals. We will traverse the path from its initial isolation from natural sources to the elucidation of its biosynthetic pathways and the development of synthetic methodologies. This guide will also delve into the pioneering photochemical studies that revealed its unique reactivity and the expanding applications that continue to drive research into this fascinating class of compounds.

The Dawn of Discovery: Isolation and Early Characterization

Cinnamic acid first entered the scientific lexicon through its association with aromatic plant-derived materials. It is naturally present in oil of cinnamon, as well as in balsams like storax and shea butter.[1][2] The characteristic honey-like odor of cinnamic acid and its more volatile esters, such as ethyl cinnamate, have long been recognized as key components of the fragrance of cinnamon.[1]

The formal isolation of cinnamic acid is credited to F. Beilstein and A. Kuhlberg in 1872 .[3] Their work marked a pivotal moment, transitioning cinnamic acid from a mere component of complex natural mixtures to a purified, characterizable chemical entity.

Initial Characterization and Properties:

PropertyValue
Chemical Formula C9H8O2
Molar Mass 148.161 g·mol−1
Appearance White monoclinic crystals
Odor Honey-like
Melting Point 133 °C (271 °F; 406 K)
Boiling Point 300 °C (572 °F; 573 K)
Solubility in water 500 mg/L
Acidity (pKa) 4.44

A summary of the key physical and chemical properties of trans-cinnamic acid.[1]

Cinnamic acid exists as cis and trans isomers, with the trans isomer being the more common and stable form found in nature.[3][4] The cis-isomer is known as allocinnamic acid.[1]

Unraveling the Synthetic Pathways: From Perkin to Modern Methods

The ability to synthesize cinnamic acid in the laboratory was a significant advancement, freeing its availability from the constraints of natural extraction. Several key synthetic routes have been developed over the years, each with its own historical significance and practical applications.

The Perkin Reaction: A Landmark in Aromatic Chemistry

The oldest and most commercially significant route to cinnamic acid is the Perkin reaction .[1][3] Developed by William Henry Perkin in 1868, this reaction involves the condensation of an aromatic aldehyde (in this case, benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).

Experimental Protocol: The Perkin Reaction for Cinnamic Acid Synthesis

  • Reactants: Benzaldehyde, Acetic Anhydride, and anhydrous Sodium Acetate.

  • Procedure:

    • A mixture of freshly distilled benzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours.

    • The reaction mixture is then poured into a large volume of water.

    • The unreacted benzaldehyde is removed by steam distillation.

    • The remaining solution is boiled with decolorizing carbon to remove impurities.

    • The hot solution is filtered.

    • Upon cooling, cinnamic acid crystallizes out.

    • The crude cinnamic acid is then recrystallized from hot water to yield the pure product.

Causality in the Perkin Reaction: The sodium acetate acts as a base, deprotonating the acetic anhydride to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A series of subsequent steps involving dehydration leads to the formation of the α,β-unsaturated cinnamic acid. The choice of an alkali salt of the acid corresponding to the anhydride is crucial for the reaction's success.

Other Notable Synthetic Routes

While the Perkin reaction remains historically significant, other methods have also been developed:

  • Claisen Condensation: In 1890, Rainer Ludwig Claisen described the synthesis of ethyl cinnamate through the reaction of ethyl acetate with benzaldehyde in the presence of sodium as a base.[1]

  • Knoevenagel Condensation: This reaction utilizes benzaldehyde and malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation to yield cinnamic acid.[1]

  • Oxidation of Cinnamaldehyde: Cinnamic acid can be prepared by the oxidation of cinnamaldehyde, a major constituent of cinnamon oil.[1]

Synthesis_Pathways cluster_Perkin Perkin Reaction cluster_Claisen Claisen Condensation cluster_Knoevenagel Knoevenagel Condensation Benzaldehyde_P Benzaldehyde CinnamicAcid_P Cinnamic Acid Benzaldehyde_P->CinnamicAcid_P Condensation AceticAnhydride Acetic Anhydride AceticAnhydride->CinnamicAcid_P SodiumAcetate Sodium Acetate (Base) SodiumAcetate->CinnamicAcid_P Benzaldehyde_C Benzaldehyde EthylCinnamate Ethyl Cinnamate Benzaldehyde_C->EthylCinnamate Condensation EthylAcetate Ethyl Acetate EthylAcetate->EthylCinnamate Sodium Sodium (Base) Sodium->EthylCinnamate Benzaldehyde_K Benzaldehyde CinnamicAcid_K Cinnamic Acid Benzaldehyde_K->CinnamicAcid_K Condensation & Decarboxylation MalonicAcid Malonic Acid MalonicAcid->CinnamicAcid_K WeakBase Weak Base WeakBase->CinnamicAcid_K Biosynthesis_Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL CinnamicAcid trans-Cinnamic Acid PAL->CinnamicAcid Deamination Phenylpropanoids Lignols, Flavonoids, Coumarins, etc. CinnamicAcid->Phenylpropanoids Further Biosynthesis

Figure 2: The biosynthesis of cinnamic acid via the phenylpropanoid pathway.

The Power of Light: Ciamician, Silber, and the Dawn of Photochemistry

A fascinating chapter in the history of cinnamic acid was written by the pioneering work of Giacomo Ciamician and Paul Silber in the field of photochemistry. [5][6][7][8][9]In the early 20th century, they conducted experiments exposing various organic compounds to sunlight on the roof of their laboratory in Bologna. [6] One of their significant discoveries was the photodimerization of cinnamic acid. [5]They observed that upon exposure to sunlight, cinnamic acid in solution dimerized to form truxillic acid and truxinic acid. This work laid the foundation for the field of organic photochemistry and demonstrated that light could be a powerful tool for chemical synthesis. [7]Ciamician's vision of using solar energy to drive chemical reactions was remarkably ahead of its time and resonates with the modern principles of green chemistry. [5][6]

A Molecule of Many Talents: The Expanding Applications of Cinnamic Acids

The journey of cinnamic acid from its discovery to the present day is marked by an ever-expanding list of applications, driven by its unique chemical structure and biological activities.

  • Flavors and Fragrances: Cinnamic acid and its esters are widely used in the perfume and food industries for their pleasant aromas. [1][2][3]* Pharmaceuticals: Cinnamic acid serves as a precursor in the synthesis of various pharmaceuticals. [1][2][3]Notably, it is a precursor to the sweetener aspartame. [1][3]Research has also explored its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. [2][4][10][11][12]For instance, the traditional use of storax and cinnamon for treating tuberculosis in the 19th century may be linked to the anti-TB effect of cinnamic acid. [10]* Industrial Applications: Cinnamic acid is used in the production of synthetic indigo and certain polymers and resins. [1][2]* Agrochemicals: It has found use as a plant growth regulator. [2][13] Emerging Applications and Future Directions:

The versatility of the cinnamic acid scaffold continues to inspire modern research. The development of cinnamic acid derivatives through modification of the carboxyl group, the alkene, and the phenyl ring has led to compounds with enhanced biological activities. [4]Furthermore, the biotechnological production of cinnamic acid and its derivatives in engineered microbes is being explored as a more sustainable alternative to chemical synthesis or extraction from plants. [14][15]

Conclusion

The history of cinnamic acid is a microcosm of the evolution of organic chemistry. From its humble beginnings as a fragrant natural product to its current status as a versatile building block in synthesis and a molecule of significant biological interest, its story is one of curiosity-driven discovery and innovative application. The foundational work of early chemists in its isolation and synthesis, coupled with the visionary insights of pioneers like Ciamician and Silber, has paved the way for its multifaceted applications in modern science and industry. As we continue to explore the vast chemical space of its derivatives and develop more sustainable production methods, the legacy of cinnamic acid is set to endure and expand, offering new solutions in medicine, materials science, and beyond.

References

  • Cinnamic acid. In Wikipedia. Retrieved from [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic Acid Derivatives as Anticancer Agents—A Review. Current Medicinal Chemistry, 18(11), 1672–1703.
  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., & Pękala, E. (2018). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Prospects. Cosmetics, 5(3), 50.
  • Vargas-Tah, A., & Gosset, G. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology, 3.
  • Cinnamic Acid: From Nature's Pantry to Industrial Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • trans-Cinnamic acid. (2014). American Chemical Society. Retrieved from [Link]

  • Al-Zoubi, W. (2020). 1908: Giacomo Ciamician and the Concept of Green Chemistry.
  • Li, Y., Li, X., & Wang, Q. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Journal of Functional Foods, 108, 105708.
  • Balzani, V., Credi, A., & Venturi, M. (2008). Green chemistry and photochemistry were born at the same time. ChemSusChem, 1(1-2), 27–28.
  • da Cunha, F. M., D'Leo, C. A. F., & de la Torre, L. G. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
  • Vass, L., & Golden, S. S. (2021). Improving trans-cinnamic acid production in a model cyanobacterium.
  • Nebbia, G., & Kauffman, G. B. (2007). Prophet of Solar Energy: A Retrospective View of Giacomo Luigi Ciamician (1857-1922), the Founder of Green Chemistry, on the 150th Anniversary of His Birth.
  • Vargas-Tah, A., & Gosset, G. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology, 3.
  • D'Abrosca, B., Scognamiglio, M., Sannino, F., Pacifico, S., & Fiorentino, A. (2023). Short-Term Effects of Trans-Cinnamic Acid on the Metabolism of Zea mays L. Roots. Metabolites, 13(1), 89.
  • Heindel, N. D., & Pfau, M. (1965). A Profitable Partnership.
  • Van de Walle, D., et al. (2020). cis-Cinnamic acid is a natural plant growth-promoting compound. Journal of Experimental Botany, 71(13), 3866–3878.
  • Heindel, N. D., & Pfau, M. (1965). A profitable partnership: Giacomo Ciamician and Paul Silber. Semantic Scholar.

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Methodological & Application

Introduction: The Strategic Value of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 4-Iodocinnamic Acid in Organic Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-Iodocinnamic acid. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the strategic application of this versatile building block. The protocols herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

4-Iodocinnamic acid, with the chemical formula C₉H₇IO₂, is a bifunctional organic compound that serves as a powerful intermediate in modern synthetic chemistry.[1][2] Its value stems from two key structural features:

  • The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in transition metal-catalyzed cross-coupling reactions. This high reactivity allows for facile bond formation under relatively mild conditions, making it an excellent substrate for introducing molecular complexity.[3][4]

  • The Cinnamic Acid Scaffold: The cinnamic acid core is a well-recognized "privileged scaffold" in medicinal chemistry, found in a multitude of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6][7]

The combination of a highly reactive synthetic handle with a biologically relevant core makes 4-Iodocinnamic acid an ideal starting material for creating libraries of complex molecules for drug discovery and materials science.[8][9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse application for 4-Iodocinnamic acid is its use in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern C-C and C-N bond formation. The general mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.

Palladium_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R-Pd(II)Ln-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product_out R-R' reductive_elimination->product_out reagents_in R-X + R'-M reagents_in->oxidative_addition Heck_Workflow start Start: Assemble Reactants assemble 1. Add 4-Iodocinnamic Acid, Pd(OAc)₂, Ligand to Schlenk Tube start->assemble add_solvents 2. Add Anhydrous Solvent, Alkene, and Base (Et₃N) assemble->add_solvents react 3. Heat under Inert Atmosphere (80-100°C, 12-24h) add_solvents->react monitor 4. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 5. Cool, Dilute, Wash, and Extract Product monitor->workup Reaction Complete purify 6. Dry and Purify (Column Chromatography) workup->purify end End: Pure Product purify->end Drug_Dev_Pathway start 4-Iodocinnamic Acid suzuki Suzuki Coupling (with Heteroaryl-B(OH)₂) start->suzuki heck Heck Coupling (with Functionalized Alkene) start->heck sonogashira Sonogashira Coupling (with Protected Alkyne) start->sonogashira intermediate1 Bi-heteroaryl Cinnamic Acid suzuki->intermediate1 intermediate2 Extended Conjugated System heck->intermediate2 intermediate3 Alkynyl Cinnamic Acid sonogashira->intermediate3 sar SAR Studies & Lead Optimization intermediate1->sar intermediate2->sar intermediate3->sar drug_candidate Potential Drug Candidate sar->drug_candidate

Sources

Application Notes: A Detailed Protocol for the Suzuki-Miyaura Coupling of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cinnamic Acid Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[2][4][5]

This guide focuses on a specific, high-value application: the cross-coupling of 4-iodocinnamic acid . This substrate is of particular interest as it serves as a direct precursor to a diverse array of substituted stilbenes and other cinnamic acid derivatives. These structural motifs are prevalent in numerous biologically active compounds, including anti-cancer agents, anti-inflammatories, and kinase inhibitors. The presence of the carboxylic acid and the alkene functionality, combined with the reactive aryl iodide, makes 4-iodocinnamic acid a powerful building block for drug discovery and development professionals.

This document provides a detailed experimental protocol grounded in mechanistic principles, offering researchers a comprehensive guide to successfully implement this transformation and troubleshoot common challenges.

Part 1: The Mechanistic Blueprint of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][6] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-iodine bond of 4-iodocinnamic acid. This step forms a square planar Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl, making aryl iodides highly effective substrates for this initial step.[2][6][7]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the organoboron reagent (e.g., an arylboronic acid) to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily transfers its aryl group to the electrophilic Pd(II) center, displacing the halide.[7][9]

  • Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling together to form the new C-C bond of the final product. This process is "reductive" as it regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][4]

Visualization: The Catalytic Cycle

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)L2-I Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product_output Ar-Ar' (Coupled Product) Transmetal->Product_output ArI_input 4-Iodocinnamic Acid (Ar-I) ArI_input->OxAdd Boronate_input Ar'-B(OH)3- (Activated Boronate) Boronate_input->Transmetal Base_input Base (e.g., K2CO3) Boronic_acid Ar'-B(OH)2 Base_input->Boronic_acid Boronic_acid->Boronate_input Workflow Experimental Workflow for Suzuki Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Weigh Reactants: - 4-Iodocinnamic Acid - Arylboronic Acid - K2CO3 b Add to Flask a->b c Purge with Inert Gas (Ar/N2) b->c d Add Pd Catalyst & Degassed Solvents c->d e Heat to 90-100 °C with Vigorous Stirring d->e f Monitor Progress (TLC / LC-MS) e->f g Cool to RT f->g h Acidify with 1M HCl g->h i Extract with Ethyl Acetate h->i j Wash with Brine & Dry Organic Layer i->j k Concentrate in vacuo j->k l Purify by Recrystallization or Chromatography k->l

Sources

Application Notes: 4-Iodocinnamic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Iodocinnamic Acid

4-Iodocinnamic acid is a versatile bifunctional molecule that has garnered significant attention as a key building block in modern pharmaceutical synthesis.[1] Its structure, featuring a reactive aryl iodide and a modifiable acrylic acid moiety, provides medicinal chemists with a powerful scaffold for constructing complex molecular architectures.[2] The aryl iodide serves as a prime handle for palladium-catalyzed cross-coupling reactions, one of the most robust methods for carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[3][4] The cinnamic acid framework itself is a common motif in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer.[2][5][6][7]

This guide provides an in-depth exploration of the applications of 4-iodocinnamic acid, focusing on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of pharmaceutical lead compounds and active pharmaceutical ingredients (APIs). We will delve into the mechanistic rationale behind these reactions and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Applications in Drug Discovery: A Hub for Molecular Diversity

The true power of 4-iodocinnamic acid lies in its capacity to act as a central hub for generating diverse molecular libraries. The carbon-iodine bond is the most reactive of the aryl halides in the cornerstone reactions of modern medicinal chemistry, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[8][9] This high reactivity allows for milder reaction conditions, often leading to higher yields and greater functional group tolerance, which are critical parameters in the multi-step synthesis of complex drug molecules.[3]

Derivatives of cinnamic acid have been investigated for a multitude of pharmacological activities, including:

  • Enzyme Inhibition: Cinnamic acid derivatives have been developed as inhibitors for enzymes like chorismatases, isochorismatases, and xanthine oxidase.[10][11][12][13]

  • Integrin Antagonism: The core structure can be elaborated to create antagonists for integrins such as α4β1 and α5β1, which are therapeutic targets in inflammatory diseases and cancer.[14][15][16][17][18]

  • Antimicrobial and Anticancer Agents: The cinnamic acid scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[6][19][20]

The following diagram illustrates the versatility of 4-iodocinnamic acid as a synthetic intermediate.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Pharmaceutical Scaffolds main 4-Iodocinnamic Acid suzuki Suzuki Coupling (with Boronic Acids/Esters) main->suzuki Pd(0), Base heck Heck Coupling (with Alkenes) main->heck Pd(0), Base sonogashira Sonogashira Coupling (with Terminal Alkynes) main->sonogashira Pd(0), Cu(I), Base biaryl Bi-aryl Cinnamic Acids (e.g., for Integrin Antagonists) suzuki->biaryl stilbene Stilbene & Diene Derivatives (e.g., for Enzyme Inhibitors) heck->stilbene alkynyl Alkynyl Cinnamic Acids (e.g., for Bioactive Probes) sonogashira->alkynyl

Caption: Versatility of 4-Iodocinnamic Acid in Pharmaceutical Synthesis.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

The following sections provide detailed protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions using 4-iodocinnamic acid as a substrate. These protocols are designed as robust starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling for Bi-aryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron compound.[21][22] This reaction is fundamental for synthesizing bi-aryl structures, which are prevalent in many pharmaceuticals.

Reaction Scheme: (E)-3-(4-iodophenyl)acrylic acid + Ar-B(OH)₂ --[Pd Catalyst, Base]--> (E)-3-(4-arylphenyl)acrylic acid

Materials & Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
4-Iodocinnamic acid≥98%Sigma-AldrichStarting Material
Arylboronic acid---Combi-BlocksCoupling Partner (1.2 equiv)
Pd(PPh₃)₄---Strem ChemicalsCatalyst (3 mol%)
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificBase (2.0 equiv)
1,4-DioxaneAnhydrousAcros OrganicsSolvent
Deionized Water------Co-solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Magnesium Sulfate (MgSO₄)Anhydrous---Drying Agent

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-iodocinnamic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Prepare a deoxygenated 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20 minutes. Add this solvent mixture to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).[23]

  • Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously overnight (12-24 hours).[21][24] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Scientist's Note (Rationale):

  • Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source.[22] The phosphine ligands stabilize the palladium center. For more challenging couplings, other catalysts like Pd(dppf)Cl₂ or systems with bulky biarylphosphine ligands (e.g., XPhos) may be employed.[23]

  • Base: The base (K₂CO₃) is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9] Other bases like K₃PO₄ or Cs₂CO₃ can also be used.[23][24]

  • Solvent: The dioxane/water system is effective for dissolving both the organic substrate and the inorganic base, creating a homogeneous reaction environment.[21]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A [Pd⁰L₂] Active Catalyst B [Ar-Pdᴵᴵ(X)L₂] Oxidative Addition Product A->B Oxidative Addition (R-X) C [Ar-Pdᴵᴵ(Ar')L₂] Transmetalation Product B->C Transmetalation (Ar'-B(OH)₂) C->A Reductive Elimination (Ar-Ar') D [Ar-B(OH)₃]⁻ D->B Base (OH⁻) activates Boronic Acid

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.[22]

Protocol 2: Heck-Mizoroki Coupling for Stilbene Synthesis

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to stilbene and cinnamic acid derivatives.[25][26] This reaction is highly valued for its atom economy and stereoselectivity, typically favoring the E-isomer.[8]

Reaction Scheme: (E)-3-(4-iodophenyl)acrylic acid + Alkene --[Pd Catalyst, Base]--> Substituted Cinnamic Acid Derivative

Materials & Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
4-Iodocinnamic acid≥98%Sigma-AldrichStarting Material
Alkene (e.g., Styrene)≥99%Alfa AesarCoupling Partner (1.5 equiv)
Palladium(II) Acetate (Pd(OAc)₂)---Strem ChemicalsCatalyst Precursor (2 mol%)
Triethylamine (Et₃N)≥99.5%Sigma-AldrichBase & Solvent
Acetonitrile (MeCN)AnhydrousAcros OrganicsCo-solvent

Step-by-Step Methodology:

  • Vessel Preparation: In a sealable pressure tube, combine 4-iodocinnamic acid (1.0 equiv), Palladium(II) acetate (0.02 equiv), and a magnetic stir bar.

  • Reagent Addition: Add the alkene (1.5 equiv), followed by acetonitrile and triethylamine (as both base and co-solvent, typically a 1:1 to 1:4 ratio with MeCN).[25]

  • Inert Atmosphere: Purge the vessel with argon or nitrogen for 10 minutes, then seal it tightly.

  • Reaction: Heat the mixture to 80-120 °C for 12-24 hours. The formation of triethylammonium iodide salt is often observed as a precipitate.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. After cooling, filter the reaction mixture to remove the salt, washing with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by a water wash. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product via flash chromatography.

Scientist's Note (Rationale):

  • Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[25] In some cases, phosphine ligands are added to improve catalyst stability and activity, though phosphine-free systems are often successful, especially with reactive iodides.[26]

  • Base: Triethylamine acts as a base to neutralize the HI generated during the catalytic cycle and can also serve as a solvent.[25] Inorganic bases like sodium carbonate can also be used, particularly in greener solvent systems like water.[27]

  • Green Chemistry: Aqueous-phase Heck reactions are becoming increasingly popular.[27][28] Using a water-soluble base and catalyst system can simplify product isolation and catalyst recycling, aligning with sustainable chemistry principles.[28]

Protocol 3: Sonogashira Coupling for Alkynyl Synthesis

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[29][30] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[31]

Reaction Scheme: (E)-3-(4-iodophenyl)acrylic acid + Terminal Alkyne --[Pd/Cu Catalyst, Base]--> (E)-3-(4-(alkynyl)phenyl)acrylic acid

Materials & Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
4-Iodocinnamic acid≥98%Sigma-AldrichStarting Material
Terminal Alkyne---GFS ChemicalsCoupling Partner (1.3 equiv)
PdCl₂(PPh₃)₂---Strem ChemicalsPalladium Catalyst (2 mol%)
Copper(I) Iodide (CuI)≥98%Alfa AesarCo-catalyst (4 mol%)
Diisopropylamine (DIPA)≥99.5%Sigma-AldrichBase & Solvent
Tetrahydrofuran (THF)AnhydrousAcros OrganicsCo-solvent

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 4-iodocinnamic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Under argon, add anhydrous THF and diisopropylamine. Stir for 5 minutes to dissolve the solids. Then, add the terminal alkyne (1.3 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC. The reaction is often complete within 2-8 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Transfer to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by flash chromatography or recrystallization to yield the desired alkynylated cinnamic acid derivative.

Scientist's Note (Rationale):

  • Dual Catalysis: The Sonogashira reaction follows a dual catalytic cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to form the product.[30]

  • Base/Solvent: An amine base, such as diisopropylamine or triethylamine, is required to deprotonate the terminal alkyne and to neutralize the HX formed. It often serves as the solvent as well.[31]

  • Copper-Free Variants: Concerns about copper contamination in APIs have led to the development of copper-free Sonogashira protocols. These typically require higher catalyst loadings or more sophisticated palladium/ligand systems.

Conclusion

4-Iodocinnamic acid is an exceptionally valuable and versatile starting material in pharmaceutical synthesis. Its ability to readily participate in a range of robust palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. The protocols provided herein serve as a practical guide for researchers to leverage the synthetic power of this key intermediate in the pursuit of novel therapeutic agents. As the demand for efficient and modular synthetic strategies in drug discovery continues to grow, the strategic application of building blocks like 4-iodocinnamic acid will remain paramount.[4]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). A Microscale Heck Reaction In Water. (2023-10-31). Available from: [Link]

  • PubMed. Synthesis and biological evaluation of integrin antagonists containing trans- and cis-2,5-disubstituted THF rings. Available from: [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available from: [Link]

  • ResearchGate. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Available from: [Link]

  • Semantic Scholar. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]

  • NIH. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available from: [Link]

  • Synfacts. Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. (2011). Available from: [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubMed Central. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin. Available from: [Link]

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  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Available from: [Link]

  • NIH. Synthesis and evaluation of the aldolase antibody-derived chemical-antibodies targeting alpha(5)beta(1) integrin. Available from: [Link]

  • PubMed. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases. (2013-03-01). Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxy-/bromocinnamic acids. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Available from: [Link]

  • ResearchGate. Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. Available from: [Link]

  • NIH. Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2023-02-23). Available from: [Link]

  • ResearchGate. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2025-08-06). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Available from: [Link]

  • PMC. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. Available from: [Link]

  • Current Pharmaceutical Biotechnology. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cinnamic Acid: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Available from: [Link]

  • Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022-02-15). Available from: [Link]

  • PubMed. Inhibition of Xanthine Oxidase by 4-Nitrocinnamic Acid: In Vitro and in Vivo Investigations and Docking Simulations. (2023-06-21). Available from: [Link]

  • PMC. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. Available from: [Link]

  • NIH. Photoinduced inverse Sonogashira coupling reaction. Available from: [Link]

  • NIH. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018-12-20). Available from: [Link]

  • PMC. Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024-04-04). Available from: [Link]

  • PMC. Cinnamic Acid Derivatives and Their Biological Efficacy. Available from: [Link]

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application of 4-Iodocinnamic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Foreword

4-Iodocinnamic acid is a versatile molecular building block whose utility in materials science is derived from its trifunctional nature. The molecule is composed of a carboxylic acid head, an α,β-unsaturated alkene (vinyl group), and an iodo-functionalized phenyl ring. Each of these moieties provides a distinct reactive handle, enabling a wide range of applications from polymer synthesis and modification to the construction of sophisticated, functionalized surfaces. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind them, to empower researchers in leveraging this compound for the development of novel materials.

Molecular Profile and Physicochemical Properties

4-Iodocinnamic acid, with the chemical formula C₉H₇IO₂, is a white to off-white solid.[1] Its structure is key to its functionality in materials synthesis.

  • Carboxylic Acid Group (-COOH): This group serves as a primary anchoring point for covalent attachment to metal oxide surfaces and can participate in standard condensation reactions to form esters and amides.[2][3]

  • Vinyl Group (-CH=CH-): The conjugated double bond is susceptible to polymerization and, most notably, undergoes a [2+2] photocycloaddition upon exposure to UV light, forming a cyclobutane ring. This reversible dimerization is a powerful tool for creating photo-responsive and cross-linked materials.[4][5]

  • Iodo-Phenyl Group (I-C₆H₄-): The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This allows for the precise installation of a vast array of functional groups, enabling the synthesis of complex materials. The iodine can also serve as a direct chemisorption point on surfaces like gold.[8]

PropertyValueSource
Molecular Formula C₉H₇IO₂[1][9]
Molecular Weight 274.06 g/mol [1][9]
CAS Number 34633-09-5[9][10]
Melting Point 270-271 °C[1]
Appearance White to off-white solid[1]
IUPAC Name 3-(4-iodophenyl)prop-2-enoic acid[9]

Application I: Photo-Responsive Polymers and Cross-Linking

The vinyl group of the cinnamic acid moiety is photoactive, making it an excellent candidate for creating polymers that can be cross-linked using light. This process, known as photodimerization, is a [2+2] cycloaddition reaction that forms a cyclobutane ring between two adjacent cinnamate groups.[4] This reaction can be reversed by exposure to a different, shorter wavelength of UV light, allowing for the creation of photo-healable or shape-memory materials.[4]

The process is highly efficient and proceeds at low temperatures without the need for solvents, which mitigates diffusion limitations often seen in thermal curing.[4] This property is particularly valuable in biomedical applications where high temperatures could damage sensitive components.[11]

Fig 2. Self-Assembled Monolayer (SAM) on a silicon oxide surface.
Protocol 2: Formation of a 4-Iodocinnamic Acid SAM on a Silicon Wafer

This protocol describes the deposition of a 4-iodocinnamic acid SAM on a silicon substrate with a native oxide layer.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • 4-Iodocinnamic acid

  • Anhydrous tetrahydrofuran (THF)

  • Deionized (DI) water

  • Nitrogen gas source

Methodology:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface.

    • Rinse the wafers copiously with DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • SAM Deposition:

    • Prepare a 1 mM solution of 4-iodocinnamic acid in anhydrous THF.

    • Place the cleaned, dry silicon wafers in the solution and leave them to immerse for 24-48 hours at room temperature in a sealed container to prevent moisture contamination.

  • Rinsing and Annealing:

    • Remove the wafers from the solution and rinse thoroughly with fresh THF to remove any physisorbed molecules.

    • Dry the wafers again under a stream of nitrogen.

    • To improve the order and stability of the monolayer, anneal the coated wafers in an oven at 120 °C for 1-2 hours. [12]

  • Characterization:

    • The formation of the SAM can be verified using techniques such as contact angle goniometry (which should show an increase in hydrophobicity), X-ray Photoelectron Spectroscopy (XPS, to detect the presence of iodine), and Atomic Force Microscopy (AFM, to observe surface morphology).

Application III: Synthesis of Functional Materials via Suzuki-Miyaura Cross-Coupling

The iodo-phenyl group is a powerful synthetic handle for building molecular complexity via the Suzuki-Miyaura cross-coupling reaction. [7][13]This palladium-catalyzed reaction forms a new carbon-carbon bond between the 4-iodocinnamic acid and a wide variety of organoboron compounds (e.g., arylboronic acids). [6][14] This methodology allows for the synthesis of novel monomers for conjugated polymers, functional dyes, or molecular wires. By performing this reaction on a 4-iodocinnamic acid SAM, one can create highly complex, functionalized surfaces with tailored electronic or recognition properties.

SuzukiCycle center Pd(0)L₂ OA Oxidative Addition center->OA + Ar-I ArPdIL2 Ar-Pd(II)-I L₂ OA->ArPdIL2 + Ar-I T Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L₂ T->ArPdArL2 + Ar'-B(OH)₂ RE Reductive Elimination RE->center ArAr Coupled Product (Ar-Ar') RE->ArAr ArPdIL2->T + Ar'-B(OH)₂ ArPdArL2->RE ArI 4-Iodocinnamic Acid (Ar-I) ArI->OA ArB Boronic Acid (Ar'-B(OH)₂) + Base ArB->T

Fig 3. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of 4-Iodocinnamic Acid with Phenylboronic Acid

This protocol provides a general procedure for the C-C bond formation using 4-iodocinnamic acid.

Materials:

  • 4-Iodocinnamic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

  • Standard reflux apparatus with condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 4-iodocinnamic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

    • Fit the flask with a reflux condenser.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

    • Add the degassed solvent mixture (e.g., 10 mL of Toluene:Ethanol:Water) via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the aqueous phase with an organic solvent like ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

    • Filter the resulting solid, wash with water, and dry.

    • If necessary, purify the product further by recrystallization or column chromatography.

Application IV: Platforms for Advanced Sensor Development

By combining the principles of surface modification and cross-coupling chemistry, 4-iodocinnamic acid can serve as a foundational platform for developing electrochemical or optical sensors. [15][16]The general strategy involves creating a stable monolayer on an electrode or sensor chip, followed by the attachment of a specific molecular recognition element.

The carboxylic acid ensures strong adhesion to the sensor surface, while the iodine atom provides a specific site for functionalization. This approach allows for the creation of a well-defined and reproducible sensing interface, which is crucial for achieving high sensitivity and selectivity. [17][18]

SensorWorkflow cluster_prep Sensor Preparation cluster_use Sensing S1 1. Electrode Substrate S2 2. Form SAM of 4-Iodocinnamic Acid S1->S2 S3 3. Suzuki Coupling to attach Recognition Element S2->S3 S4 4. Introduce Analyte S3->S4 Functionalized Sensor Surface S5 5. Binding Event Occurs S4->S5 S6 6. Signal Transduction (Electrochemical/Optical) S5->S6

Fig 4. Workflow for developing a sensor using a 4-iodocinnamic acid platform.
Protocol 4: Conceptual Framework for Sensor Fabrication

This protocol outlines the conceptual steps for creating a sensor using the described chemistry.

Objective: To create a sensor for the detection of a specific biomolecule (Analyte 'X'). The recognition element is a molecule that specifically binds to 'X' and has a boronic acid handle for Suzuki coupling.

Methodology:

  • Electrode Preparation:

    • Start with a suitable electrode (e.g., gold or glassy carbon).

    • Thoroughly clean the electrode surface using standard electrochemical or chemical procedures to ensure a pristine surface for modification.

  • Surface Functionalization with 4-Iodocinnamic Acid:

    • Form a SAM of 4-iodocinnamic acid on the cleaned electrode as described in Protocol 2. For a gold electrode, the iodine atom can be used for direct chemisorption.

  • Immobilization of Recognition Element:

    • Perform a surface-confined Suzuki-Miyaura coupling reaction.

    • Immerse the 4-iodocinnamic acid-modified electrode in a degassed solution containing the boronic acid-functionalized recognition element, a palladium catalyst, and a suitable base.

    • Gently heat the solution to drive the reaction, covalently attaching the recognition element to the surface.

    • Thoroughly rinse the electrode to remove any non-covalently bound species.

  • Analyte Detection:

    • Immerse the fully functionalized electrode in a sample solution.

    • If the target Analyte 'X' is present, it will bind to the immobilized recognition elements.

    • This binding event can be detected as a change in an electrochemical signal (e.g., a change in impedance, current, or potential) or an optical signal (e.g., a change in surface plasmon resonance). The magnitude of the signal change would correlate with the concentration of the analyte.

References
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  • BenchChem (2025). Preventing polymerization of cinnamic acid derivatives during synthesis. BenchChem Tech Support.
  • ResearchGate (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water.
  • ChemicalBook (n.d.). 4-IODOCINNAMIC ACID CAS#: 34633-09-5. ChemicalBook.
  • ResearchGate (n.d.). Self-Assembled Monolayer of Organic Iodine on a Au Surface for Attachment of Redox-Active Metal Clusters.
  • Fonseca, A. C., et al. (2017).
  • S. A. Madhuranthakam, et al. (2019). Chemistries and capabilities of photo-formable and photo-reversible crosslinked polymer networks.
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  • Jitareanu, A., Balan-porcarasu, M., & Tataringa, G. (2013). Cinnamic acid derivatives and 4-aminoantipyrine amides – synthesis and evaluation of biological properties. Research Journal of Chemical Sciences.
  • Request PDF (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications.
  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
  • Sharma, S., et al. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). NIST.
  • De, S., et al. (2022).
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  • Ito, H., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Chemical Science.
  • Kratochvíl, J., et al. (2019). Surface Modification to Improve Properties of Materials.
  • Sun, Y., Wang, X., & Zhang, H. (2022). Sensitive and Stable Electrochemical Sensor for Folic Acid Determination Using a ZIF-67/AgNWs Nanocomposite. MDPI.
  • Kadu, B. S. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
  • Sun, Y., Wang, X., & Zhang, H. (2022). Sensitive and Stable Electrochemical Sensor for Folic Acid Determination Using a ZIF-67/AgNWs Nanocomposite.
  • Shkirskiy, P. V., et al. (2022).

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Application Notes & Protocols: 4-Iodocinnamic Acid for Heavy-Atom Derivatization in Protein Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phase Problem and the Power of Iodine

One of the most significant hurdles in determining the three-dimensional structure of a protein via X-ray crystallography is the "phase problem." While diffraction experiments yield the intensities of scattered X-rays, the crucial phase information is lost.[1] To reconstruct the electron density map of a protein, both intensity and phase are required. Heavy-atom derivatization is a classic and robust method to solve this problem.[1][2] By introducing a heavy atom, such as iodine, into the protein crystal, the resulting anomalous scattering of X-rays can be used to determine the initial phases.[3]

Iodine is a particularly effective heavy atom for Single-wavelength Anomalous Dispersion (SAD) phasing, especially with in-house copper X-ray sources, due to its significant anomalous signal at the Cu Kα wavelength.[3][4] 4-Iodocinnamic acid is an excellent candidate for this purpose. Its rigid aromatic ring and carboxylate group can facilitate specific, non-covalent interactions with protein surfaces, while the covalently attached iodine atom provides the necessary anomalous signal for phasing. This application note provides a detailed guide for researchers on the use of 4-iodocinnamic acid for heavy-atom derivatization through co-crystallization and crystal soaking.

Mechanism of Action: How 4-Iodocinnamic Acid Facilitates Phasing

The core principle behind using 4-iodocinnamic acid is the introduction of a strong anomalous scatterer into the protein crystal. The iodine atom in 4-iodocinnamic acid has a significant anomalous scattering component (f") at commonly used X-ray wavelengths, such as Cu Kα radiation (1.54 Å).[3] This anomalous signal leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. These intensity differences are then used to locate the iodine atoms in the crystal lattice. Once the positions of the heavy atoms are known, they can be used to calculate initial phases for the protein, which can then be refined and extended to solve the complete protein structure.

The cinnamic acid moiety of the molecule is crucial for its utility. The carboxylate group can form salt bridges with positively charged residues like lysine and arginine, or hydrogen bonds with other polar residues on the protein surface. The aromatic ring can participate in hydrophobic or π-stacking interactions. This combination of interactions increases the likelihood of ordered binding to the protein, which is essential for successful phasing.

Experimental Design: Co-Crystallization vs. Crystal Soaking

There are two primary strategies for introducing 4-iodocinnamic acid into your protein crystals: co-crystallization and crystal soaking.[5][6] The choice between these methods will depend on the characteristics of your protein and its crystallization behavior.

Strategy Description Advantages Disadvantages
Co-crystallization The protein and 4-iodocinnamic acid are mixed prior to setting up crystallization trials.Can promote crystallization by stabilizing the protein; ensures the ligand is present from the start.[6]May alter crystallization conditions, requiring extensive screening; ligand may inhibit crystal growth.
Crystal Soaking Pre-grown crystals of the native protein are transferred to a solution containing 4-iodocinnamic acid.Simpler to implement if you already have a robust crystallization condition for the native protein.[5]Ligand may not be able to diffuse into the crystal lattice; can cause crystal cracking or dissolution.

Workflow for Heavy-Atom Derivatization with 4-Iodocinnamic Acid

workflow cluster_prep Preparation cluster_method Derivatization Method cluster_data Data Collection & Phasing P Protein Purification and QC Coxtal Co-crystallization: Mix Protein + Ligand, Set up Crystallization P->Coxtal Soak Soaking: Grow Apo-Crystals, Soak in Ligand Solution P->Soak L Prepare 4-Iodocinnamic Acid Stock Solution L->Coxtal L->Soak Cryo Cryo-protection and Crystal Harvesting Coxtal->Cryo Soak->Cryo Data X-ray Diffraction Data Collection Cryo->Data Phase SAD Phasing and Structure Solution Data->Phase

Caption: General workflow for heavy-atom derivatization using 4-iodocinnamic acid.

Detailed Protocols

Materials and Reagents
  • Purified protein of interest at a suitable concentration for crystallization (e.g., 5-20 mg/mL).

  • 4-Iodocinnamic acid (Sigma-Aldrich or other supplier).

  • Stock solution of 4-iodocinnamic acid: Prepare a 100 mM stock solution in a suitable solvent like DMSO or a basic aqueous solution (e.g., by adding a small amount of NaOH to aid dissolution).

  • Crystallization reagents (buffers, precipitants, salts).

  • Cryoprotectant solution.

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates).

  • Microscopes for crystal visualization.

  • Crystal harvesting tools (e.g., cryo-loops).

  • Liquid nitrogen for crystal freezing.

Protocol 1: Co-crystallization with 4-Iodocinnamic Acid

This protocol is a starting point and should be optimized for your specific protein.

  • Complex Formation:

    • In a microcentrifuge tube, mix your purified protein with the 4-iodocinnamic acid stock solution to achieve a final molar ratio of protein to ligand between 1:5 and 1:20.

    • Incubate the mixture on ice for at least 1 hour to allow for complex formation.[5]

    • Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any precipitate.

  • Crystallization Screening:

    • Use the supernatant from the previous step to set up crystallization trials using your established conditions for the native protein or by performing a new screen.

    • It is advisable to screen a range of 4-iodocinnamic acid concentrations.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals appear, harvest them using a cryo-loop.

    • Briefly pass the crystal through a cryoprotectant solution. The cryoprotectant should be based on the crystallization condition, often with the addition of glycerol or ethylene glycol.

    • Plunge the crystal into liquid nitrogen to freeze it.

Protocol 2: Crystal Soaking with 4-Iodocinnamic Acid

This method is ideal when you have well-diffracting crystals of your native protein.

  • Prepare Soaking Solution:

    • Prepare a soaking solution by adding 4-iodocinnamic acid to the mother liquor (the solution in which the crystals were grown) to a final concentration of 1-20 mM. The optimal concentration needs to be determined empirically.

    • If 4-iodocinnamic acid was dissolved in DMSO, ensure the final DMSO concentration in the soaking solution is tolerated by your crystals (typically ≤ 10%).

  • Soaking Procedure:

    • Carefully transfer a native protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from 30 minutes to 24 hours. Shorter soaking times are less likely to cause crystal damage.

    • Monitor the crystal for any signs of cracking or dissolution.

  • Cryo-protection and Harvesting:

    • After soaking, transfer the crystal to a cryoprotectant solution that also contains 4-iodocinnamic acid at the same concentration as the soaking solution. This prevents the ligand from diffusing out of the crystal.

    • Quickly transfer the crystal to liquid nitrogen.

Data Collection and Phasing Strategy

phasing_workflow Data Collect High-Redundancy Diffraction Data at Cu Kα Wavelength (1.54 Å) Process Integrate and Scale Data (Preserve Friedel Pairs) Data->Process Substructure Determine Iodine Substructure (e.g., using SHELXD or Phenix.hyss) Process->Substructure Phasing Calculate Initial Phases (e.g., using Phenix.autosol or SOLVE/RESOLVE) Substructure->Phasing Density Density Modification and Model Building Phasing->Density Refine Refinement of the Protein Model Density->Refine

Caption: SAD phasing workflow after obtaining derivatized crystals.

For SAD phasing using the iodine signal, it is crucial to collect high-quality and high-redundancy diffraction data. Data collection at a wavelength of 1.54 Å (Cu Kα) is ideal to maximize the anomalous signal from iodine.[3] During data processing, it is essential to keep Friedel pairs separate. The processed data can then be used in standard crystallographic software packages (e.g., CCP4, Phenix) to locate the iodine atoms and calculate initial electron density maps.

Troubleshooting and Considerations

  • Solubility of 4-Iodocinnamic Acid: If you encounter solubility issues, try preparing the stock solution in 100% DMSO or by adding a small amount of a base like NaOH to an aqueous solution to deprotonate the carboxylic acid.

  • Crystal Damage during Soaking: If crystals crack or dissolve, try a lower concentration of 4-iodocinnamic acid, a shorter soaking time, or a stepwise increase in the ligand concentration.

  • No Binding Observed: If no significant anomalous signal is detected, it's possible that the binding sites for 4-iodocinnamic acid are not accessible in your crystal form. In this case, co-crystallization might be a better approach, or you may need to screen for different crystal forms. The binding of cinnamic acid derivatives can be influenced by the local protein environment, including the presence of hydrophobic patches and positively charged residues.

  • Low Occupancy of the Heavy Atom: To improve the occupancy of 4-iodocinnamic acid, you can try increasing its concentration in the co-crystallization or soaking solution, or increasing the incubation time.

Conclusion

4-Iodocinnamic acid is a valuable tool for heavy-atom derivatization in protein crystallography. Its ability to form specific interactions with proteins, combined with the strong anomalous signal of the iodine atom, makes it an effective phasing agent. By following the protocols and considerations outlined in this application note, researchers can increase their chances of successfully obtaining high-quality, derivatized crystals for de novo structure determination.

References

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  • Creative Biostructure, "Co-crystallization," [Online]. Available: [Link].

  • MAX IV, "Scientists succeed in soaking protein guests into host crystals – a major step towards solving guest structures," 2021. [Online]. Available: [Link].

  • M. A. Schumacher et al., "A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes," Acta Crystallographica Section D: Structural Biology, vol. 76, no. 10, pp. 977-985, 2020. [Link]

  • M. Agirrezabala et al., "Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography," Acta Crystallographica Section D: Structural Biology, vol. 76, no. 1, pp. 23-32, 2020. [Link]

  • G. Minasov, "Any advice to improve success for soaking chemical fragments into protein crystals?," ResearchGate, 2018. [Online]. Available: [Link].

  • M. A. Totir et al., "Crystallization of Proteins from Crude Bovine Rod Outer Segments," PLoS One, vol. 8, no. 10, p. e74135, 2013. [Link]

  • J. D. Seattle Structural Genomics Center for Infectious Disease (SSGCID), "SAD phasing using iodide ions in a high-throughput structural genomics environment," PLoS One, vol. 6, no. 11, p. e27339, 2011. [Link]

  • S. Skendi et al., "Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR," Foods, vol. 11, no. 15, p. 2288, 2022. [Link]

  • A. C. W. Pike et al., "An overview of heavy-atom derivatization of protein crystals," Acta Crystallographica Section D: Structural Biology, vol. 72, no. 3, pp. 303-318, 2016. [Link]

  • M. G. Beal et al., "Solid phase synthesis of 4-hydroxycinnamic acid and its derivatives for potential use in combinatorial chemistry: a novel route for the synthesis of 4-hydroxycinnamoyl coenzyme A and NMDA receptor antagonists," Combinatorial Chemistry & High Throughput Screening, vol. 4, no. 1, pp. 111-114, 2001. [Link]

  • M. Yogavel et al., "SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source: effects of data redundancy and completeness on structure solution," Acta Crystallographica Section D: Biological Crystallography, vol. 63, no. 8, pp. 931-934, 2007. [Link]

  • A. C. W. Pike et al., "An overview of heavy-atom derivatization of protein crystals," Acta Crystallographica Section D: Structural Biology, vol. 72, no. 3, pp. 303-318, 2016. [Link]

  • A. Wagner et al., "Experimental phasing opportunities for macromolecular crystallography at very long wavelengths," Nature Communications, vol. 14, no. 1, p. 6386, 2023. [Link]

  • Waters, "Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry," [Online]. Available: [Link].

  • T. N. T. Truong et al., "Simplified heavy-atom derivatization of protein structures via co-crystallization with the MAD tetragon tetrabromoterephthalic acid," Acta Crystallographica Section D: Structural Biology, vol. 76, no. 1, pp. 1-10, 2020. [Link]

  • A. Tzani et al., "Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies," Antioxidants, vol. 10, no. 11, p. 1797, 2021. [Link]

  • Z.‐J. Liu, J.‐P. Zhang, "Crystallographic Phasing from Weak Anomalous Signals," Current Opinion in Structural Biology, vol. 34, pp. 104-112, 2015. [Link]

  • S. M. Soliman et al., "Four cinnamic acid derivatives, trans-cinnamic acid (1),... ," ResearchGate, 2021. [Online]. Available: [Link].

  • J. Konc et al., "Protein binding sites for drug design," Journal of Cheminformatics, vol. 14, no. 1, p. 81, 2022. [Link]

  • I. Bahar et al., "Metal-binding sites are designed to achieve optimal mechanical and signaling properties," PLoS Computational Biology, vol. 5, no. 12, p. e1000531, 2009. [Link]

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  • A. J. Cruz-Cabeza et al., "Single crystal to single crystal [2+2] photoreactions in chloride and sulphate salts of 4-amino-cinnamic acid via solid-solution formation: a structural and kinetic study," Chemical Communications, vol. 51, no. 7, pp. 1281-1284, 2015. [Link]

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Sources

screening 4-Iodocinnamic acid derivatives for biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Screening 4-Iodocinnamic Acid Derivatives for Biological Activity Audience: Researchers, scientists, and drug development professionals.

A Strategic Framework for Unveiling the Therapeutic Potential of 4-Iodocinnamic Acid Derivatives

Introduction: The Rationale for Screening

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] These naturally occurring phenylpropanoids are characterized by low toxicity, making them attractive starting points for drug discovery.[1] The core structure, featuring a phenyl ring and an acrylic acid side chain, is amenable to synthetic modification at multiple positions.[6]

The introduction of a halogen atom, such as iodine at the 4-position of the phenyl ring, can significantly modulate the compound's physicochemical properties—lipophilicity, electronic distribution, and metabolic stability—thereby enhancing its biological efficacy and target specificity. This application note provides a comprehensive, multi-tiered strategy for the systematic screening of novel 4-iodocinnamic acid derivatives to identify lead compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. We present field-proven protocols designed for robustness and reproducibility, alongside the scientific rationale underpinning each experimental choice.

High-Level Screening Workflow

A successful screening campaign follows a logical progression from broad, high-throughput primary assays to more specific, mechanism-focused secondary assays. This hierarchical approach efficiently filters large compound libraries to identify the most promising candidates for further development.

Screening_Workflow cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays P1 Anticancer Screen (Cell Viability - MTT/XTT Assay) H1 IC50 Determination (Multiple Cell Lines) P1->H1 Identify Active Compounds P2 Antimicrobial Screen (MIC Determination) H2 MIC Confirmation (MBC Determination) P2->H2 Identify Active Compounds P3 Anti-inflammatory Screen (COX Inhibition Assay) H3 IC50 Determination (COX-1 vs. COX-2 Selectivity) P3->H3 Identify Active Compounds M1 Apoptosis Assays (Caspase Activity, Annexin V) H1->M1 Confirm & Prioritize Hits M2 Mechanism of Action (e.g., Membrane Permeability) H2->M2 Confirm & Prioritize Hits M3 Mechanism of Action (e.g., NF-κB Pathway Analysis) H3->M3 Confirm & Prioritize Hits

Caption: General screening cascade for 4-iodocinnamic acid derivatives.

Section 1: Anticancer Activity Screening

Expert Rationale: Cinnamic acid derivatives exert anticancer effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of critical signaling pathways like NF-κB.[7][8][9][10] The initial goal is to identify derivatives that reduce the viability of cancer cells, a hallmark of cytotoxic or cytostatic potential. The MTT or XTT assay is a robust, colorimetric method ideal for primary screening, as it measures the metabolic activity of living cells, which correlates with cell number.[11]

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol details the measurement of cytotoxicity against a panel of human cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • 4-Iodocinnamic acid derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[13]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the 4-iodocinnamic acid derivatives in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells.

  • Assay Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration).

    • Blank Control: Wells containing medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13] Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot % Viability against compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation: Anticancer Activity

Results should be summarized to compare the potency of different derivatives across multiple cell lines.

Table 1: Cytotoxicity (IC50) of 4-Iodocinnamic Acid Derivatives on Cancer Cell Lines

Compound ID Derivative Structure IC50 (µM) on A549 IC50 (µM) on MDA-MB-231
4-ICA-001 (E)-3-(4-iodophenyl)prop-2-enoic acid > 100 > 100
4-ICA-002 Example: Amide derivative 25.4 ± 2.1 38.7 ± 3.5
4-ICA-003 Example: Ester derivative 12.8 ± 1.5 9.2 ± 0.8

| Doxorubicin | Positive Control | 0.8 ± 0.1 | 0.5 ± 0.07 |

Mechanistic Insight: NF-κB Signaling Pathway

A key mechanism of inflammation and cancer cell survival is the NF-κB pathway.[14][15] Cinnamic acid derivatives have been shown to inhibit this pathway.[8] Active compounds from the primary screen can be further evaluated for their ability to inhibit NF-κB activation.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_p P-IκBα IKK->IkB_p Phosphorylation IkB IκBα NFkB p50/p65 (NF-κB) NFkB->IkB Bound & Inactive NFkB_nuc p50/p65 (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Inhibitor 4-Iodocinnamic Acid Derivative Inhibitor->IKK Inhibition DNA DNA Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription NFkB_nuc->DNA Binds to Promoter

Caption: Inhibition of the canonical NF-κB pathway by a hypothetical derivative.

Section 2: Antimicrobial Activity Screening

Expert Rationale: The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial agents.[16] Cinnamic acid derivatives can act as antimicrobials by disrupting bacterial cell membranes, inhibiting essential enzymes like ATPase, or preventing biofilm formation.[3] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[16][17][18] This quantitative measure is essential for evaluating the potency of a new compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Following incubation, the wells are visually assessed for turbidity, and the MIC is identified as the lowest compound concentration in a clear well.[16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • 4-Iodocinnamic acid derivatives (stock solutions in DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (e.g., at 256 µg/mL) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This creates a plate with decreasing concentrations of the compound.

  • Inoculation: Transfer 100 µL of the prepared bacterial inoculum into each well of the compound dilution plate. The final volume in each well is 200 µL.

  • Assay Controls (Self-Validation):

    • Growth Control: Wells containing bacteria and medium with DMSO (vehicle) but no compound. This well should be turbid after incubation.

    • Sterility Control: Wells containing medium only (no bacteria, no compound). This well should remain clear.

    • Positive Control: A known antibiotic (e.g., Gentamicin or Ciprofloxacin) tested in the same manner as the derivatives.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A microplate reader can also be used to measure absorbance at 600 nm.

Data Presentation: Antimicrobial Activity

MIC values provide a clear quantitative comparison of the derivatives' effectiveness.

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Iodocinnamic Acid Derivatives

Compound ID Derivative Structure MIC (µg/mL) on S. aureus MIC (µg/mL) on P. aeruginosa
4-ICA-001 (E)-3-(4-iodophenyl)prop-2-enoic acid > 128 > 128
4-ICA-004 Example: Amide derivative 16 64
4-ICA-005 Example: Ester derivative 8 32

| Gentamicin | Positive Control | 0.5 | 1 |

Section 3: Anti-inflammatory Activity Screening

Expert Rationale: Chronic inflammation is implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 (constitutively expressed, involved in homeostasis) and COX-2 (inducible at sites of inflammation).[19] Selective inhibition of COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs to reduce side effects like gastric irritation. An in vitro COX inhibitor screening assay is an effective primary screen to identify compounds that block this key inflammatory pathway.

Protocol 3: COX-1/COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX. COX converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase component of COX is utilized to oxidize a fluorogenic probe in the presence of PGG₂, resulting in a fluorescent signal. Inhibitors prevent this reaction, leading to a decrease in fluorescence.[19]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • 4-Iodocinnamic acid derivatives (in DMSO)

  • Black 96-well microplate

  • Fluorometric plate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare separate working solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.

  • Compound Addition: Add 2 µL of the serially diluted test compounds to the wells of a black 96-well plate.

  • Assay Controls (Self-Validation):

    • 100% Activity Control: Wells with enzyme and DMSO (vehicle).

    • Positive Controls: A non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

    • Background Control: Wells with all components except the enzyme.

  • Enzyme Incubation: Add 98 µL of the enzyme solution (either COX-1 or COX-2) and the fluorometric probe to each well. Incubate for 15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the background rate from all other wells.

    • Calculate the percent inhibition for each concentration:

      • % Inhibition = 100 - [(Rate_Inhibitor / Rate_Vehicle) * 100]

    • Plot % Inhibition vs. compound concentration to determine the IC50 for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation: Anti-inflammatory Activity

A table summarizing IC50 values and the selectivity index is crucial for identifying promising and safe anti-inflammatory leads.

Table 3: COX-1/COX-2 Inhibition and Selectivity of 4-Iodocinnamic Acid Derivatives

Compound ID Derivative Structure IC50 (µM) on COX-1 IC50 (µM) on COX-2 COX-2 Selectivity Index
4-ICA-001 (E)-3-(4-iodophenyl)prop-2-enoic acid > 50 > 50 N/A
4-ICA-006 Example: Amide derivative 45.1 5.2 8.7
4-ICA-007 Example: Ester derivative 15.3 18.1 0.8 (Non-selective)

| Celecoxib | Positive Control | 28.5 | 0.2 | 142.5 |

References

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4-Iodocinnamic Acid in Metal-Organic Frameworks: A Guide to Synthesis, Modification, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The convergence of materials science and organic chemistry has led to the development of Metal-Organic Frameworks (MOFs), a class of crystalline porous materials with unprecedented versatility. The ability to tune their structure and function by judiciously selecting metal nodes and organic linkers has positioned MOFs at the forefront of applications ranging from gas storage and separation to catalysis and drug delivery. Among the vast library of organic linkers, 4-iodocinnamic acid emerges as a particularly intriguing building block. Its rigid structure, courtesy of the phenyl and acrylic acid moieties, is conducive to the formation of robust frameworks, while the strategically positioned iodine atom serves as a versatile handle for post-synthetic modification (PSM). This opens up a realm of possibilities for tailoring the chemical and physical properties of the resulting MOFs for specific applications.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of 4-iodocinnamic acid as a linker in the synthesis of functional MOFs. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and explore the exciting applications of these materials.

The Linker: 4-Iodocinnamic Acid - Properties and Potential

4-Iodocinnamic acid (4-ICA) is a derivative of cinnamic acid, featuring an iodine atom at the para position of the phenyl ring. Its key properties make it an excellent candidate for MOF synthesis:

PropertyValueSignificance in MOF Synthesis
Molecular Formula C₉HⲇIO₂[1]Provides the basic building block for the organic component of the MOF.
Molecular Weight 274.06 g/mol [2]Important for calculating molar ratios in synthesis protocols.
Melting Point 270-271 °C[2]Indicates high thermal stability, which can translate to the resulting MOF.
Structure Rigid, planarPromotes the formation of well-ordered, crystalline MOF structures.
Functional Groups Carboxylic acid, Phenyl, Alkene, IodoThe carboxylic acid group coordinates with metal ions to form the framework, while the iodo group is available for post-synthetic modification.

The presence of the iodo group is the defining feature of 4-ICA as a functional linker. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[3][4] This allows for the precise introduction of a wide range of functional groups into the MOF structure after its initial synthesis, a powerful technique known as post-synthetic modification (PSM).[5][6]

Synthesis of a 4-Iodocinnamic Acid-Based MOF: A Protocol

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel.[7][8] The following protocol describes the synthesis of a hypothetical zinc-based MOF using 4-iodocinnamic acid, which we will designate as Zn-ICA-MOF . This protocol is based on general procedures for the synthesis of similar carboxylate-based MOFs.

Materials:

  • 4-Iodocinnamic acid (linker)

  • Zinc nitrate hexahydrate (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (solvent for washing)

  • Chloroform (solvent for washing)

Equipment:

  • Scintillation vials (20 mL)

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Protocol:

  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 4-iodocinnamic acid (e.g., 55 mg, 0.2 mmol) in 10 mL of DMF.

    • In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 89 mg, 0.3 mmol) in 10 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in a single 20 mL scintillation vial.

    • Cap the vial tightly.

  • Solvothermal Synthesis:

    • Place the vial in a preheated oven at 100 °C for 24 hours.

    • During this time, crystals of Zn-ICA-MOF should form.

  • Isolation and Washing:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

    • Decant the supernatant.

    • Wash the crystalline product by adding 10 mL of fresh DMF, sonicating for 10 minutes, and then centrifuging to pellet the solid. Repeat this step three times.

    • Perform a solvent exchange by washing the product with 10 mL of ethanol three times, followed by 10 mL of chloroform three times, using the same sonication and centrifugation procedure.

  • Activation:

    • After the final wash, dry the product under vacuum at 120 °C for 12 hours to remove any residual solvent from the pores. This process is known as activation.

Causality Behind Experimental Choices:

  • Metal to Linker Ratio: A slight excess of the metal salt is often used to promote the formation of the desired coordination environment.

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • Temperature and Time: The temperature and reaction time are crucial parameters that influence the nucleation and growth of the MOF crystals. These conditions often require optimization for each specific MOF system.

  • Washing and Activation: Thorough washing is essential to remove unreacted starting materials and solvent molecules that may be occluded within the pores of the MOF. Activation is critical to ensure the porosity of the material is accessible for subsequent applications.

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Activation Linker 4-Iodocinnamic Acid in DMF Mix Combine Solutions Linker->Mix Metal Zinc Nitrate in DMF Metal->Mix Heat Solvothermal Reaction (100°C, 24h) Mix->Heat Wash_DMF Wash with DMF Heat->Wash_DMF Wash_EtOH Wash with Ethanol Wash_DMF->Wash_EtOH Wash_CHCl3 Wash with Chloroform Wash_EtOH->Wash_CHCl3 Activate Activate under Vacuum Wash_CHCl3->Activate Final_Product Zn-ICA-MOF Activate->Final_Product PSM_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start_MOF Zn-ICA-MOF (Iodo-functionalized) Suzuki_Reaction Reaction at 80°C Start_MOF->Suzuki_Reaction Sonogashira_Reaction Reaction at 60°C Start_MOF->Sonogashira_Reaction Suzuki_Reagents Arylboronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ Suzuki_Reagents->Suzuki_Reaction Suzuki_Product Aryl-Functionalized MOF Suzuki_Reaction->Suzuki_Product Sonogashira_Reagents Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N Sonogashira_Reagents->Sonogashira_Reaction Sonogashira_Product Alkyne-Functionalized MOF Sonogashira_Reaction->Sonogashira_Product

Caption: Post-synthetic modification pathways for Zn-ICA-MOF.

Applications of 4-Iodocinnamic Acid-Based MOFs

The ability to introduce a wide array of functional groups via PSM makes iodo-functionalized MOFs highly versatile materials with applications in various fields.

Catalysis

The porous structure and high surface area of MOFs make them excellent candidates for heterogeneous catalysis. [9]The functional groups introduced via PSM can act as catalytic sites. For instance, an iodo-functionalized MOF, UiO-68-I, has been shown to be an effective catalyst for the dibromination of alkenes and alkynes. [1]Furthermore, the introduction of catalytically active metal complexes via PSM can lead to highly active and selective catalysts for a variety of organic transformations.

Drug Delivery

MOFs have emerged as promising platforms for drug delivery due to their high loading capacity and the potential for controlled release. [10][11][12][13][14]The functional groups on the MOF linkers can be used to modulate the interaction with drug molecules, thereby controlling their loading and release profiles. For example, functional groups can be introduced to enhance the loading of specific drugs through hydrogen bonding or π-π stacking interactions. Furthermore, the functional groups can be designed to respond to specific stimuli in the body, such as pH or enzymes, to trigger the release of the drug at the target site. While specific studies on 4-iodocinnamic acid-based MOFs for drug delivery are still emerging, the principles of functionalization hold great promise for this application.

Conclusion

4-Iodocinnamic acid is a powerful and versatile linker for the synthesis of functional metal-organic frameworks. Its rigid structure facilitates the formation of crystalline and porous materials, while the iodo group provides a convenient handle for post-synthetic modification. The ability to tailor the properties of these MOFs through PSM opens up a wide range of possibilities for their application in catalysis, drug delivery, and other fields. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of materials science. As the field continues to evolve, we can expect to see even more innovative applications of MOFs derived from 4-iodocinnamic acid and other functionalized linkers.

References

  • An Iodine-Functionalized Metal–Organic Framework for Catalytic Alkene Bromination. (2025). Request PDF. [Link]

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  • 4-Iodocinnamic acid | C9H7IO2. PubChem. [Link]

  • Sonogashira coupling reaction of different aryl iodides with terminal... (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: Leveraging 4-Iodocinnamic Acid in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Introduction

The reversible phosphorylation of proteins, governed by the interplay between kinases and phosphatases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of these enzymes is a hallmark of numerous pathologies, including cancer, metabolic disorders, and inflammatory diseases. Consequently, the identification of novel and selective enzyme inhibitors is a cornerstone of modern drug discovery. Cinnamic acid and its derivatives have emerged as a promising scaffold for inhibitor design, owing to their structural resemblance to endogenous substrates like tyrosine and their ability to be chemically modified to enhance potency and selectivity.

This document provides a comprehensive guide for researchers on the use of 4-Iodocinnamic acid , a halogenated derivative, as a tool compound for the development of enzyme inhibitors. We will focus on its application against Pyruvate Dehydrogenase Kinase (PDHK) , a critical regulator of cellular metabolism, to illustrate the principles and methodologies of inhibitor characterization. While cinnamic acid derivatives can target a range of enzymes, including protein tyrosine phosphatases (PTPs) and tyrosinase, the protocols detailed herein for PDHK provide a robust and adaptable framework for broader screening campaigns.[1][2][3]

The core objective of this guide is to move beyond a simple recitation of steps and explain the causality behind experimental choices. We will detail the necessary controls, data analysis techniques, and interpretation strategies required to generate reliable and reproducible results, empowering researchers to confidently assess the inhibitory potential of 4-Iodocinnamic acid and its analogs.

Scientific Rationale: Why Target Pyruvate Dehydrogenase Kinase?

The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[4] The activity of PDC is tightly controlled by post-translational modification, primarily through phosphorylation by a family of four dedicated Pyruvate Dehydrogenase Kinase (PDHK) isozymes (PDHK1-4).[4][5] Phosphorylation by PDHK inactivates the PDC, effectively shunting glucose metabolism away from oxidative phosphorylation and towards lactate production, a phenomenon famously exploited by cancer cells known as the Warburg effect.[6]

In many cancers, PDHKs are overexpressed, promoting abnormal cellular respiration and tumor growth.[6] Therefore, inhibiting PDHK can reactivate the PDC, restore normal glucose oxidation, and potentially induce apoptosis in cancer cells, making it a highly attractive therapeutic target.[5][6][7] 4-Iodocinnamic acid, as a structural analog of pyruvate and a potential ATP-competitive inhibitor, serves as an excellent candidate for investigation against this enzyme family.

PDH_Regulation Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDC_active Pyruvate Dehydrogenase Complex (PDC) - Active - Pyruvate->PDC_active Enters Mitochondria AcetylCoA Acetyl-CoA PDC_active->AcetylCoA Catalyzes PDHK Pyruvate Dehydrogenase Kinase (PDHK) PDC_inactive PDC-Phosphate - Inactive - TCA TCA Cycle AcetylCoA->TCA PDHK->PDC_active Phosphorylates (Inactivates) Inhibitor 4-Iodocinnamic Acid (Inhibitor) Inhibitor->PDHK Inhibits

Caption: PDHK-mediated inactivation of the Pyruvate Dehydrogenase Complex (PDC).

Experimental Framework: From Initial Screening to Kinetic Characterization

The evaluation of a potential enzyme inhibitor follows a logical progression. First, a primary assay is used to determine if the compound has any inhibitory activity. Second, a dose-response experiment is performed to quantify its potency (IC50). Finally, kinetic studies are conducted to elucidate the mechanism of inhibition.

Inhibitor_Workflow start Start: Compound Library (e.g., 4-Iodocinnamic Acid) single_point Primary Screen (Single High Concentration) start->single_point dose_response Dose-Response Assay (Serial Dilution) single_point->dose_response Active 'Hit' ic50 Calculate IC50 Value (Potency) dose_response->ic50 kinetics Mechanism of Inhibition (MoI) Kinetic Studies ic50->kinetics ki Determine Ki and Inhibition Type kinetics->ki end Lead Optimization ki->end

Caption: General workflow for enzyme inhibitor characterization.

Protocol 1: Determination of IC50 for 4-Iodocinnamic Acid against PDHK1

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. This protocol describes a radiometric kinase assay, a highly sensitive and direct method for measuring kinase activity.[8]

Principle

This assay measures the transfer of a radiolabeled phosphate ([γ-³³P]) from ATP to a substrate peptide by the PDHK1 enzyme. An active inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.

Materials
  • Enzyme: Recombinant human PDHK1 (e.g., from Reaction Biology)

  • Substrate: Myelin Basic Protein (MBP) or a specific PDHK1 peptide substrate

  • Inhibitor: 4-Iodocinnamic acid (PubChem CID: 3599788), dissolved in 100% DMSO to create a 10 mM stock.[9]

  • Radiolabel: [γ-³³P]-ATP (10 mCi/mL)

  • Buffer: Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Other: Unlabeled ATP (10 mM), 3% Phosphoric Acid, 96-well microplates, filter paper mats.

Step-by-Step Protocol
  • Inhibitor Preparation: Prepare a serial dilution series of 4-Iodocinnamic acid in a 96-well plate.

    • Causality: A wide concentration range (e.g., 100 µM to 1 nM) is necessary to generate a full sigmoidal curve for accurate IC50 determination. Start by diluting the 10 mM DMSO stock into assay buffer. Ensure the final DMSO concentration in all wells is constant (e.g., 1%) to avoid solvent effects.

  • Controls Setup:

    • "No Inhibitor" (100% Activity) Control: Wells containing enzyme, substrate, and ATP mix, but only the DMSO vehicle. This defines the upper limit of the assay signal.

    • "No Enzyme" (0% Activity) Control: Wells containing substrate and ATP mix, but no enzyme. This measures background signal.

  • Reaction Initiation: Prepare a master mix containing kinase assay buffer, substrate (e.g., 20 µM MBP), unlabeled ATP (to 10 µM final concentration), and [γ-³³P]-ATP.[8]

    • Causality: The ATP concentration is critical. It should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to ATP-competitive inhibitors.

  • Add the enzyme (e.g., 20-30 ng PDHK1) to the wells containing the diluted inhibitor and controls. Pre-incubate for 10 minutes at room temperature.

    • Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts, ensuring a more accurate measurement of its effect.

  • Start the reaction by adding the ATP-containing master mix to all wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The exact time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination: Spot a portion of the reaction mixture from each well onto filter paper mats. Immediately immerse the mats in a bath of 3% phosphoric acid to stop the reaction and precipitate the radiolabeled substrate.

  • Washing: Wash the filter mats several times with phosphoric acid and once with acetone to remove unincorporated [γ-³³P]-ATP.

  • Detection: Allow the mats to dry, then measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background ("No Enzyme") counts from all other wells.

    • Normalize the data by setting the "No Inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value. A standard operating procedure for this type of analysis is crucial for reproducibility.[10]

Representative Data
ParameterValueSource/Rationale
Compound 4-Iodocinnamic Acid-
Target Enzyme Human PDHK1A key regulator in cancer metabolism.[6]
Assay Method Radiometric [³³P]High sensitivity, direct measurement of phosphorylation.[8]
Hypothetical IC50 5.4 µMWithin the range of identified small molecule PDHK inhibitors.[7]
Controls Staurosporine (non-specific), Dichloroacetate (known PDHK inhibitor)Validates assay performance against known modulators.[4][11]

Protocol 2: Determining the Mechanism of Inhibition (MoI)

Once potency is established, the next step is to understand how the inhibitor works. Kinetic studies can distinguish between competitive, non-competitive, and other modes of inhibition.

Principle

By measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor (4-Iodocinnamic acid), one can determine the inhibitor's mechanism. The data is typically visualized using a double-reciprocal Lineweaver-Burk plot.

Methodology
  • Experimental Setup: Set up the kinase assay as described in Protocol 1. However, instead of a single substrate concentration, create a matrix of conditions.

    • Vary the concentration of ATP (e.g., from 0.25x Km to 10x Km).

    • For each ATP concentration, run the reaction with several fixed concentrations of 4-Iodocinnamic acid (e.g., 0 µM, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Collection: Measure the initial reaction velocity (rate of product formation) for each condition. Ensure measurements are taken within the linear phase of the reaction.

  • Data Analysis:

    • For each inhibitor concentration, plot 1/Velocity against 1/[ATP]. This generates a series of lines on a Lineweaver-Burk plot.

    • Analyze the pattern of the lines to determine the inhibition type:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). This suggests the inhibitor binds to the same active site as the substrate.

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases). This suggests the inhibitor binds to an allosteric site.[12][13]

      • Mixed: Lines intersect in the upper-left quadrant (both apparent Km and Vmax are affected).

Inhibition_Types cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition a1 a1 a2 a2 a1->a2 + Inhibitor b1 b1 b2 b2 b1->b2 c1 c1 c2 c2 c1->c2 No Inhibitor d1 d1 d2 d2 d1->d2 + Inhibitor e1 e1 e2 e2 e1->e2 f1 f1 f2 f2 f1->f2 No Inhibitor

Caption: Lineweaver-Burk plots for different inhibition types.

Trustworthiness & Validation: Essential Controls

To ensure the integrity of your findings, every experiment must include a self-validating system.

  • Positive Control Inhibitor: Use a known inhibitor of your target enzyme (e.g., Dichloroacetate for PDHK) to confirm that the assay system is responsive to inhibition.[4]

  • Negative Control Compound: Use a structurally similar but inactive compound (if available) to rule out non-specific effects.

  • Counter-Screening: To assess selectivity, test 4-Iodocinnamic acid against other related kinases or phosphatases. High selectivity is a desirable trait for a therapeutic candidate.[1][14]

  • Assay Interference: Cinnamic acid derivatives can sometimes interfere with assay signals (e.g., absorbance or fluorescence). It is crucial to run controls without the enzyme to check for such artifacts.[15][16]

Conclusion & Future Directions

This guide outlines a rigorous, step-by-step framework for evaluating 4-Iodocinnamic acid as a potential enzyme inhibitor, using PDHK1 as a primary target. By systematically determining its IC50 and mechanism of action, researchers can generate the high-quality, reproducible data necessary for hit-to-lead development. The principles and protocols described are broadly applicable to other enzyme targets and cinnamic acid derivatives. Future work should focus on assessing the selectivity of 4-Iodocinnamic acid across the entire PDHK and PTP families, followed by cell-based assays to confirm its activity in a biological context.

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  • Royal Society of Chemistry. (n.d.). Protein tyrosine phosphatase inactivation by electrophilic tyrosine modification. Retrieved from RSC Publishing. [Link]

  • PubMed. (2023). Inhibition of Xanthine Oxidase by 4-Nitrocinnamic Acid: In Vitro and in Vivo Investigations and Docking Simulations. Retrieved from PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-Iodocinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Iodocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of 4-Iodocinnamic acid in organic solvents. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to address common experimental hurdles. Our approach is grounded in established scientific principles to ensure the reliability of your experimental outcomes.

Understanding the Challenge: Why is 4-Iodocinnamic Acid's Solubility an Issue?

4-Iodocinnamic acid (4-ICA), a derivative of cinnamic acid, possesses a unique chemical structure that influences its solubility. The presence of a carboxylic acid group, a phenyl ring, and a large, polarizable iodine atom results in a molecule with moderate polarity.[1][2] This combination can lead to limited solubility in a wide range of common organic solvents. The key to improving its solubility lies in understanding and manipulating the intermolecular forces between 4-ICA and the solvent molecules.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve 4-Iodocinnamic acid in a non-polar solvent like hexane. Why is this happening and what can I do?

A1: 4-Iodocinnamic acid has limited solubility in non-polar solvents like hexane due to the principle of "like dissolves like."[3][4] The polar carboxylic acid group in 4-ICA creates significant dipole-dipole interactions and potential for hydrogen bonding, which are not favorably matched by the non-polar, dispersion-force-dominant nature of hexane.

Troubleshooting Steps:

  • Introduce a Co-solvent: The most effective strategy is to use a co-solvent.[5][6][7][8][9] A small amount of a polar solvent that is miscible with hexane can dramatically increase the solubility of 4-ICA.

  • Select an Appropriate Co-solvent: Choose a co-solvent that can bridge the polarity gap. Alcohols like ethanol or methanol are excellent choices as they are miscible with many non-polar solvents and can form hydrogen bonds with the carboxylic acid group of 4-ICA.

  • Optimize the Co-solvent Ratio: Start by adding the co-solvent in small increments (e.g., 1-5% v/v) to your hexane solution and observe the solubility. You may need to create a ternary phase diagram to find the optimal ratio for your specific application.

Q2: I've chosen a polar aprotic solvent like acetone, but the solubility of 4-Iodocinnamic acid is still not as high as I need. What are my next steps?

A2: While polar aprotic solvents like acetone are better choices than non-polar ones, you may still face solubility limitations. This could be due to the specific intermolecular interactions at play.

Troubleshooting Steps:

  • Temperature Adjustment: Gently warming the solution can increase the kinetic energy of the molecules, often leading to higher solubility. However, be mindful of the thermal stability of 4-Iodocinnamic acid.

  • Solvent Blending: Similar to the co-solvency approach for non-polar solvents, creating a solvent blend can be effective.[5][6][7][8][9] Consider adding a small amount of a different polar solvent, either protic (like isopropanol) or another aprotic one (like DMSO), to disrupt crystal lattice energy and improve solvation.

  • Particle Size Reduction: If you are working with a solid form of 4-ICA, reducing its particle size through techniques like micronization can increase the surface area available for solvation, thereby improving the dissolution rate.[10][11][12]

Advanced Troubleshooting: A Deeper Dive

For more persistent solubility challenges, a more systematic approach may be required. Here are some advanced strategies:

Hansen Solubility Parameters (HSP): A Predictive Approach

Hansen Solubility Parameters offer a more theoretical and predictive method for solvent selection.[3][4][13] HSP breaks down the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Experimental Protocols

Protocol 1: Systematic Co-solvent Screening

This protocol outlines a systematic approach to finding an effective co-solvent system for 4-Iodocinnamic acid.

Objective: To identify a suitable co-solvent and its optimal concentration to dissolve 4-Iodocinnamic acid in a primary solvent.

Materials:

  • 4-Iodocinnamic acid

  • Primary solvent (e.g., Toluene)

  • A selection of co-solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Prepare a stock solution of 4-Iodocinnamic acid in the primary solvent at a concentration slightly above its known solubility limit (if known) or at a target concentration for your experiment.

  • Aliquot a fixed volume of this suspension into several vials.

  • To each vial, add a different co-solvent, starting with a low percentage (e.g., 1% v/v).

  • Cap the vials and stir the mixtures at a constant temperature for a set period (e.g., 1 hour).

  • Visually inspect each vial for dissolution.

  • If the solid has not dissolved, incrementally increase the percentage of the co-solvent (e.g., to 2%, 5%, 10%) and repeat the stirring process.

  • Record the co-solvent and the minimum percentage required to achieve complete dissolution.

Data Presentation:

Primary SolventCo-solventMinimum Co-solvent % (v/v) for Complete DissolutionObservations
TolueneMethanol5%Clear solution formed
TolueneAcetone8%Slight warming required
TolueneTHF12%Slower dissolution rate
TolueneDMF3%Rapid dissolution

Note: The values in this table are for illustrative purposes only.

Solid Dispersion Technique

For applications where the solid form of the material is used downstream, creating a solid dispersion can significantly enhance its dissolution rate in a given solvent.[14][15][16][17][18] This involves dispersing the 4-Iodocinnamic acid in a hydrophilic carrier at the solid state.

Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):

G A Initial Observation: 4-Iodocinnamic acid has poor solubility B Is the solvent polar or non-polar? A->B C Non-Polar Solvent B->C Non-Polar D Polar Solvent B->D Polar E Introduce a polar co-solvent (e.g., Ethanol, Methanol) C->E G Consider temperature adjustment (gentle warming) D->G F Optimize co-solvent ratio E->F I Advanced Techniques F->I Still problematic L Successful Dissolution F->L H Try a different polar solvent or a solvent blend G->H H->I Still problematic H->L J Particle Size Reduction (Micronization) I->J K Solid Dispersion Formulation I->K J->L K->L

Caption: A decision-tree workflow for troubleshooting the solubility of 4-Iodocinnamic acid.

By following these guidelines and understanding the underlying chemical principles, researchers can effectively overcome the solubility challenges associated with 4-Iodocinnamic acid and proceed with their experimental work.

References

  • Wikipedia. Cosolvent. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • World Journal of Pharmaceutical and Life Sciences. SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. [Link]

  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • Solubility of Things. Cinnamic acid. [Link]

  • PMC - NIH. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

  • wisdomlib. Co-solvency: Significance and symbolism. [Link]

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  • Unknown Source. Polarity of Solvents. [Link]

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  • CORE. Solubility studies of trans-cinnamic acid in mixed solvents. [Link]

  • ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • PubChem. 4-Iodocinnamic acid. [Link]

  • PubChem - NIH. Cinnamic Acid. [Link]

  • ResearchGate. Solubilities of Cinnamic Acid Esters in Organic Solvents. [Link]

  • Shodex. Polarities of Solvents. [Link]

  • Consolidated Chemical. Cinnamic Acid – High Purity | Premium Quality. [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • Gauth. Solved: What solvent will use to recrystallize trans cinnamic acid?. [Link]

  • CUTM Courseware. Solubility Enhancement Technique. [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Quora. How will you increase the solubility of organic compounds in water?. [Link]

  • Wikipedia. Cinnamic acid. [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • PubChem - NIH. 4-Chlorocinnamic acid. [Link]

  • bartleby. What is the polarity of trans-cinnamic acid? What is its dipole moment value in D?. [Link]

  • Reddit. How to assess polarity. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Iodocinnamic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 4-iodocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results.

Understanding the Reaction: Fischer-Speier Esterification of 4-Iodocinnamic Acid

The esterification of 4-iodocinnamic acid is most commonly achieved through the Fischer-Speier method, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The presence of the electron-withdrawing iodine atom on the aromatic ring can influence the reactivity of the carboxylic acid, making careful optimization of reaction conditions crucial for high yields and purity.

The overall transformation is a reversible equilibrium process, as illustrated below:

Fischer_Esterification cluster_reactants Reactants cluster_products Products 4-Iodocinnamic_Acid 4-Iodocinnamic Acid Ester 4-Iodocinnamate Ester 4-Iodocinnamic_Acid->Ester + R-OH (H+ catalyst) Alcohol Alcohol (R-OH) Ester->4-Iodocinnamic_Acid + H2O (Hydrolysis) Water Water

Caption: General scheme of the reversible Fischer esterification of 4-iodocinnamic acid.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of 4-iodocinnamic acid in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired ester. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation in a Fischer esterification is a common problem that can often be traced back to the reversible nature of the reaction and the effectiveness of the catalyst.[3] Here’s a systematic approach to troubleshooting this issue:

1. Driving the Equilibrium:

  • Excess Reactant: The Fischer esterification is an equilibrium-controlled process.[4] To shift the equilibrium towards the product side, it is highly recommended to use a large excess of one of the reactants.[3][5] Typically, the alcohol is used in excess as it can also serve as the solvent. A 5- to 10-fold excess of the alcohol is a good starting point.

  • Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials through hydrolysis.[3] Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene or cyclohexane) to azeotropically remove water as it is formed can significantly improve yields.[4] Alternatively, incorporating a drying agent like molecular sieves into the reaction mixture can also be effective.[6]

2. Catalyst Activity:

  • Catalyst Choice and Loading: Concentrated sulfuric acid is a common and effective catalyst for this reaction.[1][2] A typical catalyst loading is 1-5 mol% relative to the carboxylic acid. Insufficient catalyst will result in a slow reaction rate, while excessive amounts can lead to side reactions like dehydration of the alcohol or charring.[7]

  • Alternative Catalysts: If sulfuric acid proves problematic, other strong acid catalysts such as p-toluenesulfonic acid (PTSA) or acidic ion-exchange resins can be used.[8] For substrates that are sensitive to strong acids, milder methods like the Steglich esterification using DCC and DMAP can be considered, although this is not a Fischer esterification.[9][10]

3. Reaction Temperature:

  • Optimizing Temperature: The rate of esterification is temperature-dependent. Refluxing the reaction mixture is a common practice to ensure a sufficient reaction rate.[9] The optimal temperature will depend on the boiling point of the alcohol and any co-solvent used.

Experimental Workflow for Optimizing a Low-Yielding Reaction:

Troubleshooting_Workflow Start Low Yield Observed Check_Equilibrium Is the equilibrium being driven forward? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and at the correct loading? Check_Equilibrium->Check_Catalyst Yes Sol_Equilibrium1 Increase excess of alcohol (5-10 fold) Check_Equilibrium->Sol_Equilibrium1 No Sol_Equilibrium2 Use a Dean-Stark trap to remove water Check_Equilibrium->Sol_Equilibrium2 No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Sol_Catalyst1 Increase catalyst loading (1-5 mol% H2SO4) Check_Catalyst->Sol_Catalyst1 No Sol_Catalyst2 Consider an alternative catalyst (e.g., PTSA) Check_Catalyst->Sol_Catalyst2 No Sol_Temp Increase reaction temperature (reflux) Check_Temp->Sol_Temp No End Re-run experiment and monitor progress Check_Temp->End Yes Sol_Equilibrium1->Check_Catalyst Sol_Equilibrium2->Check_Catalyst Sol_Catalyst1->Check_Temp Sol_Catalyst2->Check_Temp Sol_Temp->End

Caption: A decision-making workflow for troubleshooting low ester yield.

Issue 2: Presence of Unreacted 4-Iodocinnamic Acid in the Final Product

Question: After my work-up and purification, I still see a significant amount of the starting carboxylic acid in my product. How can I improve its removal?

Answer:

The presence of unreacted 4-iodocinnamic acid after the reaction is often due to incomplete conversion or an inefficient work-up procedure.

1. Enhancing Reaction Completion:

  • Reaction Time: Fischer esterifications can be slow.[2] Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible or its intensity remains constant over time.

  • Driving the Equilibrium: As mentioned previously, using an excess of the alcohol and removing water will drive the reaction closer to completion, minimizing the amount of unreacted starting material.[3][4]

2. Optimizing the Work-up:

  • Aqueous Base Wash: The most effective way to remove unreacted carboxylic acid is through an aqueous basic wash during the work-up. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[11]

  • Emulsion Formation: Be aware that vigorous shaking during the basic wash can sometimes lead to the formation of emulsions. If this occurs, adding brine (a saturated aqueous solution of NaCl) can help to break the emulsion.

Recommended Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • If a large excess of a low-boiling alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat this wash until no more gas evolution (CO₂) is observed.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

Issue 3: Side Reactions and Impurity Formation

Question: I am observing unexpected byproducts in my reaction mixture. What are the possible side reactions with 4-iodocinnamic acid?

Answer:

While the esterification itself is generally a clean reaction, side reactions can occur, particularly under harsh conditions.

  • Ether Formation from the Alcohol: At high temperatures and in the presence of a strong acid catalyst, alcohols can undergo dehydration to form ethers. This is more common with primary alcohols. Using the minimum effective amount of catalyst and temperature can help to mitigate this.

  • Reactions at the Alkene: The carbon-carbon double bond in the cinnamate structure is generally stable under these conditions. However, very strong acidic conditions and high temperatures could potentially lead to polymerization or other reactions.

  • De-iodination: While the carbon-iodine bond is relatively stable, prolonged exposure to harsh conditions or the presence of certain impurities could potentially lead to de-iodination. This is generally not a common side reaction under standard Fischer esterification conditions.

If you suspect side reactions are a significant issue, consider using a milder esterification method, such as the Steglich esterification.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the esterification of 4-iodocinnamic acid with ethanol?

A1: A reliable starting point would be:

  • Reactants: 1 equivalent of 4-iodocinnamic acid and 10 equivalents of absolute ethanol.

  • Catalyst: 2-3 mol% of concentrated sulfuric acid.

  • Temperature: Reflux (the boiling point of ethanol, approximately 78 °C).

  • Reaction Time: 4-6 hours, monitoring by TLC.

Q2: How do I monitor the progress of the reaction using Thin Layer Chromatography (TLC)?

A2: TLC is an excellent tool for monitoring the disappearance of the starting material and the appearance of the product.

  • Stationary Phase: Silica gel plates (silica gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is a 4:1 mixture of hexane and ethyl acetate.

  • Visualization: The spots can be visualized under UV light (254 nm) due to the aromatic rings in both the starting material and the product. The ester product will be less polar than the carboxylic acid starting material and will therefore have a higher Rf value (it will travel further up the plate).

Q3: My product is an oil. How can I best purify it?

A3: If your 4-iodocinnamate ester is an oil, column chromatography is the most effective purification method.[1][9]

  • Stationary Phase: Silica gel.

  • Eluent: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.

Q4: Can I use a different alcohol besides simple primary alcohols?

A4: Yes, but be aware of steric hindrance.[3] Bulkier alcohols (secondary or tertiary) will react more slowly than primary alcohols. For these, you may need longer reaction times, higher temperatures, or a more reactive esterification method.

Q5: What are the key safety precautions I should take?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle it with extreme care and add it slowly to the reaction mixture, as the dissolution can be exothermic.

  • 4-Iodocinnamic acid is an irritant. Avoid inhalation and contact with skin and eyes.

Data Summary and Protocols

Table 1: Recommended Reaction Parameters for 4-Iodocinnamic Acid Esterification
ParameterRecommended RangeRationale
Alcohol Excess 5-20 equivalentsDrives the equilibrium towards the products.[4]
Catalyst Loading (H₂SO₄) 1-5 mol%Sufficient to catalyze the reaction without promoting side reactions.[7]
Temperature RefluxEnsures a reasonable reaction rate.[9]
Reaction Time 2-24 hoursDependent on the alcohol used; monitor by TLC.
Protocol 1: Synthesis of Ethyl 4-Iodocinnamate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-iodocinnamic acid (1.0 eq), absolute ethanol (10 eq), and a suitable solvent for azeotropic water removal if using a Dean-Stark trap (e.g., toluene).

  • Slowly and carefully add concentrated sulfuric acid (0.02-0.05 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol and toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Aspire.
  • Hernandez, D. (n.d.). Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Ayyad, R. R. (2025).
  • Kurniawan, Y. D., Ernawati, T., Lotulung, P. D. N., Hanafi, M., Hashimoto, M., & Tachrim, Z. P. (2023).
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). NIH.
  • Effect of catalyst loading on esterification process, condition: temperature, 30 °C; reaction time, 90 min. (n.d.).
  • BenchChem. (2025).
  • ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULF
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Method for obtaining high-purity cinnamic acid. (n.d.).
  • ethyl cinnamate. (n.d.). Organic Syntheses Procedure.
  • Effect of catalyst loading on conversion for the esterification reaction. (n.d.).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry (RSC Publishing).
  • Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. (n.d.). PMC.
  • Riechert, O., Husham, M., & Sadowski, G. (2015). Solvent effects on esterification equilibria. Graz University of Technology.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
  • Video: Esterific
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Esterification not Working (Separ
  • Ester synthesis by esterific
  • mechanism for the esterific
  • Organic Reactions: Esterification & Transesterific
  • Esterification of Fatty Acids and Short-Chain Carboxylic Acids with Stearyl Alcohol and Sterols | Request PDF. (n.d.).
  • Steps for acid-catalyzed 4- or 3-X-cinnamic acid esterification. (n.d.).
  • 20.8 Synthesis and Reactions of Esters | Organic Chemistry. (2021). YouTube.
  • Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. (2022).
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • 4-Iodocinnamic acid | C9H7IO2 | CID 3599788. (n.d.). PubChem.
  • Esterification--Making Esters

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common side products in the synthesis of 4-Iodocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the Technical Support Center for the synthesis of 4-Iodocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. 4-Iodocinnamic acid is a valuable building block in medicinal chemistry and materials science, but its preparation can be compromised by the formation of various impurities. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you optimize your reaction outcomes, improve purity, and save valuable research time.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary synthetic routes for 4-Iodocinnamic acid, and what are their general challenges?

A1: There are several established methods for synthesizing cinnamic acid derivatives, each with its own set of advantages and potential pitfalls. The most common routes applicable to 4-Iodocinnamic acid include the Perkin reaction, the Heck reaction, and the Sandmeyer reaction.[1]

  • Perkin Reaction: This classic method involves the condensation of 4-iodobenzaldehyde with acetic anhydride, using an alkali salt like sodium acetate as a base.[2] While straightforward, it often requires high temperatures, which can lead to side product formation.[3]

  • Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide (like 4-iodo-iodobenzene or 4-bromoiodobenzene) and acrylic acid.[4][5] This method offers good stereoselectivity for the desired (E)-isomer but can be sensitive to catalyst activity and may lead to homocoupling byproducts.

  • Sandmeyer Reaction: This route transforms a readily available starting material, 4-aminocinnamic acid, into 4-iodocinnamic acid via a diazonium salt intermediate.[6] The primary challenge is the stability of the diazonium salt, which can be readily attacked by water to form phenolic impurities if conditions are not rigorously controlled.

G cluster_perkin Perkin Reaction cluster_heck Heck Reaction cluster_sandmeyer Sandmeyer Reaction p_start 4-Iodobenzaldehyde + Acetic Anhydride p_prod 4-Iodocinnamic Acid p_start->p_prod NaOAc, Δ h_start Aryl Iodide + Acrylic Acid h_prod 4-Iodocinnamic Acid h_start->h_prod Pd Catalyst, Base s_start 4-Aminocinnamic Acid s_int Diazonium Salt s_start->s_int NaNO₂, H⁺ s_prod 4-Iodocinnamic Acid s_int->s_prod KI

Caption: Common synthetic routes to 4-Iodocinnamic acid.

Q2: I'm performing a Sandmeyer reaction starting from 4-aminocinnamic acid and observing a significant, persistent impurity. What is it and how can I prevent it?

A2: This is one of the most common issues with this synthetic route. The primary side product is almost certainly 4-hydroxycinnamic acid .

Causality: The Sandmeyer reaction proceeds via a diazonium salt intermediate (Ar-N₂⁺).[7] This intermediate is highly electrophilic and, while intended to react with the iodide ion (from KI), it is also very susceptible to nucleophilic attack by water, which is abundant in the acidic reaction medium. This side reaction produces 4-hydroxycinnamic acid and releases nitrogen gas.

Mechanism of Side Product Formation:

Sandmeyer_Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway diazonium 4-(Cinnamic Acid)diazonium Salt (Ar-N₂⁺) product 4-Iodocinnamic Acid (Ar-I) diazonium->product  Halogen Transfer side_product 4-Hydroxycinnamic Acid (Ar-OH) diazonium->side_product  Nucleophilic Attack (Hydrolysis) iodide I⁻ (from KI) water H₂O (Solvent)

Caption: Competing reaction pathways in the Sandmeyer synthesis.

Troubleshooting & Optimization Guide: Sandmeyer Reaction
Problem Probable Cause Recommended Solution
High levels of 4-hydroxycinnamic acid impurity 1. Reaction temperature too high: The rate of hydrolysis of the diazonium salt increases significantly with temperature.[8]1. Maintain strict temperature control (0-5 °C) during both the diazotization step (addition of NaNO₂) and the iodide addition step. Use an ice/salt bath for robust cooling.
2. Slow addition of diazonium salt: Allowing the diazonium salt to sit for extended periods before reacting with iodide increases its exposure time to water.2. Prepare the cold diazonium salt solution and add it promptly but carefully to a pre-cooled solution of potassium iodide.[8]
3. Insufficient acid: Low acidity can lead to the formation of diazoamino compounds or other side reactions.3. Ensure a sufficiently acidic environment (e.g., using excess HCl or H₂SO₄) to fully form and stabilize the diazonium salt.
Low Overall Yield Premature decomposition of diazonium salt: This can be caused by exposure to light or trace metals, which can catalyze decomposition.Use amber glassware or wrap the reaction flask in aluminum foil. Ensure all glassware is scrupulously clean.
Q3: My Heck reaction of 4-diiodobenzene and acrylic acid is giving a low yield and multiple byproducts. What should I look for?

A3: The Heck reaction is powerful but sensitive. Common side products include the homocoupling product (4,4'-diiodobiphenyl) and the reduced starting material (iodobenzene) . You may also form the undesired Z-isomer of 4-iodocinnamic acid.

Causality & Troubleshooting:

  • Homocoupling (e.g., 4,4'-diiodobiphenyl): This occurs when two molecules of the aryl iodide couple with each other. It is often a sign of issues with the catalytic cycle, particularly if the oxidative addition of the second aryl iodide molecule is competitive with the reaction of the catalyst complex with acrylic acid.

    • Solution: Adjusting the ligand-to-palladium ratio or changing the base can sometimes suppress this side reaction. Ensure high-purity reagents, as impurities can interfere with the catalyst.

  • Reduction (e.g., Iodobenzene): The aryl iodide can be reduced to the corresponding arene. This can happen if there are proton sources that intercept a key intermediate in the catalytic cycle.

    • Solution: Ensure your base (e.g., triethylamine) is anhydrous and that the solvent is appropriately dried.

  • Isomerization: While the Heck reaction strongly favors the formation of the (E)-isomer, small amounts of the (Z)-isomer can form.[9]

    • Solution: This is often difficult to prevent entirely but is usually a minor component. Purification by column chromatography or careful recrystallization is the most effective way to remove it.

Troubleshooting & Optimization Guide: Heck Reaction
Problem Probable Cause Recommended Solution
Significant homocoupling byproduct 1. Catalyst deactivation/inefficiency. 1. Increase the catalyst loading slightly or screen different phosphine ligands. Ensure an inert atmosphere (N₂ or Ar) to protect the Pd(0) species.
2. High reaction temperature. 2. Lower the reaction temperature and increase the reaction time, monitoring by TLC.
Presence of reduced starting material Protonolysis of Ar-Pd intermediate. Use an anhydrous, non-protic solvent and ensure the base is dry.
Poor conversion Ineffective catalyst or base. Use a fresh bottle of palladium catalyst. Ensure the base (e.g., Na₂CO₃, Et₃N) is of sufficient strength and purity.[4]
Q4: I used the Perkin reaction with 4-iodobenzaldehyde, but my product is contaminated with unreacted starting material and another acidic compound. What is happening?

A4: The Perkin reaction is notorious for being incomplete and generating side products.[3] The two main impurities you are likely facing are unreacted 4-iodobenzaldehyde and 4-iodobenzoic acid .

Causality:

  • Unreacted 4-Iodobenzaldehyde: The reaction often does not go to completion, especially since the electron-withdrawing iodine atom can slightly deactivate the aromatic ring, though this effect is less pronounced than with strongly deactivating groups.

  • 4-Iodobenzoic Acid: Aromatic aldehydes can be susceptible to oxidation, especially under the high-temperature conditions of the Perkin reaction if any air is present. The aldehyde is oxidized to the corresponding carboxylic acid.

Perkin_Troubleshooting cluster_impurities Common Impurities cluster_solutions Purification Strategy start Crude Product from Perkin Reaction aldehyde Unreacted 4-Iodobenzaldehyde start->aldehyde Incomplete Reaction acid 4-Iodobenzoic Acid (Oxidation Product) start->acid Air Oxidation polymer Resinous Byproducts start->polymer Self-Condensation step2 2. Extract with Ether (Removes Aldehyde) aldehyde->step2 step1 1. Basify with NaHCO₃ (Dissolves Acids) acid->step1 polymer->step2 step1->step2 step3 3. Acidify Aqueous Layer (Precipitates Products) step2->step3 step4 4. Recrystallize Solid (Separates Cinnamic & Benzoic Acids) step3->step4

Caption: Troubleshooting workflow for Perkin reaction impurities.

Experimental Protocols

Protocol 1: Purification of 4-Iodocinnamic Acid from 4-Hydroxycinnamic Acid Impurity

This protocol utilizes the difference in acidity and solubility between the target compound and the common 4-hydroxycinnamic acid byproduct from the Sandmeyer reaction.

1. Initial Extraction: a. Dissolve the crude solid product in a suitable organic solvent like ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Both 4-iodocinnamic acid and 4-hydroxycinnamic acid are acidic enough to be deprotonated and move into the aqueous layer, while less acidic impurities remain in the organic layer. d. Discard the organic layer.

2. Selective Precipitation: a. Collect the aqueous layer containing the sodium salts of both acids. b. Cool the aqueous layer in an ice bath. c. Slowly and with vigorous stirring , add dilute HCl (e.g., 1M) dropwise. d. Monitor the pH. 4-Iodocinnamic acid is a stronger acid than 4-hydroxycinnamic acid due to the electron-withdrawing effect of iodine versus the electron-donating effect of the hydroxyl group. It will therefore precipitate first at a lower pH. e. Carefully monitor the precipitation. Stop adding acid just after the bulk of the white precipitate (4-iodocinnamic acid) has formed. f. Filter the solid precipitate immediately. This solid is enriched in your target compound.

3. Final Recrystallization: a. Take the enriched solid and perform a recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[1] b. Dissolve the solid in the minimum amount of hot solvent. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Filter the purified crystals and dry them under vacuum.

References

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

  • Detsi, A. et al. (2023). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation. ResearchGate.

  • Mangalagiu, I. et al. (2009). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Letters in Organic Chemistry, 6(6), 491-494.

  • Lukumblise, F. et al. (2019). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Rasayan Journal of Chemistry, 12(2), 524-529.

  • McIntyre, B. G. et al. (2001). Solid phase synthesis of 4-hydroxycinnamic acid and its derivatives for potential use in combinatorial chemistry. Combinatorial Chemistry & High Throughput Screening, 4(1), 111-4.

  • Butt, M. S. et al. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 19, 1860-1915.

  • Wikipedia. (n.d.). Perkin reaction. Wikipedia.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.

  • BenchChem. (2025). Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis. BenchChem.

  • Johnson, T. B. (1941). The Perkin Reaction. Chemical Reviews, 28(2), 269-314.

  • Google Patents. (1992). Method for obtaining high-purity cinnamic acid. Google Patents.

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Green Chemistry Teaching and Learning Community. (2023). A Microscale Heck Reaction In Water. GCTLC.

  • YouTube. (2022). Perkin reaction with Mechanism. YouTube.

  • Organic Syntheses. (n.d.). Hydrocinnamic acid. Organic Syntheses.

  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem.

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Odinity.

  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Dr. H.N. Sinha Arts & Commerce College.

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.

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Technical Support Center: Troubleshooting Guide for Heck Reactions Involving 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Heck reactions involving 4-iodocinnamic acid, a critical coupling reaction for the synthesis of substituted alkenes. Our goal is to equip you with the scientific rationale and practical solutions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with 4-iodocinnamic acid is showing no or very low conversion to the desired product. What are the primary factors I should investigate?

A1: Low or no conversion in a Heck reaction is a common issue that can often be traced back to several key parameters. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The heart of the Heck reaction is the palladium catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1][2] Inadequate reduction can halt the reaction before it even begins.

    • Solution: Ensure your reaction conditions promote this reduction. The presence of a phosphine ligand can facilitate this process.[3] Some reaction components, like amines or alkenes, can also act as reducing agents.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which deactivates it and can lead to the formation of palladium black, an inactive precipitate.[3]

    • Solution: It is critical to thoroughly degas all solvents and reagents and to maintain a robust inert atmosphere (e.g., nitrogen or argon) throughout the entire reaction setup and duration.[3]

  • Reaction Temperature: While 4-iodocinnamic acid is relatively reactive, insufficient thermal energy can lead to a sluggish reaction. Conversely, excessively high temperatures can promote catalyst decomposition and the formation of unwanted side products.[3][4]

    • Solution: Optimization of the reaction temperature is key. If you suspect temperature is the issue, try a stepwise increase while monitoring the reaction progress. A typical starting point for Heck reactions is in the range of 80-140 °C.[5][6]

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the Pd(0) catalyst and modulating its reactivity.[7] An inappropriate ligand can lead to catalyst deactivation or poor turnover.

    • Solution: For aryl iodides like 4-iodocinnamic acid, monodentate phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often effective.[8][9] If catalyst decomposition is observed, consider using bulkier, electron-rich phosphine ligands which can enhance catalyst stability.[4]

Q2: I am observing the formation of a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[3][6] Its formation signifies catalyst decomposition and is a primary reason for reaction failure.

Causality and Prevention:

Potential Cause Scientific Rationale Recommended Solution
Presence of Oxygen Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species, which then readily precipitate as palladium black.[3]Rigorously degas all solvents and reagents (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) and maintain a strict inert atmosphere.[3]
High Reaction Temperature Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of the solution.[3][10]Optimize the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer duration.[6]
Inappropriate Ligand or Ligand:Pd Ratio Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, an excess of certain ligands can inhibit the reaction.[10][11]A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.[10] Ensure you are using a robust ligand that can withstand the reaction conditions.
Ligand Degradation Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at elevated temperatures, leading to unprotected palladium species.[4][12]Select a thermally stable ligand. If you suspect ligand degradation, analyze the crude reaction mixture for byproducts like phosphine oxides.[13][14]
Q3: My reaction is producing significant side products. What are the likely culprits and how can I improve selectivity?

A3: Side product formation in Heck reactions is often a result of competing reaction pathways. Understanding these pathways is key to optimizing for your desired product.

  • Reduced Arene (Cinnamic Acid): This occurs when the palladium hydride intermediate, formed after β-hydride elimination, undergoes reductive elimination instead of being neutralized by the base to regenerate the Pd(0) catalyst.[10]

    • Mitigation: Ensure a sufficient amount of a suitable base is present to efficiently regenerate the catalyst.[15] The choice of base can be critical; common options include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[8]

  • Double Bond Isomerization: The product's double bond can migrate, leading to a mixture of isomers. This is more prevalent at higher temperatures and longer reaction times.[2]

    • Mitigation: Minimize reaction time and temperature. Adding certain salts, like silver salts, can sometimes suppress isomerization by facilitating the reductive elimination step.[2]

  • Homocoupling of 4-Iodocinnamic Acid: This can occur, particularly at higher catalyst loadings or if the oxidative addition step is much faster than the subsequent steps in the catalytic cycle.

    • Mitigation: Optimize the catalyst loading. Lowering the concentration of the palladium catalyst can sometimes disfavor this side reaction.

Q4: What is the role of the base in the Heck reaction, and how do I choose the right one for 4-iodocinnamic acid?

A4: The base is a crucial component of the Heck reaction, with its primary role being the neutralization of the hydrohalic acid (HI in this case) that is generated during the catalytic cycle.[15] This step is essential for regenerating the active Pd(0) catalyst and allowing the cycle to continue.[7][16]

Choosing a Base:

  • Weak, non-nucleophilic organic bases like triethylamine (Et₃N) are commonly used.[8] They are soluble in organic solvents and generally do not interfere with the catalyst.

  • Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective.[15][17] The choice may depend on the solvent system and the solubility of the reactants. For the carboxylic acid functionality in your starting material, an inorganic base might be preferable to avoid acid-base reactions with an amine base.

  • The amount of base is also important. Typically, a slight excess (1.1 to 2 equivalents) is used to ensure complete neutralization of the acid produced.

Experimental Protocols & Methodologies

General Protocol for a Heck Reaction with 4-Iodocinnamic Acid

This protocol provides a starting point for the coupling of 4-iodocinnamic acid with a generic alkene (e.g., styrene or an acrylate). Optimization will likely be necessary for specific substrates.

Materials:

  • 4-Iodocinnamic acid

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)[9]

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodocinnamic acid (1.0 equiv.), Pd(OAc)₂ (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the base (1.5-2.0 equiv.) and the alkene (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Heck Reaction Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Heck reaction. Understanding this cycle is fundamental to effective troubleshooting.

Heck_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-Pd(II)L₂-I PdII_Alkene->PdII_Intermediate Migratory Insertion PdII_Hydride H-Pd(II)L₂-I PdII_Intermediate->PdII_Hydride β-Hydride Elimination PdII_Hydride->Pd0 Reductive Elimination (+ Base, -HBX) Product Substituted Alkene PdII_Hydride->Product ArI 4-Iodocinnamic Acid ArI->Pd0 Alkene Alkene Alkene->PdII_Aryl Base Base Base->PdII_Hydride Salt Base-HX Salt Base->Salt traps HX

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow

When encountering a problematic Heck reaction, a logical, step-by-step approach is crucial. The following diagram outlines a recommended troubleshooting workflow.

Troubleshooting_Workflow Start Reaction Failure (Low/No Conversion) Check_Inert Verify Inert Atmosphere (Degas reagents/solvents) Start->Check_Inert Decomposition Catalyst Decomposition? (Palladium Black) Check_Inert->Decomposition Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand, Loading) Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Check_Base Assess Base (Type, Equivalents) Check_Temp->Check_Base Check_Solvent Consider Solvent Effects Check_Base->Check_Solvent Success Successful Reaction Check_Solvent->Success Decomposition->Check_Catalyst Yes Decomposition->Check_Temp No

Caption: A systematic workflow for troubleshooting Heck reactions.

References

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Heck Reaction—State of the Art. Tetrahedron, 57(35), 7449-7476.
  • Wikipedia. (2023). Heck reaction. [Link]

  • Ye, G., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 24(12), 2874–2878.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Lin, C. L., & Liu, S. Y. (2003). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 22(3), 573-580.
  • Larock, R. C., & Hightower, T. R. (1995).
  • Shilova, A. K., & Shilov, A. E. (1998). Role of Catalyst Deactivation and Regeneration in the Heck Reaction Involving Unactivated Aryl Bromides. Russian Chemical Bulletin, 47(8), 1545-1547.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-33). John Wiley & Sons, Ltd.
  • Shamsuddin, N., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2332(1), 060002.
  • Yuan, N., et al. (2016). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • El-Boraey, H. A., & El-Gazzar, A. A. (2014). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]

  • Shamsuddin, N., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Powers, D. C., & Minteer, S. D. (2017). Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes. Journal of the American Chemical Society, 139(49), 17688-17691.
  • Zeng, X., et al. (2011). Study on the Synthesis of (E)-3-Methoxy-4,4'-dihydroxy-stilbene by Heck Reaction. Chinese Journal of Organic Chemistry, 31(10), 1647-1651.
  • Deraedt, C., et al. (2005). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins.
  • Scribd. (n.d.). Advanced Stilbene Synthesis Methods. [Link]

  • ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Chen, Y., et al. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 14(24), 4643-4647.
  • ResearchGate. (2002). Synthesis of a Diverse Set of Phosphorus Ligands on Solid Support and Their Screening in the Heck Reaction. [Link]

  • ResearchGate. (2006). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

  • Kumar, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Future Medicinal Chemistry, 9(16), 1955-1981.
  • Reddit. (2019). Practical Heck Reaction problems!. [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. [Link]

  • Chen, Y., et al. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 14(24), 4643-4647.
  • ChemOrgChem. (2023, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem [Video]. YouTube. [Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). (2023). A Microscale Heck Reaction In Water. [Link]

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Technical Support Center: Recrystallization of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 4-Iodocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the successful purification of this compound. We will move beyond simple procedural lists to explain the underlying principles and rationale for each step, ensuring a robust and reproducible methodology.

I. Fundamental Principles of 4-Iodocinnamic Acid Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] For 4-Iodocinnamic acid, an ideal solvent will dissolve it completely at an elevated temperature but only sparingly at a lower temperature.[1] This temperature-dependent solubility allows for the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the remaining solution (mother liquor).

Key Considerations for Solvent Selection:

The success of any recrystallization hinges on the appropriate choice of solvent.[1] The ideal solvent for 4-Iodocinnamic acid should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must effectively dissolve the 4-Iodocinnamic acid when heated.[2]

  • Low Solvency at Room or Lower Temperatures: Upon cooling, the 4-Iodocinnamic acid should precipitate out of the solution to a significant extent, maximizing yield.[1]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the 4-Iodocinnamic acid.[2]

  • Volatility: The solvent should be easily removable from the purified crystals.[2] A relatively low boiling point (generally below 100°C) is preferable to facilitate drying and prevent the compound from "oiling out".[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]

Based on the structure of 4-Iodocinnamic acid, which is a derivative of cinnamic acid, we can infer its solubility properties. Cinnamic acid itself is slightly soluble in water but freely soluble in many organic solvents like ethanol and methanol.[4][5] The addition of an iodine atom to the phenyl ring increases the molecular weight and may slightly alter its polarity. Therefore, a good starting point for solvent screening would be polar protic solvents, such as alcohols, or a mixed solvent system.

II. Recommended Recrystallization Protocols for 4-Iodocinnamic Acid

Below are two detailed protocols for the recrystallization of 4-Iodocinnamic acid. The choice between a single solvent or a mixed solvent system will depend on the specific impurity profile of your crude material. Small-scale trials are always recommended to determine the optimal conditions.

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol is suitable when an appropriate single solvent that meets the ideal criteria is identified. Ethanol is often a good starting point for cinnamic acid derivatives.[6]

Materials:

  • Crude 4-Iodocinnamic acid

  • 95% or absolute Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-Iodocinnamic acid in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.[7] Heat the mixture to a gentle boil while stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until the 4-Iodocinnamic acid is completely dissolved.[7] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[8]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[8]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of 4-Iodocinnamic acid.

Protocol 2: Mixed Solvent Recrystallization using Ethanol and Water

A mixed solvent system is often employed when no single solvent provides the ideal solubility characteristics. In this system, one solvent (the "good" solvent) readily dissolves the compound, while the other (the "poor" or "anti-solvent") does not. For 4-Iodocinnamic acid, ethanol can act as the good solvent, and water as the poor solvent.[6]

Materials:

  • Crude 4-Iodocinnamic acid

  • Ethanol

  • Distilled water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution in "Good" Solvent: Dissolve the crude 4-Iodocinnamic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.[9]

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add hot distilled water dropwise until a slight cloudiness (turbidity) appears and persists.[9] This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.[9]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce maximum crystallization.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

III. Troubleshooting Guide

Even with well-defined protocols, unexpected issues can arise. This section addresses common problems encountered during the recrystallization of 4-Iodocinnamic acid and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps
No Crystals Form Upon Cooling - Too much solvent was used: The solution is not supersaturated.[8][10] - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[11]- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.[10] - Induce Crystallization:     - Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.[10]     - Seeding: Add a seed crystal of pure 4-Iodocinnamic acid, if available.[10]     - Further Cooling: Cool the solution in a colder bath (e.g., ice-salt bath).[12]
Oiling Out - Melting Point Depression: The melting point of the compound is lowered by impurities to a point below the boiling point of the solvent.[10] - High Concentration of Impurities: Significant impurities can inhibit crystal lattice formation.[10] - Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.[13]- Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[10] - Change Solvent System: Try a different solvent or a mixed solvent system with a lower boiling point.[12] - Slower Cooling: Insulate the flask to ensure a very slow cooling rate.[10]
Low Crystal Yield - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[8] - Premature Crystallization: Crystals formed during hot filtration and were lost. - Incomplete Crystallization: The solution was not cooled sufficiently or for a long enough duration.- Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals (note: these may be less pure). - Optimize Hot Filtration: Use a pre-heated funnel and filter flask to prevent cooling during filtration.[12] - Ensure Thorough Cooling: Allow adequate time for the solution to cool to room temperature and then in an ice bath.
Crystals are Colored or Appear Impure - Colored impurities are not removed by recrystallization. - Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[13]- Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Slow Down Crystallization: Add slightly more solvent than the minimum required to slow down the crystal growth rate.[13] - Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.

G start Start Recrystallization dissolve Dissolve 4-Iodocinnamic Acid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Compound 'Oil Out'? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No yield_check Is the Crystal Yield Acceptable? oiling_out->yield_check No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes purity_check Are the Crystals Pure? yield_check->purity_check Yes troubleshoot_yield Troubleshoot: Low Yield yield_check->troubleshoot_yield No success Successful Recrystallization purity_check->success Yes troubleshoot_purity Troubleshoot: Impure Crystals purity_check->troubleshoot_purity No reduce_solvent Reduce Solvent Volume troubleshoot_no_crystals->reduce_solvent induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot_no_crystals->induce_crystallization reduce_solvent->cool induce_crystallization->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slowly troubleshoot_oiling->reheat_add_solvent change_solvent Change Solvent System troubleshoot_oiling->change_solvent reheat_add_solvent->cool change_solvent->start concentrate_mother_liquor Concentrate Mother Liquor troubleshoot_yield->concentrate_mother_liquor concentrate_mother_liquor->cool use_charcoal Use Decolorizing Carbon troubleshoot_purity->use_charcoal recrystallize_again Recrystallize Again troubleshoot_purity->recrystallize_again use_charcoal->dissolve recrystallize_again->start

Caption: Troubleshooting workflow for 4-Iodocinnamic acid recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: How do I perform a small-scale solvent test to find a suitable solvent?

A1: To perform a solvent test, place a small amount (e.g., 20-30 mg) of your crude 4-Iodocinnamic acid into a test tube. Add a few drops of the solvent being tested and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

Q2: What is the expected melting point of pure 4-Iodocinnamic acid?

A2: The melting point is a crucial indicator of purity. While the exact melting point can vary slightly, it is important to compare the melting point of your recrystallized product to a literature value from a reliable source. A sharp melting point range close to the literature value indicates high purity. For comparison, the melting point of the parent compound, trans-cinnamic acid, is 133°C.[5][14] 2-Iodocinnamic acid has a reported melting point of approximately 393.86 K (120.71 °C).[15]

Q3: Can I use a rotary evaporator to remove excess solvent?

A3: Yes, a rotary evaporator is an efficient way to remove excess solvent if you have added too much, which is a common reason for crystals failing to appear.[10] After reducing the volume, you can then attempt the cooling and crystallization step again.

Q4: My compound crystallizes too quickly. Is this a problem?

A4: Rapid crystallization can be problematic as it may trap impurities within the crystal lattice, negating the purpose of the purification.[13] To slow down crystallization, you can reheat the solution and add a small amount of additional solvent.[13] This will keep the compound in solution for a longer period during cooling, allowing for more selective crystal growth.

Q5: What is the difference between washing and recrystallizing?

A5: Washing involves rinsing the collected crystals with a small amount of cold solvent to remove surface impurities and residual mother liquor. Recrystallization is the entire process of dissolving the compound and allowing it to re-form crystals to purify it.

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Synthetic Cinnamic Acid by Recrystallization. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • Homework.Study.com. (n.d.). What are possible errors for recrystallization?. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • Solubility of Things. (n.d.). Cinnamic acid. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Brainly. (2023, August 7). [FREE] Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved from

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • Bartleby.com. (n.d.). Recrystallization Of Cinnamic Acid Lab Report. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of 2-Iodocinnamic acid (CAS 1643-34-1). Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from

  • CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved from

  • ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents | Request PDF. Retrieved from

  • NIST. (n.d.). 4-Nitrocinnamic acid. NIST WebBook. Retrieved from

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from

  • Piochem. (n.d.). CINNAMIC ACID. Retrieved from

  • FooDB. (2010, April 8). Showing Compound cis-Cinnamic acid (FDB012698). Retrieved from

Sources

Technical Support Center: Stabilizing 4-Iodocinnamic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Iodocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize 4-Iodocinnamic acid in their synthetic workflows. As a valuable building block in medicinal chemistry and materials science, its stability during chemical transformations is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate decomposition and achieve optimal reaction outcomes.

Introduction: The Challenge of 4-Iodocinnamic Acid Stability

4-Iodocinnamic acid is a versatile intermediate, prized for its trifecta of reactive sites: the carboxylic acid, the alkene, and the carbon-iodine bond. The latter is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the inherent reactivity of the C-I bond, coupled with the photosensitivity of the cinnamic acid backbone, presents significant stability challenges.

The principal decomposition pathways that plague reactions involving 4-Iodocinnamic acid are:

  • Hydrodehalogenation (Deiodination): The reductive cleavage of the carbon-iodine bond to yield cinnamic acid. This is a common side reaction in palladium-catalyzed processes, leading to reduced yields of the desired coupled product and purification difficulties.

  • Photodegradation: Cinnamic acid and its derivatives are susceptible to light-induced reactions, primarily cis-trans isomerization and [2+2] cycloaddition to form cyclobutane derivatives like truxillic and truxinic acids.[1]

  • Thermal Decomposition: While generally more stable than its bromo- or chloro-analogs in cross-coupling reactions, the C-I bond can still undergo thermolysis at elevated temperatures. Studies on similar compounds like 4-methoxy cinnamic acid show decomposition occurring in the range of 100-400°C.[2]

This guide will provide you with the technical insights and practical protocols to navigate these challenges effectively.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during your experiments with 4-Iodocinnamic acid in a direct question-and-answer format.

Issue 1: Low Yield in Suzuki-Miyaura Coupling and Presence of Cinnamic Acid as a Byproduct

Question: I am performing a Suzuki-Miyaura coupling with 4-Iodocinnamic acid and an arylboronic acid, but I am observing a low yield of my desired biaryl product and a significant amount of cinnamic acid in my crude reaction mixture. What is causing this and how can I fix it?

Answer: The formation of cinnamic acid is a classic sign of hydrodehalogenation (deiodination), a common side reaction in palladium-catalyzed couplings.[3] This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the organoboron reagent. Several factors can promote this unwanted pathway. Here is a systematic approach to troubleshoot and resolve this issue:

1. Re-evaluate Your Choice of Base:

  • The Problem: The base plays a crucial role in the Suzuki-Miyaura reaction, not only in the transmetalation step but also in influencing side reactions.[4] Strong bases, especially in combination with protic solvents like alcohols, can facilitate the formation of palladium-hydride species, which are responsible for deiodination.[3]

  • The Solution:

    • Weaker Inorganic Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). These bases are generally effective for the Suzuki coupling of aryl iodides while minimizing dehalogenation.

    • Fluoride as a Base: Cesium fluoride (CsF) or potassium fluoride (KF) can be excellent choices, particularly in anhydrous conditions, as they activate the boronic acid without significantly promoting hydrodehalogenation.

2. Optimize Your Solvent System:

  • The Problem: Protic solvents (e.g., methanol, ethanol, water) can act as a hydride source, especially at elevated temperatures and in the presence of a base.

  • The Solution:

    • Aprotic Solvents: Whenever possible, use aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene. If solubility is an issue, a mixture of an aprotic solvent with a minimal amount of water can be employed.

    • Degas Your Solvents: Thoroughly degas all solvents before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. This removes dissolved oxygen, which can lead to catalyst deactivation and side reactions.

3. Scrutinize Your Palladium Catalyst and Ligand:

  • The Problem: The choice of palladium source and, more importantly, the phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation.

  • The Solution:

    • Electron-Rich, Bulky Ligands: Employ electron-rich and sterically hindered phosphine ligands. These ligands promote the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, making it more competitive with the deiodination pathway. Buchwald ligands such as SPhos and XPhos are excellent candidates.[5][6]

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading (e.g., 2-5 mol%) can favor the desired reaction by increasing the rate of the main catalytic cycle relative to the off-cycle deiodination pathway.

4. Control Reaction Temperature:

  • The Problem: Higher temperatures can accelerate the rate of deiodination.[1]

  • The Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive aryl iodides, temperatures around 80-100°C are often sufficient. Consider performing small-scale temperature screening experiments to find the optimal balance.

Workflow for Minimizing Deiodination in Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for deiodination in Suzuki-Miyaura coupling.

Issue 2: Formation of Multiple Unidentified Products and Isomerization in Heck Reaction

Question: I am attempting a Heck reaction with 4-Iodocinnamic acid and an alkene. My TLC and LC-MS analysis show multiple spots/peaks, some of which seem to be isomers of my starting material and product. What is happening?

Answer: The complexity you are observing likely stems from the inherent photosensitivity of the cinnamic acid scaffold. Exposure to light, particularly UV light, can induce two primary side reactions:

  • cis-trans Isomerization: The thermodynamically more stable trans (or E) isomer of 4-Iodocinnamic acid can isomerize to the cis (or Z) isomer. This can also happen to your Heck product.

  • [2+2] Cycloaddition: In concentrated solutions or in the solid state, cinnamic acid derivatives can dimerize to form cyclobutane rings (truxillic and truxinic acids).[1]

Here’s how to address these issues:

1. Exclude Light from Your Reaction:

  • The Solution: This is the most critical step.

    • Wrap your reaction flask, and any subsequent purification apparatus (like a chromatography column), in aluminum foil.

    • Work in a fume hood with the sash lowered and the room lights dimmed as much as possible.

    • If available, use amber-colored glassware.

2. Mind Your Reaction and Storage Conditions:

  • The Problem: Even ambient laboratory light can be sufficient to cause photodegradation over time.

  • The Solution:

    • Prepare solutions of 4-Iodocinnamic acid immediately before use.

    • Store both the solid material and any solutions in the dark, preferably in a refrigerator or freezer.

3. Analytical Monitoring:

  • The Challenge: Differentiating between the cis and trans isomers and potential dimers requires a robust analytical method.

  • The Solution:

    • HPLC Analysis: A reversed-phase HPLC method with a C18 column is ideal for separating these compounds. You will likely observe different retention times for the cis and trans isomers of both your starting material and product. A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid or phosphoric acid.[7][8]

    • NMR Analysis: ¹H NMR spectroscopy can also be used to distinguish between the cis and trans isomers by looking at the coupling constants of the vinylic protons. For the trans isomer, the coupling constant (³JHH) is typically around 15-16 Hz, while for the cis isomer, it is around 11-12 Hz.

Workflow for Preventing Photodegradation

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-iodocinnamic acid. This guide is structured to provide not just protocols, but a deeper understanding of the catalyst systems and reaction parameters, enabling you to troubleshoot effectively and optimize your synthetic routes.

4-Iodocinnamic acid is a valuable building block, but its structure presents unique challenges. The presence of a carboxylic acid can complicate catalysis, and the conjugated system can influence reactivity. This guide offers field-proven insights to navigate these complexities.

Section 1: General Principles & Initial Considerations

Cross-coupling reactions involving 4-iodocinnamic acid are powerful tools for C-C bond formation. The foundational mechanism for the most common palladium-catalyzed reactions involves a three-step catalytic cycle.[1][2][3]

The Palladium Catalytic Cycle

The general mechanism for Suzuki, Heck, and Sonogashira reactions revolves around a Pd(0)/Pd(II) cycle. Understanding this cycle is critical for troubleshooting.

Palladium Catalytic Cycle cluster_main Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-I(L)₂ Oxidative Adduct Pd0->OxAdd Oxidative Addition Pd0->OxAdd  + Ar-I Trans Ar-Pd(II)-R(L)₂ Transmetalation Product OxAdd->Trans Transmetalation (Suzuki/Sonogashira) OxAdd->Trans  + [R-M] Trans->Pd0 Trans->Pd0 Trans->Pd0 Product Ar-R Desired Product Trans->Product Reductive Elimination Trans->Product edge_start edge_start->Pd0 Catalyst Formation edge_mid label_ArI Ar-I (4-Iodocinnamic acid) label_R Coupling Partner (e.g., R-B(OH)₂) Suzuki Troubleshooting start Low or No Yield? check_sm Starting Material (SM) Consumed? start->check_sm no_sm Probable Cause: Catalyst Inactivity check_sm->no_sm No yes_sm Probable Cause: Side Reactions check_sm->yes_sm Yes sol_sm1 Solution 1: Increase Base Equivalents (K₃PO₄, Cs₂CO₃) no_sm->sol_sm1 Carboxylate Inhibition? sol_sm2 Solution 2: Switch to Bulky Ligand (e.g., SPhos, XPhos) no_sm->sol_sm2 Poor Oxidative Addition? sol_sm3 Solution 3: Protect Carboxylic Acid (e.g., as Methyl Ester) no_sm->sol_sm3 Persistent Issues? sol_side1 Solution 1: Thoroughly Degas Solvents (Reduces Homocoupling) yes_sm->sol_side1 Homocoupling Observed? sol_side2 Solution 2: Use Milder Base/Conditions (Reduces Protodeboronation) yes_sm->sol_side2 Protodeboronation Suspected?

Caption: Troubleshooting flowchart for Suzuki-Miyaura couplings.

ProblemProbable Cause(s)Recommended Solution(s)
No reaction, starting material recovered 1. Catalyst Inhibition: The carboxylate is deactivating the palladium catalyst. [4] 2. Insufficient Base: The base is consumed by the acidic proton, leaving none for the catalytic cycle. 3. Poor Catalyst Activity: The chosen ligand is not effective for this substrate.1. Increase Base: Use 3-4 equivalents of a strong inorganic base like K₃PO₄ or Cs₂CO₃. [5] 2. Change Ligand: Switch from PPh₃ to a more electron-rich, bulky ligand like SPhos or XPhos to promote oxidative addition. [6] 3. Protecting Group: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to coupling, followed by saponification. [4]
Low yield, but starting material is consumed 1. Protodeboronation: The boronic acid is hydrolyzing back to the corresponding arene before it can couple. [7] 2. Homocoupling (Glaser coupling): The boronic acid is coupling with itself. [8] 3. Poor Solubility: The carboxylate salt of the product or intermediate is precipitating from the reaction mixture. [9]1. Use Milder Conditions: Lower the reaction temperature or use a milder base if possible. Ensure rigorous degassing as oxygen can promote side reactions. [10] 2. Change Solvent System: Use a more polar solvent system like dioxane/water or THF/water to improve solubility. [8][10] 3. Use Boronic Ester: Switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin). [10]
Protocol: General Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-iodocinnamic acid (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. [10]4. Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water or Dioxane:Water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute with ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Section 3: Heck-Mizoroki Reaction

The Heck reaction couples 4-iodocinnamic acid with an alkene, offering a direct route to substituted styrenes and other complex olefinic structures. [11][12]

FAQ: Heck-Mizoroki Reactions

Question: My Heck reaction is sluggish. What are the key parameters to adjust?

Answer: The Heck reaction's success hinges on several factors:

  • Catalyst Choice: While classic Pd(OAc)₂/PPh₃ systems work, they often require high temperatures. [13]For 4-iodocinnamic acid, the iodide's high reactivity is an advantage. [14]* Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used to neutralize the HI generated during the reaction and regenerate the Pd(0) catalyst. [12][15]* Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are common as they help stabilize the charged intermediates in the catalytic cycle.

Question: Does the electronic nature of the coupling alkene matter?

Answer: Yes, significantly. Electron-deficient olefins (e.g., acrylates, acrylonitriles) are generally more reactive in the Heck reaction. [12]Electron-rich olefins can be more challenging and may require specialized ligands or conditions to achieve good yields. [14]

Troubleshooting Guide: Heck-Mizoroki Reaction
ProblemProbable Cause(s)Recommended Solution(s)
Low Conversion 1. Catalyst Deactivation: Palladium black precipitation is observed, indicating catalyst agglomeration and deactivation. [16] 2. Insufficient Base Strength: The chosen base is not strong enough to efficiently regenerate the Pd(0) catalyst.1. Add Ligand: If running a "ligandless" protocol, add a stabilizing ligand like PPh₃ (2-4 eq. relative to Pd). 2. Change Base/Solvent: Switch to a stronger base or a more polar solvent like NMP. For carboxylate-containing substrates, K₂CO₃ or K₃PO₄ can be effective.
Poor Regioselectivity / Isomerization 1. Double Bond Migration: The double bond in the product isomerizes under the reaction conditions. 2. Incorrect Insertion: The insertion of the aryl palladium species into the olefin occurs with poor regioselectivity.1. Lower Temperature/Time: Reduce the reaction temperature and time to the minimum required for conversion. 2. Use Bidentate Ligands: Bidentate phosphine ligands (e.g., BINAP) can sometimes improve regioselectivity. [2]
Protocol: General Heck-Mizoroki Reaction
  • Reaction Setup: To a flask, add 4-iodocinnamic acid (1.0 eq), Pd(OAc)₂ (2-5 mol%), and a suitable ligand like PPh₃ (4-10 mol%) if needed.

  • Add Base & Alkene: Add K₂CO₃ (2.5 eq) and the alkene coupling partner (1.5 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Inert Atmosphere: Degas the mixture by bubbling Argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 100-140 °C for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction, filter off inorganic salts, and dilute the filtrate with water. Acidify with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate. Purify by column chromatography or recrystallization.

Section 4: Sonogashira Coupling

The Sonogashira coupling provides a direct and powerful method for synthesizing aryl alkynes by reacting 4-iodocinnamic acid with a terminal alkyne. [3][17]

FAQ: Sonogashira Coupling

Question: Is the copper co-catalyst always necessary?

Answer: No. While the classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst (typically CuI), numerous "copper-free" protocols have been developed. [18][19]These are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify purification. [20]Copper-free versions typically require a slightly higher catalyst loading or a more specific ligand/base system. [21][22] Question: Which base is best for a Sonogashira coupling with my acidic substrate?

Answer: An organic amine base like triethylamine (Et₃N), diisopropylamine (DIPA), or piperidine is most common. [23]The amine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and it also serves as the solvent or co-solvent. For 4-iodocinnamic acid, you will need at least 3 equivalents of the amine base to account for the acidic proton and the generated HI.

Troubleshooting Guide: Sonogashira Coupling
ProblemProbable Cause(s)Recommended Solution(s)
No Reaction or Very Low Yield 1. Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and promote homocoupling of the alkyne. [20] 2. Inactive Copper Salt: The CuI may have oxidized. Use freshly purchased or purified CuI. 3. Inhibition by Carboxylate: Similar to the Suzuki reaction, the carboxylate can interfere with the catalyst.1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas. 2. Switch to Copper-Free: Employ a copper-free protocol using a base like DABCO or TBAF. [19][20][21] 3. Increase Base: Add an additional equivalent of the amine base.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: This is the primary cause of Glaser coupling. 2. High Copper Concentration: Too much CuI can favor the homocoupling pathway.1. Improve Degassing Technique: Use the freeze-pump-thaw method for solvents for the most rigorous oxygen removal. [10] 2. Reduce Copper Loading: Lower the amount of CuI to 1-2 mol%. 3. Go Copper-Free: This is the most effective way to eliminate Glaser byproducts. [18]
Protocol: General Copper-Free Sonogashira Coupling
  • Reaction Setup: In a Schlenk tube, combine 4-iodocinnamic acid (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and the terminal alkyne (1.2 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Solvent and Base Addition: Add degassed solvent (e.g., THF or Dioxane) followed by a degassed amine base (e.g., triethylamine, 3-4 eq).

  • Reaction: Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture. Add water and acidify with 1M HCl to precipitate the product. Filter the solid or extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

References
  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • IUPAC. Use of Base Metals in Suzuki Coupling. [Link]

  • Hanson, B. E., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.
  • Reddit. Do carboxylic acids interfere with Suzukis?. (2021). [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018). [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016). [Link]

  • Chemistry LibreTexts. Heck Reaction. (2023). [Link]

  • ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021). [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). [Link]

  • PMC - NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ChemRxiv. Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers: Experi.
  • Wikipedia. Sonogashira coupling. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction. (2025). [Link]

  • ResearchGate. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. (2018). [Link]

  • YouTube. Suzuki cross-coupling reaction. (2020). [Link]

  • ResearchGate. Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages.
  • ResearchGate. Proposed mechanism for the copper-free Sonogashira coupling reaction.... [Link]

  • Semantic Scholar.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate.
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. (2024). [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]

  • Wikipedia. Heck reaction. [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Journal of Chemical and Pharmaceutical Research. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
  • Chinese Science Bulletin. Oxidative coupling of cinnamic acid derivatives and their radical- scavenging activities. (2010).
  • PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). [Link]

  • Malaysian Journal of Analytical Sciences.
  • PMC.

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Technical Support Center: Scaling Up the Synthesis of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center dedicated to the synthesis and scale-up of 4-Iodocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable compound on a larger scale. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, grounded in established chemical principles and practical, field-proven insights.

Introduction to the Synthesis of 4-Iodocinnamic Acid

4-Iodocinnamic acid is a crucial building block in medicinal chemistry and materials science. Its synthesis, while achievable through several established methods, presents unique challenges when transitioning from laboratory-scale to pilot or industrial production. This guide will focus on the most common and scalable synthetic routes, addressing potential pitfalls and offering robust solutions to ensure a successful and efficient scale-up.

The primary methods for synthesizing 4-Iodocinnamic acid include:

  • The Perkin Reaction: A classic condensation reaction between 4-iodobenzaldehyde and acetic anhydride.

  • The Heck Coupling: A palladium-catalyzed cross-coupling of 4-iodo-substituted aromatics with acrylic acid or its esters.

  • The Sandmeyer Reaction: A versatile method to introduce the iodide from an amino group, typically starting from 4-aminocinnamic acid.

Each of these methods has its own set of advantages and challenges, particularly concerning yield, purity, cost, and safety at scale. This support center will delve into the practical aspects of each, empowering you to make informed decisions for your specific needs.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and handling of 4-Iodocinnamic acid, especially in a scale-up context.

Q1: Which is the most economically viable method for the large-scale synthesis of 4-Iodocinnamic acid?

A1: The economic viability of a synthetic route at an industrial scale depends on several factors, including raw material costs, reagent and catalyst costs, energy consumption, waste disposal, and process safety.

  • Perkin Reaction: This method is often favored for its use of relatively inexpensive starting materials (4-iodobenzaldehyde and acetic anhydride).[1] However, it typically requires high temperatures and long reaction times, which can translate to higher energy costs.[2]

  • Heck Coupling: While highly efficient, the cost of the palladium catalyst and ligands can be a significant factor.[3] Catalyst recycling and the use of highly active catalysts with low loading are crucial for making this route economically competitive on a large scale.

  • Sandmeyer Reaction: This route can be cost-effective if 4-aminocinnamic acid is readily available. However, the handling of diazonium salts on a large scale presents significant safety challenges that can increase operational costs.[4][5]

A thorough cost analysis of each route, considering the specific capabilities of your facility, is essential.

Q2: What are the primary safety concerns when scaling up the synthesis of 4-Iodocinnamic acid?

A2: Each synthetic route has distinct safety considerations that are amplified at a larger scale.

  • Perkin Reaction: The high reaction temperatures (often >180°C) require robust engineering controls to prevent thermal runaways. Acetic anhydride is corrosive and lachrymatory, necessitating appropriate personal protective equipment (PPE) and closed-system handling.

  • Heck Coupling: The use of palladium catalysts, often as fine powders, can pose inhalation risks. Some phosphine ligands are toxic and air-sensitive. The reaction may also be conducted under pressure, requiring certified pressure vessels.

  • Sandmeyer Reaction: This is arguably the most hazardous method at scale due to the formation of diazonium salts, which can be explosive when isolated or allowed to dry.[6] Strict temperature control is critical to prevent their uncontrolled decomposition. The reaction also involves the use of corrosive acids and generates nitrogen gas, which must be safely vented.

A comprehensive Process Safety Management (PSM) program is imperative before attempting any of these syntheses on a large scale.

Q3: How can I minimize the formation of the cis-isomer of 4-Iodocinnamic acid?

A3: The trans-isomer is typically the desired product. The formation of the cis-isomer can be minimized by:

  • Reaction Conditions: In the Perkin reaction, higher temperatures and longer reaction times generally favor the formation of the more thermodynamically stable trans-isomer.

  • Purification: The cis- and trans-isomers often have different solubilities, allowing for separation by recrystallization. The trans-isomer is generally less soluble and will crystallize out first from a suitable solvent system.

  • Isomerization: If a significant amount of the cis-isomer is formed, it may be possible to isomerize it to the trans-isomer by heating in a suitable solvent with a catalytic amount of acid or iodine.

Q4: What are the best practices for storing bulk quantities of 4-Iodocinnamic acid?

A4: 4-Iodocinnamic acid is a relatively stable solid. However, for long-term storage of large quantities, it is advisable to:

  • Store in a cool, dry, and well-ventilated area.

  • Protect from light, as prolonged exposure can cause gradual degradation.

  • Keep in tightly sealed containers to prevent moisture absorption.

  • Avoid contact with strong bases and oxidizing agents.

Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during the scale-up of 4-Iodocinnamic acid synthesis.

Method 1: The Perkin Reaction

The Perkin reaction involves the condensation of 4-iodobenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate, to yield 4-Iodocinnamic acid.[1]

Caption: A general workflow for troubleshooting issues in the Heck coupling reaction.

Issue 1: Catalyst Deactivation and Low Turnover Number (TON)

  • Question: Our Heck coupling reaction is stalling before completion, and we are observing a low turnover number for our palladium catalyst. What could be causing this and how can we improve catalyst performance at scale?

  • Answer: Catalyst deactivation is a major concern in scaling up Heck reactions. The active Pd(0) species can be sensitive and prone to decomposition.

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxidation by air, which can lead to the formation of inactive Pd(II) species.

      • Solution: On a large scale, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. This can be achieved by sparging the solvent with the inert gas and performing all additions under a positive pressure of the inert gas.

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation and other degradation pathways, especially at elevated temperatures.

      • Solution: Use high-purity, air-stable ligands where possible. The choice of ligand is critical; bulky, electron-rich phosphines often provide more stable and active catalysts. Consider using N-heterocyclic carbene (NHC) ligands, which are known for their high stability.

    • Formation of Palladium Black: The precipitation of palladium black is a clear sign of catalyst decomposition. This can be caused by high temperatures, incorrect ligand-to-palladium ratios, or the presence of impurities.

      • Solution: Optimize the reaction temperature; sometimes a lower temperature for a longer duration can prevent catalyst decomposition. Ensure the correct stoichiometry of the ligand to palladium is used. The presence of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes help to stabilize the active catalyst.

Issue 2: Formation of Side Products

  • Question: We are observing the formation of significant amounts of side products, including double addition products and homocoupled products. How can we improve the selectivity of our Heck coupling?

  • Answer: The formation of side products in a Heck coupling is often a result of sub-optimal reaction conditions.

    • Double Addition to the Alkene: This can occur if the concentration of the aryl iodide is too high relative to the alkene.

      • Solution: Control the rate of addition of the 4-iodo-substituted starting material to the reaction mixture. This maintains a low concentration of the aryl iodide and favors the desired mono-addition product.

    • Homocoupling of the Aryl Iodide: This side reaction is more common with highly reactive aryl iodides and can be promoted by high temperatures.

      • Solution: Optimize the reaction temperature and catalyst system. A more selective catalyst may be required.

    • Isomerization of the Product: The double bond in the cinnamic acid product can sometimes migrate under the reaction conditions.

      • Solution: This is less common with acrylic acid as the coupling partner but can be influenced by the choice of base and solvent. Screening different bases (e.g., triethylamine, potassium carbonate, sodium acetate) can help to minimize this side reaction.

Issue 3: Removal of Palladium from the Final Product

  • Question: Our final 4-Iodocinnamic acid product has unacceptably high levels of residual palladium. What are the most effective methods for palladium removal at scale?

  • Answer: Removing residual palladium to meet the stringent requirements for pharmaceutical applications is a critical step.

    • Crystallization: As with the Perkin reaction, crystallization is a powerful tool for purification. The palladium catalyst and its byproducts are often less soluble than the desired product and can be removed during filtration.

    • Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb residual palladium.

      • Scale-up Consideration: The grade and amount of activated carbon, as well as the contact time and temperature, will need to be optimized for a large-scale process.

    • Scavenger Resins: There are a variety of commercially available scavenger resins with functional groups that can selectively bind to and remove palladium from solution.

      • Application: These can be used in a batch mode or in a flow-through column, making them suitable for large-scale applications.

Method 3: The Sandmeyer Reaction

The Sandmeyer reaction provides a route to 4-Iodocinnamic acid from 4-aminocinnamic acid via a diazonium salt intermediate. [4]

Caption: A general workflow for troubleshooting issues in the Sandmeyer reaction, with a strong emphasis on safety.

Issue 1: Low Yield and Incomplete Reaction

  • Question: Our Sandmeyer reaction is giving a low yield of 4-Iodocinnamic acid. How can we improve the efficiency of this transformation at scale?

  • Answer: Low yields in a Sandmeyer reaction are often related to the stability of the intermediate diazonium salt and the efficiency of the subsequent substitution reaction.

    • Incomplete Diazotization: The formation of the diazonium salt is the first critical step.

      • Solution: Ensure the use of a slight excess of sodium nitrite and a sufficient amount of acid to maintain a low pH. The temperature must be strictly controlled, typically between 0-5°C, to prevent the premature decomposition of the diazonium salt. [6]The addition of the sodium nitrite solution should be slow and controlled to manage the exotherm.

    • Diazonium Salt Decomposition: The diazonium salt is thermally unstable and can decompose to form a variety of byproducts, most commonly the corresponding phenol (4-hydroxycinnamic acid).

      • Solution: Maintain the low temperature throughout the diazotization and until the diazonium salt is added to the iodide solution. The diazonium salt should be used immediately after its formation and should never be isolated or allowed to warm up.

    • Inefficient Iodide Substitution: The reaction of the diazonium salt with the iodide source (typically potassium iodide) needs to be efficient to outcompete decomposition pathways.

      • Solution: Ensure that the potassium iodide solution is well-stirred and that the addition of the diazonium salt solution is done at a controlled rate. The reaction is often warmed after the addition is complete to drive the substitution to completion.

Issue 2: Safety Concerns with Diazonium Salts at Scale

  • Question: We are concerned about the safety of handling large quantities of diazonium salts. What are the best practices for ensuring a safe Sandmeyer reaction at an industrial scale?

  • Answer: The safe handling of diazonium salts is the paramount concern when scaling up a Sandmeyer reaction.

    • Never Isolate the Diazonium Salt: The diazonium salt should always be generated and used in solution. It should never be isolated as a solid, as this can be highly explosive.

    • Strict Temperature Control: As mentioned previously, maintaining a low temperature is critical. The reactor should have a reliable cooling system and multiple temperature probes to monitor the internal temperature. An alarm system should be in place to alert operators of any temperature deviations.

    • Controlled Addition of Reagents: The addition of sodium nitrite to the acidic solution of the amine is exothermic and must be done slowly and with efficient cooling to prevent a runaway reaction.

    • Adequate Venting: The reaction generates nitrogen gas, which must be safely vented from the reactor to prevent pressure build-up.

    • Quenching Procedures: Have a well-defined quenching procedure in place in case of an emergency. This may involve the addition of a reagent that can safely decompose the diazonium salt.

Conclusion

The successful scale-up of the synthesis of 4-Iodocinnamic acid is a challenging but achievable goal. By understanding the underlying principles of each synthetic method and anticipating the challenges associated with increasing the reaction volume, researchers and production chemists can develop robust, safe, and efficient processes. This technical support center provides a foundation for troubleshooting and optimizing your synthesis. Remember that careful planning, a thorough understanding of your equipment's capabilities, and a steadfast commitment to safety are the keys to success.

References

  • Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. University of Windsor. Available at: [Link]

  • The Heck reaction: Mechanistic insights and novel ligands. ResearchGate. Available at: [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Publishing. Available at: [Link]

  • Large‐Scale Synthesis. ResearchGate. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Available at: [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. Available at: [Link]

  • undergraduate bromination lab troubleshooting. Reddit. Available at: [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Available at: [Link]

  • 4-Iodocinnamic acid. PubChem. Available at: [Link]

  • Large-scale crystallization of proteins for purification and formulation. PubMed. Available at: [Link]

  • Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. PubMed. Available at: [Link]

  • Large-scale crystallization of proteins for purification and formulation. ResearchGate. Available at: [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Large-scale crystallization of proteins for purification and formulation. OUCI. Available at: [Link]

  • Recent Progress in Heat and Mass Transfer Modeling for Chemical Vapor Deposition Processes. MDPI. Available at: [Link]

  • Perkin reaction. Wikipedia. Available at: [Link]

  • Heck reaction of aryl bromide with acrylic acid a. ResearchGate. Available at: [Link]

  • Mizoroki–Heck coupling of aryl iodides with acrylic acid promoted by Pd... ResearchGate. Available at: [Link]

  • Fast and scalable purification of a therapeutic full-length antibody based on process crystallization. PubMed. Available at: [Link]

  • Not quite the last word on the Perkin reaction. The University of Manchester. Available at: [Link]

  • Revised mechanism and improved methodology for the Perkin condensation. ResearchGate. Available at: [Link]

  • cinnamic acid and its Impurities. Pharmaffiliates. Available at: [Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications. Available at: [Link]

  • Cinnamic Acid Impurities and Related Compound. Veeprho. Available at: [Link]

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analytical techniques for monitoring 4-Iodocinnamic acid reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 4-Iodocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track reaction progress, ensure product quality, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly orient you toward the best analytical strategy.

Q1: Which analytical technique is best for monitoring my 4-Iodocinnamic acid reaction?

A1: The optimal technique depends on the specific reaction, available equipment, and the level of detail required.

  • High-Performance Liquid Chromatography (HPLC): Generally the most powerful and versatile method. It provides excellent separation and quantification of starting material, products, and byproducts. It is the gold standard for purity analysis and quantitative reaction kinetics.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress. It's inexpensive and fast, allowing you to determine if the starting material is being consumed and a new product is forming within minutes.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural confirmation. It can be used quantitatively (qNMR) to determine the ratio of starting material to product without the need for calibration curves, provided there are unique, well-resolved peaks for each species.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable only if your 4-Iodocinnamic acid derivative is thermally stable and volatile. Often, derivatization (e.g., esterification to a methyl or ethyl ester) is required to analyze carboxylic acids by GC-MS.[4][5]

Q2: How can I quickly check if my reaction has started?

A2: Thin-Layer Chromatography (TLC) is the most efficient method for a quick status check. Co-spot your starting material alongside the reaction mixture on a TLC plate. After developing the plate, the appearance of a new spot (with a different Rf value) and the diminishing intensity of the starting material spot under UV light indicate the reaction is proceeding.

Q3: My starting material and product are structurally very similar. How can I resolve them analytically?

A3: This is a common challenge, especially in reactions that subtly modify the molecule (e.g., simple esterifications).

  • In HPLC: Method optimization is key. You can improve resolution by (1) using a shallower solvent gradient, (2) changing the organic modifier (e.g., from acetonitrile to methanol, or vice-versa), (3) adjusting the mobile phase pH to alter the ionization state of your analyte, or (4) using a column with a different stationary phase or higher efficiency (smaller particles).[6][7]

  • In NMR: Even small structural changes can lead to detectable shifts in the chemical environment of nearby protons. Focus on the protons closest to the reaction site (e.g., the vinyl protons or aromatic protons adjacent to the iodine). A high-field NMR instrument will provide better signal dispersion.

Q4: Can I monitor my reaction in real-time without taking samples?

A4: Yes, this is known as in-situ or real-time reaction monitoring. Specialized probes can be inserted directly into the reaction vessel. Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) or Raman spectroscopy are powerful for this, as they can track the disappearance of reactant functional groups (e.g., the C=O stretch of the carboxylic acid) and the appearance of product bands.[8][9][10] Mass spectrometry-based methods are also used for online monitoring.[11] These techniques are particularly valuable for understanding reaction kinetics and identifying transient intermediates.[10][12]

Technique_Selection_Workflow cluster_start Start: Define Monitoring Goal cluster_questions Decision Points Start What is the primary goal? Q_QualQuant Qualitative check or Quantitative data? Start->Q_QualQuant Q_Purity Need purity & byproduct profile? Q_QualQuant->Q_Purity Quantitative TLC Use Thin-Layer Chromatography (TLC) Q_QualQuant->TLC Qualitative Q_Structure Need absolute structural proof? Q_Purity->Q_Structure No HPLC Use High-Performance Liquid Chromatography (HPLC) Q_Purity->HPLC Yes Q_Structure->HPLC No NMR Use Nuclear Magnetic Resonance (NMR) Q_Structure->NMR Yes

Caption: Workflow for selecting the right analytical technique.

Part 2: Troubleshooting Guides by Technique

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for reaction monitoring. The following Q&A addresses common issues encountered when analyzing 4-Iodocinnamic acid and its derivatives.

Q: My peaks are tailing. What is the cause and how do I fix it?

A: Peak tailing for acidic compounds like 4-Iodocinnamic acid is most often caused by unwanted interactions between the analyte and the silica stationary phase.[7]

  • Causality: The carboxylic acid group can interact with residual, acidic silanol groups on the C18 column packing. This secondary interaction causes some molecules to lag behind the main peak, resulting in tailing.

  • Solution 1: Acidify the Mobile Phase. The most effective solution is to suppress the ionization of the carboxylic acid. Add a small amount of acid (0.05-0.1% Trifluoroacetic Acid (TFA) or Formic Acid) to your mobile phase (both the aqueous and organic components).[13] This ensures the analyte is in its neutral, protonated form, minimizing silanol interactions.

  • Solution 2: Check for Column Contamination. Strongly basic compounds from previous analyses can bind to the column and cause tailing with acidic analytes. Flush the column with a strong solvent wash protocol.[14]

  • Solution 3: Reduce Sample Overload. Injecting too much sample can saturate the column, leading to broad and tailing peaks. Dilute your sample and reinject.[7]

Q: My retention times are shifting between injections. Why is this happening?

A: Retention time stability is critical for reliable analysis. Drifting retention times usually point to issues with the mobile phase or the column's environment.[6][15]

  • Causality: In reversed-phase chromatography, retention is highly sensitive to the mobile phase composition. A tiny change in the percentage of organic solvent can cause significant shifts.[6]

  • Solution 1: Ensure Proper Mobile Phase Preparation & Degassing. Prepare your mobile phase carefully by accurately measuring components. Premixing solvents is often more reliable than relying on the pump's online mixing, especially for isocratic methods.[6] Ensure the mobile phase is thoroughly degassed to prevent air bubbles from affecting the pump's performance.[14]

  • Solution 2: Use a Column Oven. Column temperature directly affects retention time. Using a thermostatted column oven ensures a stable operating temperature and reproducible results.[14]

  • Solution 3: Allow for Sufficient Column Equilibration. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. This may take 10-20 column volumes.[14]

Q: I can't separate my starting material from my product. What should I do?

A: Poor resolution is a common method development challenge.

  • Causality: Resolution depends on the column's efficiency, the selectivity of the mobile/stationary phase for your analytes, and the retention of the analytes.

  • Solution 1: Adjust Mobile Phase Strength (Isocratic). If your peaks are eluting too quickly, decrease the amount of organic solvent in your mobile phase. This will increase retention and give the column more time to separate the compounds.

  • Solution 2: Optimize the Gradient Slope (Gradient). If you are using a gradient, make the slope shallower in the region where your compounds elute. A slower increase in organic solvent percentage will improve resolution.

  • Solution 3: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, and vice-versa. This can alter the elution order and improve separation.

HPLC_Troubleshooting_Resolution Start Problem: Poor Peak Resolution (Co-elution) Check_k Are peaks well-retained? (k' > 2) Start->Check_k Decrease_Organic Decrease % Organic Solvent (Isocratic) or Make Gradient Shallower Check_k->Decrease_Organic No (k' < 2) Change_Solvent Change Organic Modifier (e.g., ACN to MeOH) Check_k->Change_Solvent Yes (k' > 2) Success Resolution Achieved Decrease_Organic->Success Change_Column Try a Different Column Phase (e.g., Phenyl-Hexyl) Change_Solvent->Change_Column Still no resolution Change_Solvent->Success Resolution improved Change_Column->Success

Caption: Troubleshooting workflow for poor HPLC peak resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information and can be a powerful quantitative tool.

Q: How do I calculate reaction conversion using ¹H NMR?

A: You can determine the conversion by integrating the signals of the starting material and the product.

  • Causality: The area under an NMR peak is directly proportional to the number of protons it represents. By comparing the integral of a peak unique to the product with one unique to the starting material, you can calculate their molar ratio.[2]

  • Method:

    • Identify Unique Peaks: Find a well-resolved proton signal for the starting material (e.g., a vinyl proton at ~6.4 ppm) and another for the product that does not overlap with any other signal.

    • Normalize and Integrate: Set the integral of one of the known peaks (e.g., the starting material peak) to a value corresponding to the number of protons it represents (e.g., 1.00 for a single proton).

    • Compare Integrals: The integral of the product peak will now be proportional to its molar amount.

    • Calculate Conversion: Conversion (%) = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100

  • Trustworthiness Tip: To ensure accuracy, use a relaxation agent (like Cr(acac)₃) or apply a long relaxation delay (D1) in your acquisition parameters (e.g., 5 times the longest T1 value) to ensure all protons fully relax between scans. This is crucial for quantitative accuracy.

Q: My product and starting material signals are overlapping. What can I do?

A: Signal overlap can complicate analysis, but there are several solutions.

  • Solution 1: Use a Higher Field Spectrometer. A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs 400 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • Solution 2: ¹³C NMR. While less sensitive, ¹³C NMR spectra have a much wider chemical shift range, and it is highly unlikely that key carbon signals will overlap. This can be used to confirm reaction completion.

  • Solution 3: Two-Dimensional (2D) NMR. A 2D-HSQC or HMBC experiment can help you resolve and assign signals that are overlapped in the 1D spectrum, confirming the presence of the product's structure.

Table 1: Characteristic ¹H NMR Shifts for 4-Iodocinnamic Acid Backbone
Proton Approximate Chemical Shift (δ, ppm in CDCl₃)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad)
Vinylic Proton (α to COOH)~6.4 (d, J ≈ 16 Hz)
Vinylic Proton (β to COOH)~7.7 (d, J ≈ 16 Hz)
Aromatic Protons~7.3 - 7.8 (two doublets)
Note: Shifts can vary based on solvent and reaction product structure. The large J-coupling constant (~16 Hz) for the vinylic protons is characteristic of the trans isomer.[16][17]
Thin-Layer Chromatography (TLC)

Q: I'm not getting good separation on my TLC plate. How do I choose a better solvent system?

A: The goal is to find a solvent system where the starting material and product have Rf values between 0.2 and 0.8 and are well-separated.

  • Causality: Separation on silica gel (a polar stationary phase) is based on polarity. Polar compounds interact more strongly with the silica and move less (lower Rf), while non-polar compounds travel further up the plate (higher Rf).

  • Strategy:

    • Start with a 7:3 or 8:2 mixture of a non-polar and a polar solvent. For cinnamic acids, a good starting point is Hexanes:Ethyl Acetate.[16]

    • If spots are too low (low Rf): Your solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move from 8:2 to 6:4 Hexanes:EtOAc).

    • If spots are too high (high Rf): Your solvent system is too polar. Decrease the proportion of the polar solvent.

    • For Carboxylic Acids: Adding a small amount of acetic acid (~1%) to the eluent can sharpen spots and reduce tailing by keeping the acid protonated.

Table 2: Example TLC Solvent Systems for Cinnamic Acid Derivatives
Solvent System (v/v) Typical Application
Chloroform / Ethyl Acetate (8:2)General purpose for moderate polarity compounds.[1]
Hexanes / Acetone (7:3)Another good starting point for general screening.[1]
Toluene / Acetic Acid / EthanolEffective for separating various cinnamic acid derivatives.
Ethyl Acetate / Petroleum Ether (2:1)Used for purification of cinnamic acid amides.[16]

Part 3: Standard Operating Protocols

Protocol 1: HPLC Monitoring of a Reaction

This protocol provides a starting point for developing an HPLC method for a reaction involving 4-Iodocinnamic acid, such as a Heck coupling.[18]

  • Instrumentation & Column:

    • HPLC with UV or PDA detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 275 nm (or scan with PDA to find λmax).

    • Column Temperature: 30 °C.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. (This is a generic starting gradient; it MUST be optimized for your specific separation).

  • Sample Preparation:

    • At each time point (t=0, 1h, 2h, etc.), withdraw a small aliquot (~10-20 µL) of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot into a known volume (e.g., 1 mL) of mobile phase in an HPLC vial. The dilution factor should be large enough to stop the reaction and bring the concentration into the detector's linear range.

    • Filter the sample through a 0.22 µm syringe filter if any solids are present.

  • Analysis:

    • Inject a standard of 4-Iodocinnamic acid to determine its retention time.

    • Inject your time point samples.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
  • Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis.
  • HPLC Troubleshooting Guide.
  • In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • HPLC Troubleshooting Guide.
  • Separation and identification of cinnamic acids by TLC. Sciencemadness.org.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • Multifunctional Cinnamic Acid Deriv
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
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  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. (2018).
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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodocinnamic Acid vs. 4-Bromocinnamic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions stand as a premier tool for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency. The choice of reactants is paramount to the success of these transformations, and among the most critical decisions is the selection of the aryl halide.

This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 4-iodocinnamic acid and 4-bromocinnamic acid. While the established hierarchy of aryl halide reactivity (I > Br > Cl) is a familiar principle, this document aims to move beyond generalities by exploring the underlying mechanistic reasons and presenting supporting experimental data for key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Understanding these nuances is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.

The Theoretical Framework: Why Iodine Outpaces Bromine

The enhanced reactivity of aryl iodides over their bromide counterparts is fundamentally rooted in the properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This lower bond dissociation energy directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4]

The catalytic cycle of these reactions typically begins with the insertion of the electron-rich Pd(0) center into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. The weaker C-I bond in 4-iodocinnamic acid allows for a lower activation energy for this oxidative addition step compared to the C-Br bond in 4-bromocinnamic acid.[5] This translates to faster reaction rates and the feasibility of employing milder reaction conditions, such as lower temperatures and catalyst loadings.

Comparative Reactivity in Key Cross-Coupling Reactions

The superior reactivity of 4-iodocinnamic acid is not merely a theoretical advantage but is borne out in experimental practice across a range of widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an aryl halide and an organoboron compound, is a workhorse in modern synthesis.[4][6] In this reaction, the higher reactivity of aryl iodides is particularly pronounced.

A comparative study on the aqueous Suzuki-Miyaura coupling of 4-iodobenzoic acid and 4-bromobenzoic acid, close structural analogs of the cinnamic acids , clearly demonstrates this difference. With just 0.1 mol% of a palladium catalyst, 4-iodobenzoic acid achieved quantitative conversion at room temperature.[3] In contrast, 4-bromobenzoic acid required either a higher catalyst loading or elevated temperatures to achieve complete conversion, underscoring the greater facility of the C-I bond to undergo oxidative addition.[3] This disparity allows for more energy-efficient and cost-effective syntheses when starting with the iodo-substituted compound.

Table 1: Comparison of 4-Iodobenzoic Acid and 4-Bromobenzoic Acid in Aqueous Suzuki-Miyaura Coupling[3]

Aryl HalidePd Catalyst (mol%)Temperature (°C)Conversion (%)
4-Iodobenzoic Acid0.1Room Temperature100
4-Bromobenzoic Acid0.1Room TemperatureIncomplete
4-Iodobenzoic Acid0.0170100
4-Bromobenzoic Acid0.0170100
Heck Reaction

Furthermore, Heck reactions with aryl iodides can often be performed under phosphine-free conditions, which simplifies the reaction setup and reduces cost.[10] The stronger C-Br bond in aryl bromides typically necessitates the use of electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[10]

Sonogashira Coupling

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is a vital tool for the synthesis of conjugated enynes and arylalkynes.[5][11] The general trend of substrate reactivity in Sonogashira couplings is well-established: aryl iodides are significantly more reactive than aryl bromides.[3][9]

This reactivity difference can be exploited for selective transformations. For instance, Sonogashira coupling of aryl iodides can often be achieved at room temperature, while analogous reactions with aryl bromides typically require heating.[12] This allows for chemoselective coupling in molecules containing both iodo and bromo substituents. A study on the Sonogashira coupling of 4-iodo-anisole and 4-bromo-anisole showed that for certain catalysts, the iodo derivative gave superior performance.[13] This suggests that for the synthesis of 4-(alkynyl)cinnamic acids, starting from 4-iodocinnamic acid would likely lead to higher yields and shorter reaction times under milder conditions.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for representative Suzuki-Miyaura, Heck, and Sonogashira reactions. These protocols are based on established procedures for structurally similar compounds and serve as a starting point for optimization.

Suzuki-Miyaura Coupling of 4-Halocinnamic Acid with Phenylboronic Acid

This protocol describes the synthesis of 4-phenylcinnamic acid.

Materials:

  • 4-Iodocinnamic acid or 4-Bromocinnamic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask, add 4-iodocinnamic acid or 4-bromocinnamic acid, phenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Halocinnamic Acid Phenylboronic Acid K₂CO₃ B Add Catalyst System: Pd(OAc)₂ PPh₃ A->B C Inert Atmosphere: Evacuate & Backfill with Argon B->C D Add Solvents: Degassed Dioxane/H₂O C->D E Heat & Stir (80-100 °C, 4-12 h) D->E F Monitor by TLC E->F G Cool & Dilute with Ethyl Acetate F->G H Aqueous Wash (H₂O, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck Coupling of 4-Halocinnamic Acid with an Alkene

This protocol outlines the synthesis of a substituted stilbene derivative from a 4-halocinnamic acid.

Materials:

  • 4-Iodocinnamic acid or 4-Bromocinnamic acid (1.0 mmol)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%) (May be omitted for 4-iodocinnamic acid)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealable reaction tube, combine 4-iodocinnamic acid or 4-bromocinnamic acid, palladium(II) acetate, and tri(o-tolyl)phosphine (if used).

  • Add the DMF, followed by the triethylamine and the alkene.

  • Seal the tube and heat the mixture to 100-120 °C for 6-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Halocinnamic Acid Pd(OAc)₂ Ligand (optional) B Add Solvent (DMF), Base (Et₃N), and Alkene A->B C Seal & Heat (100-120 °C, 6-24 h) B->C D Cool & Dilute with Ethyl Acetate C->D E Acid/Aqueous Wash D->E F Dry & Concentrate E->F G Flash Chromatography F->G

Caption: Workflow for Heck Coupling.

Sonogashira Coupling of 4-Halocinnamic Acid with a Terminal Alkyne

This protocol describes the synthesis of 4-(alkynyl)cinnamic acid.

Materials:

  • 4-Iodocinnamic acid or 4-Bromocinnamic acid (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodocinnamic acid or 4-bromocinnamic acid, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature (for 4-iodocinnamic acid) or heat to 50-70 °C (for 4-bromocinnamic acid) for 2-8 hours, monitoring by TLC.

  • Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[14][15]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Halocinnamic Acid PdCl₂(PPh₃)₂ CuI B Add Solvent (THF) & Base (Et₃N) A->B C Add Terminal Alkyne B->C D Stir at RT or Heat (2-8 h) C->D E Monitor by TLC D->E F Filter through Celite E->F G Aqueous Wash (NH₄Cl, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for Sonogashira Coupling.

Conclusion and Practical Implications

The evidence, both theoretical and experimental, consistently demonstrates the superior reactivity of 4-iodocinnamic acid over 4-bromocinnamic acid in palladium-catalyzed cross-coupling reactions. This heightened reactivity stems from the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.

For researchers and drug development professionals, this has several practical implications:

  • Milder Conditions: Reactions with 4-iodocinnamic acid can often be conducted at lower temperatures and with lower catalyst loadings, leading to more sustainable and cost-effective processes.

  • Faster Reactions: The faster kinetics of oxidative addition for the C-I bond can lead to significantly shorter reaction times, increasing throughput.

  • Higher Yields: The increased efficiency of the catalytic cycle often translates to higher yields of the desired product.

  • Chemoselectivity: The differential reactivity can be strategically employed in the synthesis of complex molecules bearing multiple halogen atoms.

While 4-bromocinnamic acid remains a viable and often more economical starting material, its lower reactivity necessitates more forcing conditions. The choice between the two will ultimately depend on a balance of factors including cost, desired reaction efficiency, and the specific requirements of the synthetic route. However, for achieving high yields under mild conditions and with rapid reaction times, 4-iodocinnamic acid is the demonstrably superior choice.

References

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC - NIH. [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Intro to Organometallics: The Heck Reaction. Odinity. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • physical properties | organohalogen compounds | alkyl halides | haloalkanes. AdiChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

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Unlocking Protein Structures: A Comparative Guide to Phasing with 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology, determining the three-dimensional architecture of proteins is paramount to understanding their function and designing novel therapeutics. X-ray crystallography remains a cornerstone of this endeavor, yet it is often hampered by the infamous "phase problem"—the loss of crucial phase information during data collection. Experimental phasing techniques, particularly the use of heavy-atom derivatives, provide a powerful solution. This guide offers an in-depth validation of 4-Iodocinnamic acid as a heavy-atom derivative for phasing, presenting a technical comparison with established alternatives and providing supporting experimental data to inform your crystallographic strategies.

The Phase Problem: A Brief Overview

To reconstruct a protein's electron density map from a diffraction pattern, both the amplitude and the phase of the scattered X-rays are required.[1][2] While amplitudes are readily measured, the phases are lost.[1] The heavy-atom method elegantly circumvents this by introducing atoms of high atomic number (and thus, high electron density) into the protein crystal.[3][4][5] The significant scattering contribution of these heavy atoms perturbs the diffraction pattern in a measurable way, allowing for the determination of initial phases through techniques like Single Isomorphous Replacement (SIR), Multiple Isomorphous Replacement (MIR), and Single-wavelength Anomalous Dispersion (SAD).[2][3][4][6]

4-Iodocinnamic Acid: A Promising Candidate for Phasing

4-Iodocinnamic acid presents itself as a compelling candidate for a heavy-atom derivative due to several key chemical properties. The presence of an iodine atom provides a strong anomalous signal, particularly at the copper Kα wavelength (1.54 Å) commonly available on in-house X-ray sources.[7][8] Its aromatic ring structure and carboxylic acid moiety may facilitate specific interactions with protein binding pockets, potentially leading to well-ordered derivatives.

Experimental Workflow: Phasing with 4-Iodocinnamic Acid

The introduction of 4-Iodocinnamic acid into a protein crystal can be achieved through two primary methods: co-crystallization or soaking. The choice between these methods is often empirical and protein-dependent.

experimental_workflow cluster_methods Derivatization cluster_data Data Collection & Phasing Prot Purified Protein CoCryst Co-crystallization (Protein + Ligand) Prot->CoCryst Soak Soaking (Crystal + Ligand Solution) Lig 4-Iodocinnamic Acid Stock Lig->CoCryst Lig->Soak Xray X-ray Diffraction Data Collection CoCryst->Xray Soak->Xray Phase SAD Phasing Xray->Phase Build Model Building & Refinement Phase->Build

Caption: Experimental workflow for phasing with 4-Iodocinnamic acid.

Detailed Protocol: Crystal Soaking with 4-Iodocinnamic Acid

This protocol is a generalized starting point and should be optimized for each specific protein.

  • Preparation of Soaking Solution:

    • Prepare a stock solution of 4-Iodocinnamic acid (e.g., 100 mM in a suitable solvent like DMSO).

    • Create a series of soaking solutions by adding the 4-Iodocinnamic acid stock to the crystal stabilization buffer to final concentrations ranging from 1 mM to 50 mM. The final concentration of the organic solvent should be kept to a minimum to avoid crystal damage.

  • Crystal Soaking:

    • Carefully transfer a native protein crystal into a drop of the soaking solution.

    • Incubate for a duration ranging from a few minutes to several hours. A short soaking time (e.g., 10-20 seconds) is often sufficient and can minimize non-isomorphism.[9]

  • Cryo-protection and Freezing:

    • If data is to be collected at cryogenic temperatures, transfer the soaked crystal to a cryoprotectant solution containing 4-Iodocinnamic acid.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Processing:

    • Collect a high-redundancy diffraction dataset, preferably at a wavelength that maximizes the anomalous signal of iodine (e.g., Cu Kα, ~1.54 Å).

    • Process the data and scale the intensities.

  • Phasing and Structure Solution:

    • Use software packages like SHELX, Phenix, or CCP4 to locate the iodine atoms using the anomalous differences and to calculate the initial experimental phases.

    • Perform density modification and automated model building to obtain an initial protein model.

    • Refine the model against the experimental data.

Comparative Analysis: 4-Iodocinnamic Acid vs. Alternative Derivatives

A particularly insightful comparison can be made with 4-iodopyrazole and 4-bromopyrazole, which have been successfully used for SAD phasing of multiple proteins.[10][11]

DerivativePhasing MethodTarget ProteinResolution (Å)Phasing Power (Anomalous)Figure of MeritReference
4-Iodopyrazole SADHIV-1 Reverse Transcriptase2.201.10.30[10]
Influenza Endonuclease2.101.30.32[10]
Proteinase K1.251.50.45[10]
4-Bromopyrazole SADHIV-1 Reverse Transcriptase2.101.10.31[10]
Influenza Endonuclease2.001.20.34[10]
Proteinase K1.201.50.48[10]
Iodide Ions (Soaking) SADVarious SSGCID Targets1.5 - 2.8N/AN/A[7]
Potassium Tetrachloroplatinate (K2PtCl4) MIRLysozymeN/AN/AN/A[12]
Trimethyllead Acetate (TMLA) MIRFcγRIII1.8N/AN/A[12]

Note: Phasing power and Figure of Merit can vary significantly based on data quality and processing software.

Case Study: SAD Phasing of HIV-1 Reverse Transcriptase with 4-Iodopyrazole

The successful application of 4-iodopyrazole in phasing HIV-1 Reverse Transcriptase (RT) serves as an excellent model for the potential of 4-Iodocinnamic acid.[10] In this study, crystals of HIV-1 RT were soaked with a solution of 4-iodopyrazole. Data collection at the copper Kα wavelength yielded a dataset with sufficient anomalous signal to solve the structure to 2.20 Å resolution using SAD phasing.[10] The resulting electron density map was of high quality, allowing for the unambiguous building of the protein model. This case highlights the utility of small, iodinated aromatic fragments in providing the necessary phasing information for complex protein structures.

case_study cluster_protein Target Protein cluster_ligand Heavy Atom Derivative cluster_result Outcome HIV_RT HIV-1 Reverse Transcriptase Crystal Phased Successful SAD Phasing HIV_RT->Phased Soaking IodoP 4-Iodopyrazole Structure 2.20 Å Structure Solved Phased->Structure

Caption: Phasing of HIV-1 RT with 4-Iodopyrazole.

Conclusion and Future Outlook

While direct experimental validation of 4-Iodocinnamic acid as a phasing agent for a novel protein structure remains to be published, the evidence from structurally analogous compounds is highly encouraging. Its chemical properties, combined with the proven success of similar small iodinated aromatic molecules, position it as a valuable tool in the crystallographer's arsenal. The straightforward protocols for soaking and co-crystallization, coupled with the strong anomalous signal of iodine at commonly available X-ray wavelengths, make 4-Iodocinnamic acid an accessible and promising option for tackling the phase problem, particularly in high-throughput structural genomics environments. Future studies are warranted to systematically evaluate its performance across a diverse range of protein targets.

References

  • Cohen, M. S., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCrJ, 3(1), 51-60. Available from: [Link]

  • D'Amico, K. L., et al. (2013). SAD phasing using iodide ions in a high-throughput structural genomics environment. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 10), 1137–1142. Available from: [Link]

  • Cohen, M. S., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCrJ, 3(Pt 1), 51–60. Available from: [Link]

  • Yogavel, M., et al. (2007). SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source: effects of data redundancy and completeness on structure solution. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 8), 931-934. Available from: [Link]

  • Hampton Research. (n.d.). Halides for Phasing. Hampton Research. Available from: [Link]

  • Beck, T., et al. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 433–439. Available from: [Link]

  • Lu, J., & Sun, P. D. (2014). A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives. The FEBS journal, 281(18), 4021–4028. Available from: [Link]

  • Lu, J., et al. (2008). Towards a rational approach for heavy-atom derivative screening in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 4), 413–420. Available from: [Link]

  • Rupp, B. (n.d.). Multiple Isomorphous Replacement (MIR) Phasing. RuppWeb. Available from: [Link]

  • Rupp, B. (n.d.). Phasing Techniques. RuppWeb. Available from: [Link]

  • Pike, A. C. W., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318. Available from: [Link]

  • Wikipedia. (2023). Isomorphous replacement. In Wikipedia. Available from: [Link]

  • Principles of phasing. (n.d.). University of Reading. Available from: [Link]

  • Hampton Research. (n.d.). Heavy Atom Screens User Guide. Hampton Research. Available from: [Link]

  • Wikipedia. (2023). Single-wavelength anomalous diffraction. In Wikipedia. Available from: [Link]

  • Hayashi, K., et al. (1968). Iodination of lysozyme. I. Differential iodination of tyrosine residues. Journal of Biochemistry, 64(2), 239-245. Available from: [Link]

  • Pike, A. C. W., et al. (2016). An overview of heavy-atom derivatization of protein crystals. ResearchGate. Available from: [Link]

  • Dauter, Z., et al. (2006). Aromatic electrophilic substitution of iodine involved in the VIL and HYPER-VIL derivatization techniques. ResearchGate. Available from: [Link]

  • Millane, R. P., et al. (2021). A general method for directly phasing diffraction data from high-solvent-content protein crystals. Acta Crystallographica Section D: Structural Biology, 77(Pt 5), 639–651. Available from: [Link]

  • Thorn, A. (2020, August 17). 07 Phasing and Molecular Replacement | Lecture Series "Basics of Macromolecular Crystallography". YouTube. Available from: [Link]

  • Kaltashov, I. A., et al. (2016). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. Journal of the American Society for Mass Spectrometry, 27(10), 1644–1653. Available from: [Link]

  • Cavallo, G., et al. (2017). Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 3), 423–431. Available from: [Link]

  • Srifa, P., et al. (2020). Effects of bromine substitution for iodine on structural stability and phase transition of CsPbI3. ResearchGate. Available from: [Link]

  • Wikipedia. (2024). Bromine. In Wikipedia. Available from: [Link]

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A Comparative Guide to Halogenated Cinnamic Acids in Crystal Engineering: From Supramolecular Synthons to Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Crystal Engineering

In the landscape of crystal engineering and drug development, the precise control of molecular assembly in the solid state is paramount. It dictates critical physicochemical properties such as solubility, stability, and bioavailability. Cinnamic acid, a naturally occurring organic acid, serves as a versatile scaffold for systematic structural modifications.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) onto the phenyl ring of cinnamic acid provides a powerful toolkit for the crystal engineer. Halogenation not only modifies the electronic properties of the molecule but also introduces the possibility of forming specific and directional intermolecular interactions, most notably halogen bonds, which can compete with or complement traditional hydrogen bonds.[2][3]

This guide offers a comparative study of halogenated cinnamic acids, exploring how the nature and position of the halogen substituent influence crystal packing, supramolecular synthon formation, and ultimately, the material's properties. We will delve into the causality behind experimental choices for their synthesis and crystallization, providing field-proven insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Halogenated Cinnamic Acids: The Influence of the Halogen Bond

The substitution of a hydrogen atom with a halogen on the cinnamic acid scaffold introduces a region of positive electrostatic potential on the halogen atom, known as a σ-hole, which can act as a Lewis acid and interact with Lewis bases like oxygen or nitrogen atoms.[3][4] This interaction, termed a halogen bond, provides a directional and tunable tool for crystal engineering.[5] The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).[3]

This section compares the effects of different halogens at various positions on the phenyl ring.

Physicochemical Properties: A Comparative Overview

The introduction of a halogen atom significantly impacts the melting point and solubility of cinnamic acids. These properties are a direct consequence of the different crystal packing arrangements and intermolecular forces.

CompoundHalogenPositionMelting Point (°C)Solubility
trans-Cinnamic Acid--133Slightly soluble in water
Fluorocinnamic Acids
2-Fluorocinnamic AcidFortho-Soluble in organic solvents
4-Fluorocinnamic AcidFpara209-210[6][7]Sparingly soluble in water[6]
Chlorocinnamic Acids
2-Chlorocinnamic AcidClortho208-210[8]Sparingly soluble in water, soluble in organic solvents[8]
3-Chlorocinnamic AcidClmeta--
4-Chlorocinnamic AcidClpara248-250[9]Sparingly soluble in water
Bromocinnamic Acids
2-Bromocinnamic AcidBrortho--
3-Bromocinnamic AcidBrmeta--
4-Bromocinnamic AcidBrpara--
Iodocinnamic Acids
2-Iodocinnamic AcidIortho--
3-Iodocinnamic AcidImeta--
4-Iodocinnamic AcidIpara--

Note: Missing data indicates that readily available, verified information was not found in the conducted searches.

Crystal Packing and Supramolecular Synthons: A Tale of Competing Interactions

The crystal packing of halogenated cinnamic acids is a delicate balance between the ubiquitous carboxylic acid hydrogen-bonded dimers and the emergent halogen bonds.[5] The position of the halogen substituent (ortho, meta, or para) plays a crucial role in determining which interactions dominate and the resulting supramolecular architecture.[1][10]

For instance, in p-chloro-trans-cinnamic acid, the crystal structure reveals a head-to-head packing arrangement, which facilitates photodimerization.[11] The primary supramolecular synthon is the classic carboxylic acid dimer formed through strong O-H···O hydrogen bonds. These dimers are then further interconnected by weaker C-H···O interactions.[5]

The introduction of heavier halogens like bromine and iodine increases the propensity for halogen bonding to influence the crystal packing. In the crystal structure of 4-bromocinnamic anhydride, the three-dimensional supramolecular structure is governed by a combination of C—H⋯O hydrogen bonds and slipped stacking interactions involving the bromophenyl rings.[12]

The interplay between hydrogen and halogen bonding can be visualized as a hierarchical system of interactions.

Synthesis_Workflow Start Start: Halogenated Benzaldehyde & Malonic Acid Reaction Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Heat) Start->Reaction Workup Acidic Work-up & Precipitation Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Crude Crude Halogenated Cinnamic Acid Filtration->Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Pure Pure Halogenated Cinnamic Acid Crystals Recrystallization->Pure

Sources

A Comparative Analysis of the Biological Activity of 4-Iodocinnamic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the modification of lead compounds to enhance their therapeutic potential is a cornerstone of drug discovery. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This guide provides an in-depth technical comparison of the biological activity of 4-Iodocinnamic acid versus its ester derivatives, offering insights into how esterification influences its efficacy. This analysis is supported by experimental data and protocols to provide a comprehensive resource for researchers in the field.

Introduction to 4-Iodocinnamic Acid and its Ester Derivatives

4-Iodocinnamic acid is a derivative of cinnamic acid characterized by the presence of an iodine atom at the para position of the phenyl ring. This halogen substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic effects, which in turn can modulate its biological activity. Esterification of the carboxylic acid group to form derivatives, such as methyl or ethyl esters, further alters these properties, often leading to enhanced membrane permeability and potentially greater biological efficacy.[3] The core structures are depicted below:

Chemical Structures of 4-Iodocinnamic Acid and its Ester Derivative

Figure 1. Chemical structures of 4-Iodocinnamic acid (left) and its generic ester derivative (right), where R represents an alkyl or aryl group.

This guide will explore the comparative biological activities of 4-Iodocinnamic acid and its esters in the realms of antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental evidence and detailed protocols.

Comparative Biological Activities

The primary rationale behind synthesizing ester derivatives of biologically active carboxylic acids is to improve their pharmacokinetic and pharmacodynamic profiles. Esterification typically increases lipophilicity, which can enhance absorption and cellular uptake.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are known to exhibit a broad spectrum of antimicrobial activity.[4] The mechanism is often attributed to the disruption of microbial cell membranes.[3] While specific comparative studies on 4-Iodocinnamic acid and its esters are limited, research on analogous halogenated cinnamic acid derivatives provides valuable insights.

For instance, studies on 4-chlorocinnamic acid and its esters have demonstrated that esterification can enhance antifungal activity. In one study, while the parent acid showed some activity, certain ester derivatives, such as methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, were found to be significantly more potent against various Candida species.[5][6] This suggests that the increased lipophilicity of the esters facilitates their interaction with the fungal cell membrane. The proposed mechanism for some antifungal cinnamic acid derivatives involves the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[5]

Table 1: Comparative Antimicrobial Activity of Halogenated Cinnamic Acid Derivatives

CompoundTarget OrganismActivity (MIC)Reference
4-Chlorocinnamic acidCandida albicans>100 µg/mL[6]
Methyl 4-chlorocinnamateStaphylococcus aureusActive at highest conc.[6]
Methoxyethyl 4-chlorocinnamateCandida spp.0.13 µmol/mL[5]
Perillyl 4-chlorocinnamateCandida spp.0.024 µmol/mL[5]
Anticancer Activity

The anticancer potential of cinnamic acid derivatives has been a subject of intense research. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.[4][7] Studies have shown that cinnamic acid can induce apoptosis in human melanoma cells, with an IC50 value of 2.4 mM.[4][7] This process is often associated with DNA damage and cell cycle arrest.[7]

While direct comparative IC50 values for 4-Iodocinnamic acid versus its esters are not extensively documented, the general trend observed with other cinnamic acid derivatives suggests that esterification can modulate cytotoxic activity. For example, a study on various cinnamic acid esters and amides reported significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 42 to 166 µM.[1] The presence of electron-withdrawing groups on the aromatic ring was noted to enhance this activity.[1]

Table 2: Cytotoxicity of Cinnamic Acid and its Derivatives against Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Cinnamic acidHT-144 (Melanoma)2.4 mM[4][7]
Cinnamic acid derivatives (general)HeLa, K562, MCF-742 - 166 µM[1]
Caffeic acid ethyl esterEcGUS (inhibition)3.2-22.2 µM[8]

Note: This table presents a general overview. Specific comparative data for 4-Iodocinnamic acid and its esters is needed for a direct comparison.

The induction of apoptosis by cinnamic acid derivatives can proceed through various signaling pathways. A simplified representation of a potential apoptosis induction pathway is illustrated below.

apoptosis_pathway 4-Iodocinnamic_Acid_Ester 4-Iodocinnamic_Acid_Ester Cell_Membrane Cell_Membrane 4-Iodocinnamic_Acid_Ester->Cell_Membrane Increased Lipophilicity Enhances Permeation Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Induces Stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Release of Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Diagram 1: Simplified Apoptosis Induction Pathway

Enzyme Inhibition

Cinnamic acid and its derivatives are known to inhibit various enzymes, including tyrosinase and β-glucuronidase.[8][9] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and medicinal fields.[9]

Several studies have demonstrated that cinnamic acid esters can be potent tyrosinase inhibitors, often exhibiting greater activity than the parent acid. For instance, certain cinnamic acid-eugenol esters showed significantly stronger tyrosinase inhibitory activity (IC50: 3.07 µM) compared to cinnamic acid itself.[10][11] The inhibition mechanism is often found to be reversible and can be of a mixed or non-competitive type.[9][12] This suggests that the ester derivatives can bind to both the free enzyme and the enzyme-substrate complex.

enzyme_inhibition cluster_0 Enzyme Inhibition by 4-Iodocinnamic Acid Ester Enzyme Enzyme Enzyme_Substrate_Complex Enzyme_Substrate_Complex Enzyme->Enzyme_Substrate_Complex + Substrate Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex + Inhibitor Substrate Substrate Product Product Inhibitor 4-Iodocinnamic Acid Ester Enzyme_Substrate_Complex->Product Reaction Enzyme_Substrate_Complex->Enzyme_Inhibitor_Complex + Inhibitor (Mixed-type)

Diagram 2: Mechanism of Mixed-Type Enzyme Inhibition

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Synthesis of 4-Iodocinnamic Acid Esters

A general method for the synthesis of cinnamic acid esters is through Fischer esterification.

Protocol 1: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 4-Iodocinnamic acid (1 equivalent) in the desired alcohol (e.g., methanol or ethanol), which acts as both the solvent and the reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude ester. The product can be further purified by column chromatography or recrystallization.

fischer_esterification 4-Iodocinnamic_Acid 4-Iodocinnamic Acid Reflux Reflux 4-Iodocinnamic_Acid->Reflux Alcohol Alcohol (R-OH) Alcohol->Reflux Acid_Catalyst H+ Catalyst Acid_Catalyst->Reflux Ester 4-Iodocinnamic Acid Ester Reflux->Ester Water Water Reflux->Water

Diagram 3: Fischer Esterification Workflow

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assessment (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol 3: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The available literature on halogenated cinnamic acids suggests that both the nature and position of the halogen, as well as the ester group, play a crucial role in determining the biological activity. The increased lipophilicity imparted by esterification appears to be a key factor in enhancing the antimicrobial and anticancer activities of these compounds.

For 4-Iodocinnamic acid and its derivatives, a systematic investigation is warranted to establish a clear structure-activity relationship. Future studies should focus on:

  • Synthesis and screening of a library of 4-Iodocinnamic acid esters with varying alkyl and aryl groups to optimize activity.

  • Direct comparative studies of the parent acid and its esters against a panel of microbial strains and cancer cell lines to quantify the impact of esterification.

  • Elucidation of the specific molecular mechanisms of action for this particular class of compounds to identify their cellular targets and signaling pathways.

Conclusion

While direct comparative data for 4-Iodocinnamic acid and its ester derivatives is still emerging, the broader understanding of cinnamic acid chemistry and biology strongly suggests that esterification is a promising strategy to enhance its therapeutic potential. The increased lipophilicity of the ester derivatives is likely to improve cellular uptake and interaction with biological membranes, leading to enhanced antimicrobial and anticancer activities. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these compounds and contribute to the development of new and more effective therapeutic agents.

References

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Cell Biology International, 37(7), 703-713. [Link]

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm, 10(4), 576-583. [Link]

  • Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5963. [Link]

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. RSC Publishing. [Link]

  • Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. MDPI. [Link]

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed. [Link]

  • Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. ChemMedChem, 18(2), e202200501. [Link]

  • Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. AIR Unimi. [Link]

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. ResearchGate. [Link]

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. ResearchGate. [Link]

  • IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. [Link]

  • Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure–activity relationships. PubMed. [Link]

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  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]

  • Synthesis and bioactivity evaluation of cinnamic acid esters from Oxalis pes-caprace. ResearchGate. [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. [Link]

  • Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. researchmap. [Link]

  • The values of IC50 of the four compounds against oral epithelial cells... ResearchGate. [Link]

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  • Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. IEEE. [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. National Institutes of Health. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. ResearchGate. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. National Institutes of Health. [Link]

  • Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. PubMed. [Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed. [Link]

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validating the mechanism of a reaction involving 4-Iodocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Validating Reaction Mechanisms: A Case Study with 4-Iodocinnamic Acid

In the landscape of drug discovery and materials science, 4-Iodocinnamic acid is a valuable and versatile building block.[1] Its structure, featuring an aryl iodide, a conjugated alkene, and a carboxylic acid, presents multiple reactive handles for complex molecular construction. However, harnessing its full synthetic potential requires a deep, validated understanding of its reaction mechanisms. A proposed mechanism is merely a hypothesis; rigorous experimental validation is what transforms it into a reliable predictive tool for reaction optimization, troubleshooting, and scaling.

This guide eschews a simple recitation of facts, instead offering a senior application scientist's perspective on how to design and execute a series of experiments to validate the mechanism of a reaction involving 4-Iodocinnamic acid. We will focus on one of the most fundamental transformations for an aryl iodide: the Palladium-catalyzed Heck-Mizoroki cross-coupling reaction.[2][3] We will explore the canonical pathway and contrast it with a plausible alternative—a photo-induced radical mechanism—to illustrate how targeted experiments can provide unequivocal evidence to support one pathway over the other.

The Competing Hypotheses: Heck-Mizoroki Cycle vs. Radical Pathway

At the heart of any mechanistic validation is the presence of at least two competing, falsifiable hypotheses. For the cross-coupling of 4-Iodocinnamic acid with an alkene (e.g., styrene), we will consider two primary candidates.

Hypothesis A: The Heck-Mizoroki Catalytic Cycle

The most widely accepted mechanism for this transformation is the Heck-Mizoroki reaction, which proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3][4] This pathway is defined by three key sequential steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-Iodocinnamic acid, forming a square planar Aryl-Pd(II)-Iodo complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Aryl-Pd bond. This step forms a new carbon-carbon bond.

  • Syn-Beta-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium center is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step regenerates the double bond.

  • Reductive Elimination: The palladium-hydride complex reductively eliminates HI (which is neutralized by a base) to regenerate the active Pd(0) catalyst.

.

Heck_Mechanism cluster_cycle Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Aryl-Pd(II)-I Complex pd0->oxidative_addition Oxidative Addition aryl_iodide 4-Iodocinnamic Acid (Ar-I) aryl_iodide->oxidative_addition alkene Alkene (R-CH=CH₂) migratory_insertion Alkyl-Pd(II) Intermediate alkene->migratory_insertion oxidative_addition->migratory_insertion Migratory Insertion product Coupled Product (Ar-CH=CH-R) migratory_insertion->product h_pd_i H-Pd(II)-I Complex migratory_insertion->h_pd_i β-Hydride Elimination h_pd_i->pd0 Reductive Elimination base_h [Base-H]⁺I⁻ h_pd_i->base_h base Base base->h_pd_i Radical_Mechanism Photo-Induced Radical Pathway start 4-Iodocinnamic Acid (Ar-I) initiation Homolytic Cleavage start->initiation Initiation light Light (hν) light->initiation aryl_radical Aryl Radical (Ar•) + I• initiation->aryl_radical propagation Radical Addition aryl_radical->propagation Propagation alkene Alkene alkene->propagation benzylic_radical Benzylic Radical Intermediate propagation->benzylic_radical termination Termination / H-Abstraction benzylic_radical->termination Termination product Coupled Product termination->product

Caption: A plausible photo-induced radical reaction pathway.

Experimental Design for Mechanistic Validation

A robust validation strategy relies on a suite of experiments, each designed to probe a specific aspect of the proposed mechanisms. The results should not be viewed in isolation; rather, they should collectively build a self-consistent and compelling narrative.

Experiment 1: Radical Trapping for Direct Interrogation

Causality & Rationale: The most direct way to differentiate between a concerted, organometallic cycle and a radical chain mechanism is to test for the presence of free radicals. If radical intermediates are formed, a radical scavenger (or "trapper") should intercept them, thereby inhibiting the reaction and forming a detectable adduct. [5]TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) is an ideal scavenger for this purpose as it is a stable radical that readily reacts with carbon-centered radicals.

Experimental Protocol:

  • Setup Control Reaction: In a reaction vessel, combine 4-Iodocinnamic acid (1.0 equiv), styrene (1.2 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 equiv) in DMF. If testing the photochemical pathway, use a suitable photosensitizer and light source, omitting the palladium catalyst.

  • Setup Trapping Reaction: Prepare an identical reaction, but add 2.0 equivalents of TEMPO before initiating the reaction.

  • Execution: Run both reactions under identical conditions (e.g., 100 °C for 12 hours, or under photo-irradiation).

  • Analysis: Monitor the consumption of starting materials and formation of the product in both reactions over time using a calibrated internal standard via HPLC or GC-MS.

  • Adduct Identification: At the end of the trapping reaction, analyze the crude mixture by high-resolution mass spectrometry (HRMS) to search for the mass corresponding to the [Aryl-TEMPO + H]⁺ adduct.

Interpreting the Results:

ObservationImplication for Heck MechanismImplication for Radical Mechanism
No significant change in reaction rate. Supported. The reaction does not proceed via free radical intermediates.Refuted. The primary pathway is not a radical chain reaction.
No Aryl-TEMPO adduct detected. Supported. Refuted.
Significant inhibition of reaction rate. Refuted. Suggests at least a partial radical pathway is operative.Supported. The reaction is intercepted by the radical scavenger.
Aryl-TEMPO adduct is detected by HRMS. Refuted. Supported. Direct evidence for the formation of the aryl radical.

graph TD {
A[Set up Control & TEMPO Reactions] --> B{Initiate Reaction};
B --> C1[Control: Monitor Product Formation];
B --> C2[TEMPO: Monitor Product Formation];
C1 --> D1[High Yield];
C2 --> D2[Low/No Yield];
A --> E{Analyze TEMPO Reaction Mixture};
E --> F[LC-MS / HRMS];
F --> G{Search for Aryl-TEMPO Adduct};
G --> H1[Adduct Found];
G --> H2[Adduct Not Found];
subgraph "Interpretation"
    I[Compare Yields: D1 vs D2] --> J{Significant Inhibition?};
    J -- Yes --> K[Radical Pathway Likely];
    J -- No --> L[Heck Pathway Likely];
    H1 --> K;
    H2 --> L;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px
style E fill:#E8F0FE,stroke:#4285F4,stroke-width:2px
style K fill:#FCE8E6,stroke:#EA4335,stroke-width:2px
style L fill:#E6F4EA,stroke:#34A853,stroke-width:2px

}

Caption: Workflow for a radical trapping experiment.

Experiment 2: Kinetic Isotope Effect (KIE) to Probe the Rate-Determining Step

Causality & Rationale: The beta-hydride elimination step is a cornerstone of the Heck mechanism and often the rate-determining step. This step involves the breaking of a C-H bond. According to transition state theory, breaking a C-D bond is energetically more demanding than breaking a C-H bond. Therefore, if we replace the hydrogen involved in this step with deuterium, we should observe a decrease in the reaction rate. This phenomenon, the kinetic isotope effect (KIE), provides powerful evidence for the involvement of C-H bond cleavage in the rate-limiting step. A radical mechanism, by contrast, would not be expected to show a significant KIE related to this specific position.

Experimental Protocol:

  • Substrate Synthesis: Synthesize styrene-β,β-d₂ by, for example, the Wittig reaction of benzaldehyde with deuterated methyltriphenylphosphonium iodide. Confirm deuteration level by ¹H NMR and MS.

  • Parallel Reactions: Set up two identical Heck reactions as described previously. One reaction will use standard styrene, and the other will use styrene-β,β-d₂.

  • Rate Measurement: Initiate both reactions simultaneously and monitor the initial rates of product formation very carefully, taking aliquots at early time points (e.g., <15% conversion) for analysis by HPLC or GC-MS.

  • KIE Calculation: The KIE is calculated as the ratio of the initial rate of the reaction with the non-deuterated substrate (kH) to the initial rate with the deuterated substrate (kD). KIE = kH / kD.

Interpreting the Results:

KIE Value (kH / kD)Implication for Heck MechanismImplication for Radical Mechanism
~1.0 - 1.2 (No significant KIE) Suggests β-hydride elimination is not the rate-determining step, or the mechanism is different.Consistent. This mechanism does not involve β-hydride elimination.
> 2.0 (Significant primary KIE) Strongly Supported. Provides evidence that C-H bond cleavage is part of the rate-determining step, a key feature of the Heck cycle.Refuted.
Experiment 3: Reaction Progress Kinetic Analysis (RPKA)

Causality & Rationale: Analyzing the complete reaction profile, not just the initial rate, provides deeper insight into catalyst stability, product inhibition, and substrate-dependent kinetics. The shape of the concentration vs. time curve is a fingerprint of the underlying mechanism. For example, a well-behaved catalytic cycle should exhibit predictable Michaelis-Menten-type kinetics, whereas a radical chain reaction might show an induction period or complex, non-linear behavior.

Experimental Protocol:

  • High-Frequency Data Collection: Set up the Heck reaction in a temperature-controlled reactor. Use an automated sampling system or take manual aliquots every 5-10 minutes throughout the reaction.

  • Analysis: Quench each aliquot immediately and analyze by a rapid method like UPLC to get high-resolution concentration data for reactants, products, and any major byproducts over time.

  • Data Modeling: Plot the concentration of all species versus time. Fit this data to various kinetic models (e.g., zero-order, first-order, Michaelis-Menten) to determine the reaction order with respect to each component.

Interpreting the Results:

ObservationImplication for Heck MechanismImplication for Radical Mechanism
Follows 1st order decay in substrate; catalyst concentration dependence is observed. Supported. Consistent with a catalytic cycle where catalyst and substrate concentrations are key.Less likely to follow simple first-order kinetics.
Presence of an induction period before rapid reaction. Not typical, suggests complex catalyst activation.Plausible. Could correspond to the time needed to build up a critical concentration of radical initiators.
Reaction abruptly stops before substrate is consumed. Suggests catalyst deactivation or product inhibition.Plausible, could be due to scavenger accumulation or terminator consumption.

Summary of Validation Strategy

Experimental ApproachExpected Result for Heck-Mizoroki MechanismExpected Result for Radical Mechanism
Radical Trapping (TEMPO) No significant rate inhibition; no adduct formed.Strong rate inhibition; Aryl-TEMPO adduct detected.
Kinetic Isotope Effect (KIE) Significant primary KIE (kH/kD > 2) with β-deuterated alkene.No significant KIE (kH/kD ≈ 1).
Reaction Kinetics (RPKA) Obeys predictable rate laws (e.g., first-order in substrate).May show an induction period or complex kinetics.

By systematically applying these experimental tests, a researcher can move beyond speculation and authoritatively validate the operative mechanism for reactions involving 4-Iodocinnamic acid. This foundational knowledge is critical for developing robust, efficient, and scalable synthetic processes in the pharmaceutical and chemical industries.

References

  • Liu, Y., Li, H., et al. (2021). Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. Organic Letters. [Link]

  • Gray, A., et al. (2022). Photocatalytic Hydroalkylation of Aryl-Alkenes. The Journal of Organic Chemistry. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan.
  • PubChem. (n.d.). 4-Iodocinnamic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikimedia Foundation. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikimedia Foundation. [Link]

  • Wikipedia. (n.d.). Iodolactonization. Wikimedia Foundation. [Link]

  • Dicks, A. P., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator. [Link]

  • Ali, M. A., et al. (2014). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]

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A Senior Application Scientist's Guide to Catalyst Performance in the Sonogashira Coupling of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction's ability to function under mild conditions has made it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and natural products.[3] This guide provides an in-depth comparison of the performance of various catalytic systems for the Sonogashira coupling of 4-iodocinnamic acid, a valuable building block in medicinal chemistry. We will delve into the mechanistic nuances of different catalysts, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Crucial Role of the Catalyst in Sonogashira Coupling

The choice of catalyst is paramount to the success of the Sonogashira reaction, influencing reaction rates, yields, and the tolerance of functional groups.[4] The reaction is most commonly catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst.[2] However, the landscape of catalyst technology is continually evolving, with advancements in ligand design and the development of heterogeneous and copper-free systems.

The Mechanistic Heart of the Reaction: Palladium and Copper Catalytic Cycles

The generally accepted mechanism for the traditional Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in our case, 4-iodocinnamic acid) to form a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[5]

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) species undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]

The Copper Cycle:

The primary role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne by forming a copper acetylide intermediate.[4] This species is more nucleophilic than the parent alkyne, enabling the crucial transmetalation step with the palladium complex.

Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)-I(L)₂ Pd0->PdII_ArI Oxidative Addition (Ar-I) PdII_Ar_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII_ArI->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Product Ar-C≡C-R PdII_Ar_Alkyne->Product Reductive Elimination CuI Cu(I) Cu_Alkyne Cu-C≡C-R CuI->Cu_Alkyne Cu_Alkyne->PdII_ArI To Transmetalation Alkyne H-C≡C-R Alkyne->Cu_Alkyne Deprotonation Base Base Base->Cu_Alkyne Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 4-iodocinnamic acid, catalyst, and co-catalyst B Establish inert atmosphere A->B C Add solvent and base B->C D Add alkyne C->D E Stir at appropriate temperature D->E F Monitor progress (TLC/LC-MS) E->F G Quench reaction F->G H Aqueous workup & extraction G->H I Dry and concentrate organic phase H->I J Purify product (Chromatography) I->J

Sources

A Comparative Guide to the Synthetic Routes of 4-Iodocinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of versatile building blocks is a critical endeavor. 4-Iodocinnamic acid, a halogenated derivative of cinnamic acid, serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of three key functional groups: a carboxylic acid, an alkene, and an aryl iodide, each offering a handle for diverse chemical modifications. This guide provides an in-depth comparison of the primary synthetic routes to 4-Iodocinnamic acid, offering a critical analysis of each methodology to aid researchers in selecting the most appropriate path for their specific needs.

Introduction to 4-Iodocinnamic Acid

4-Iodocinnamic acid is a derivative of cinnamic acid, a naturally occurring organic compound. The introduction of an iodine atom onto the phenyl ring at the para position significantly enhances its synthetic utility. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, allowing for the facile introduction of diverse substituents. This makes 4-iodocinnamic acid a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.

This guide will explore four prominent synthetic strategies for the preparation of 4-Iodocinnamic acid:

  • The Perkin Reaction: A classic condensation reaction providing a direct route from 4-iodobenzaldehyde.

  • The Heck Reaction: A modern, palladium-catalyzed cross-coupling approach.

  • The Sandmeyer Reaction: A traditional method for the introduction of halides, starting from an amino precursor.

  • The Wittig Reaction: A reliable olefination reaction to construct the carbon-carbon double bond.

Each route will be evaluated based on its mechanistic underpinnings, experimental protocol, and a comparative analysis of its advantages and disadvantages in terms of yield, scalability, cost-effectiveness, and green chemistry principles.

The Perkin Reaction: A Direct Condensation Approach

The Perkin reaction, first reported by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids.[1][2] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[1]

Mechanistic Rationale

The reaction is believed to proceed through the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 4-iodobenzaldehyde. A subsequent series of condensation and elimination steps yields the final 4-iodocinnamic acid product.[3] The use of a weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, is crucial for the reaction's success.[4]

Perkin_Reaction cluster_start Starting Materials cluster_process Reaction Process cluster_product Product 4-Iodobenzaldehyde 4-Iodobenzaldehyde Condensation Condensation 4-Iodobenzaldehyde->Condensation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Condensation Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate)->Condensation Dehydration Dehydration Condensation->Dehydration 4-Iodocinnamic Acid 4-Iodocinnamic Acid Dehydration->4-Iodocinnamic Acid

Caption: Workflow of the Perkin Reaction for 4-Iodocinnamic acid synthesis.

Experimental Protocol: Microwave-Assisted Perkin Reaction

This protocol is adapted from a general procedure for the microwave-assisted synthesis of cinnamic acid derivatives.[5]

Materials:

  • 4-Iodobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Saturated sodium carbonate solution

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-iodobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and freshly fused, finely powdered sodium acetate (0.6 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 320 W) for a short duration (e.g., 5 minutes).[5]

  • After cooling, pour the reaction mixture into water.

  • Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the mixture is alkaline to neutralize the excess acetic anhydride and convert the product to its sodium salt.

  • Perform steam distillation to remove any unreacted 4-iodobenzaldehyde.

  • Filter the hot solution to remove any resinous byproducts.

  • Acidify the filtrate with concentrated HCl with cooling and vigorous stirring.

  • Collect the precipitated 4-iodocinnamic acid by vacuum filtration, wash with cold water, and dry.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Strategy

The Heck reaction, a Nobel Prize-winning transformation, is a powerful tool for the formation of carbon-carbon bonds.[6] It typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[6] For the synthesis of 4-iodocinnamic acid, this would involve the coupling of an iodinated aromatic compound with acrylic acid or one of its esters.

Mechanistic Rationale

The catalytic cycle of the Heck reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, and β-hydride elimination to release the product and regenerate the catalyst.[7] The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.

Heck_Reaction cluster_start Starting Materials cluster_process Reaction Process cluster_product Intermediate 4-Iodoaniline 4-Iodoaniline Pd(0) Catalytic Cycle Pd(0) Catalytic Cycle 4-Iodoaniline->Pd(0) Catalytic Cycle Acrylic Acid Acrylic Acid Acrylic Acid->Pd(0) Catalytic Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Pd(0) Catalytic Cycle Base Base Base->Pd(0) Catalytic Cycle 4-Aminocinnamic Acid 4-Aminocinnamic Acid Pd(0) Catalytic Cycle->4-Aminocinnamic Acid

Caption: Heck Reaction for the synthesis of the 4-aminocinnamic acid intermediate.

Experimental Protocol: Aqueous Heck Reaction

This protocol is adapted from a green chemistry procedure for the synthesis of a cinnamic acid derivative in water.[8][9] This first step yields 4-aminocinnamic acid, which would then require a subsequent Sandmeyer reaction to yield the final product.

Materials:

  • 4-Iodoaniline

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) and acrylic acid (1.2 eq) in water.

  • Add sodium carbonate (2.0 eq) as the base.

  • Add a catalytic amount of palladium(II) acetate (e.g., 2 mol%).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-90°C) with stirring for several hours, monitoring the reaction progress by TLC.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl to precipitate the 4-aminocinnamic acid.

  • Collect the product by vacuum filtration, wash with water, and dry.

The Sandmeyer Reaction: Diazotization and Halogenation

The Sandmeyer reaction is a classic transformation used to convert a primary aromatic amine into a variety of functional groups, including halogens, via a diazonium salt intermediate.[10][11] This route to 4-iodocinnamic acid would typically start from 4-aminocinnamic acid.

Mechanistic Rationale

The process involves two main stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[12] In the second step, the diazonium salt is treated with a copper(I) halide or, in the case of iodination, often with potassium iodide, which displaces the diazonium group with an iodide atom.[12][13]

Sandmeyer_Reaction cluster_start Starting Material cluster_process Reaction Process cluster_product Product 4-Aminocinnamic Acid 4-Aminocinnamic Acid Diazotization (NaNO2, HCl, 0-5 °C) Diazotization (NaNO2, HCl, 0-5 °C) 4-Aminocinnamic Acid->Diazotization (NaNO2, HCl, 0-5 °C) Iodination (KI) Iodination (KI) Diazotization (NaNO2, HCl, 0-5 °C)->Iodination (KI) 4-Iodocinnamic Acid 4-Iodocinnamic Acid Iodination (KI)->4-Iodocinnamic Acid

Caption: Sandmeyer Reaction workflow for converting 4-aminocinnamic acid.

Experimental Protocol: Sandmeyer Reaction

This protocol is a general procedure for the Sandmeyer iodination of an aromatic amine.[14][15]

Materials:

  • 4-Aminocinnamic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium iodide (KI)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 4-aminocinnamic acid (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any excess iodine.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-iodocinnamic acid.

The Wittig Reaction: A Versatile Olefination Method

The Wittig reaction is a highly reliable and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (a Wittig reagent).[16] This route provides a direct method for forming the carbon-carbon double bond in 4-iodocinnamic acid.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine oxide byproduct. The stereoselectivity of the reaction can often be controlled by the nature of the ylide and the reaction conditions.

Wittig_Reaction cluster_start Starting Materials cluster_process Reaction Process cluster_product Product 4-Iodobenzaldehyde 4-Iodobenzaldehyde Wittig Olefination Wittig Olefination 4-Iodobenzaldehyde->Wittig Olefination (Carboxymethyl)triphenylphosphonium Bromide (Carboxymethyl)triphenylphosphonium Bromide Ylide Formation Ylide Formation (Carboxymethyl)triphenylphosphonium Bromide->Ylide Formation Base Base Base->Ylide Formation Ylide Formation->Wittig Olefination 4-Iodocinnamic Acid 4-Iodocinnamic Acid Wittig Olefination->4-Iodocinnamic Acid

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Sciences

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Impurities, which can arise from raw materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[1] Consequently, regulatory bodies worldwide, including the FDA and EMA, mandate rigorous characterization and control of these impurities.[1] While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages.[2]

This guide provides an in-depth technical comparison of qNMR with alternative methods, focusing on the purity assessment of 4-Iodocinnamic acid, a common intermediate in organic synthesis. We will explore the fundamental principles of qNMR, deliver a field-proven experimental protocol, and present a framework for method validation, equipping researchers and quality control professionals with the knowledge to leverage this robust technique.

The Principle of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on the response factor of a substance relative to a reference standard of the same compound, qNMR is a primary analytical method.[3][4] The core principle is that the integrated area of an NMR signal is directly and strictly proportional to the number of nuclei giving rise to that signal.[5][6] By co-dissolving a known mass of a highly pure, certified internal standard with a known mass of the analyte, the purity of the analyte can be determined by comparing the integral of a specific analyte resonance to a resonance from the internal standard. This approach provides an absolute measure of purity without the need for an identical analyte reference standard, making it invaluable for characterizing new chemical entities and reference materials.[7][8]

Experimental Workflow: Purity Assessment of 4-Iodocinnamic Acid by ¹H qNMR

The successful application of qNMR is contingent on a meticulously planned and executed workflow. Each step is designed to minimize experimental error and ensure the final purity value is both accurate and precise.

G cluster_planning 1. Method Planning cluster_prep 2. Sample Preparation cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Calculation p1 Select Solvent (e.g., DMSO-d6) p2 Select Internal Standard (IS) (e.g., Maleic Acid) p1->p2 p3 Select Analyte & IS Peaks (Non-overlapping) p2->p3 s1 Accurately weigh Analyte (4-Iodocinnamic acid) p3->s1 s3 Dissolve in known volume of deuterated solvent s1->s3 s2 Accurately weigh IS (Maleic Acid) s2->s3 s4 Homogenize solution s3->s4 a1 Optimize Spectrometer (Shimming, Pulse Calibration) s4->a1 a2 Set Key Parameters (D1 ≥ 5xT1, 90° Pulse) a1->a2 a3 Acquire FID Data (Sufficient Scans for S/N) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Integrate Selected Peaks d2->d3 d4 Calculate Purity d3->d4

Caption: qNMR workflow for purity determination.

Part 1: Method Planning - The Causality Behind Key Choices
  • Solvent Selection: The ideal solvent must completely dissolve both the analyte (4-Iodocinnamic acid) and the internal standard.[5][9] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power for polar organic acids. Its residual proton signal appears around 2.50 ppm, which is typically clear of the aromatic and vinylic protons of interest in 4-Iodocinnamic acid.[10]

  • Internal Standard (IS) Selection: This is the most critical decision in qNMR.[9] The ideal IS must meet several criteria:

    • High Purity: Certified purity (≥99%) is essential as any error in the standard's purity directly transfers to the analyte's calculated purity.[9][11]

    • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[9]

    • Simple Spectrum: A simple spectrum with sharp singlet peaks is preferable to avoid complex multiplet integration.[12]

    • Spectral Separation: Its resonance(s) must not overlap with any signals from the analyte or solvent.[5][6]

    For 4-Iodocinnamic acid in DMSO-d6, Maleic acid is a suitable internal standard. It is highly pure, stable, and exhibits a sharp singlet for its two vinylic protons at ~6.3 ppm, a region that is typically free of signals from the analyte.[6]

Part 2: Experimental Protocol

A. Sample Preparation

  • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of 4-Iodocinnamic acid directly into a clean, dry vial. Record the mass (m_analyte) to the nearest 0.01 mg.

  • Accurately weigh approximately 8-10 mg of the internal standard (Maleic acid) into the same vial. Record the mass (m_std) to the nearest 0.01 mg. The goal is to achieve a near 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[5]

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

B. Data Acquisition (400 MHz Spectrometer or higher)

  • Insert the sample into the spectrometer and allow it to thermally equilibrate.

  • Perform standard spectrometer optimization procedures, including locking, tuning, and shimming, to achieve a narrow and symmetrical solvent peak.

  • Set Quantitative Acquisition Parameters:

    • Pulse Angle (p1): Calibrate and use a 90° pulse. This ensures maximum signal excitation for all nuclei, a prerequisite for accurate quantification.[5]

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T1) of any peak being integrated (both analyte and standard).[12][13] T1 values for protons in small molecules are typically 1-5 seconds.[12] A conservative and robust starting point is a delay of 30 seconds . An insufficient delay will lead to signal saturation and an underestimation of purity.[11][14] The T1 can be experimentally determined using an inversion-recovery pulse sequence for method optimization.[14]

    • Acquisition Time (aq): Set to 3-5 seconds to ensure the Free Induction Decay (FID) has fully decayed, which improves resolution and baseline quality.

    • Number of Scans (ns): Typically 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio (S/N > 250:1) for the peaks of interest.

C. Data Processing and Purity Calculation

  • Apply an exponential line broadening factor (LB) of 0.3 Hz to improve S/N without significantly degrading resolution.

  • Perform Fourier transformation of the FID.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.[5]

  • Apply an automated baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[15]

  • Integrate the selected, well-resolved signals. For 4-Iodocinnamic acid, the doublet corresponding to one of the vinylic protons (e.g., at ~7.6 ppm) is a good choice. For Maleic acid, integrate the singlet at ~6.3 ppm.

  • Calculate the purity using the following equation:[5]

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I_analyte, I_std: Integral values for the analyte and standard peaks.

    • N_analyte, N_std: Number of protons corresponding to the integrated signal (e.g., N_analyte = 1 for a vinylic proton; N_std = 2 for Maleic acid).

    • M_analyte, M_std: Molar masses of the analyte (4-Iodocinnamic acid: 274.05 g/mol ) and standard (Maleic acid: 116.07 g/mol ).[16]

    • m_analyte, m_std: Weighed masses of the analyte and standard.

    • Purity_std: Certified purity of the internal standard (e.g., 99.5%).

Method Validation: Ensuring a Trustworthy System

To be used in a regulated environment, the qNMR method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19]

Validation ParameterPurpose & Methodology
Specificity Confirms that the signal used for quantification is unique to the analyte and free from interference from impurities, the standard, or the solvent. Assessed by visual inspection of the spectrum for overlapping signals.[18]
Linearity Demonstrates a linear relationship between signal intensity and analyte concentration. Prepare a series of samples with a fixed amount of IS and varying amounts of analyte (e.g., 50-150% of the target concentration). Plot the integral ratio (I_analyte/I_std) vs. the mass ratio (m_analyte/m_std). The correlation coefficient (r²) should be >0.999.
Accuracy Measures the closeness of the experimental value to the true value. Analyze a sample of 4-Iodocinnamic acid with a known, certified purity (if available) or by spiking a blank matrix with a known amount of analyte. The recovery should be within 98.0-102.0%.
Precision Assesses the degree of scatter between a series of measurements. Repeatability is tested by analyzing multiple preparations (e.g., n=6) under the same conditions on the same day. Intermediate Precision is assessed by having a different analyst repeat the experiment on a different day or with different equipment. The Relative Standard Deviation (RSD) should typically be ≤1%.[17]
Robustness Evaluates the method's capacity to remain unaffected by small, deliberate variations in experimental parameters (e.g., relaxation delay, pulse angle, temperature). This demonstrates the reliability of the method during routine use.

Comparison: qNMR vs. HPLC for Purity Assessment

While both qNMR and HPLC are powerful analytical tools, they operate on different principles and offer complementary information.[20]

G cluster_c qNMR Quantitative NMR (qNMR) Primary Method (Absolute Quantification) Non-destructive Higher sample amount (mg) No analyte-specific standard needed Lower throughput (long delays) Provides structural confirmation HPLC HPLC Secondary Method (Relative Quantification) Destructive Lower sample amount (µg) Analyte-specific standard required Higher throughput Better for trace impurity detection title Purity Assessment of 4-Iodocinnamic Acid

Caption: Logical comparison of qNMR and HPLC.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal area is directly proportional to the number of nuclei. A primary method.[4][5]Separation based on differential partitioning; detection often by UV absorbance. A secondary (comparative) method.[21]
Quantification Absolute quantification using a certified internal standard of a different compound.[22]Relative quantification against a reference standard of the analyte itself. Purity often reported as Area %.[21]
Reference Standard Does not require a reference standard of the analyte.[7][8]Requires a well-characterized reference standard of the analyte for assay determination.
Sample Throughput Lower, due to the need for long relaxation delays for accurate quantification.[8]Higher, with typical run times of 5-30 minutes per sample.[8]
Sample Consumption Higher (typically 5-20 mg of analyte).[8]Lower (typically in the µg range is injected on-column).[8]
Sample Recovery Non-destructive; the sample can be fully recovered after analysis.[8]Destructive; the sample is consumed during the analysis.[8]
Information Provided Provides an unambiguous purity value and simultaneously confirms the chemical structure of the analyte and impurities.[8]Provides retention time and peak area. Structural information requires coupling to a mass spectrometer (LC-MS).[23]
Trace Analysis Less sensitive for detecting very low-level impurities (<0.1%).Highly sensitive, excellent for detecting and quantifying trace impurities.

Conclusion

Quantitative NMR is a robust, reliable, and highly accurate primary method for the purity assessment of APIs like 4-Iodocinnamic acid. Its ability to provide an absolute purity value without requiring a specific reference standard of the analyte makes it an indispensable tool, particularly in early-phase development and for the certification of reference materials. While HPLC offers superior sensitivity for trace impurity detection and higher throughput, qNMR provides unparalleled accuracy and structural confirmation in a single experiment. For a comprehensive quality assessment, a dual-pronged approach leveraging both qNMR for an absolute purity assay and HPLC for an impurity profile often represents the gold standard in the pharmaceutical industry.

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Sources

Safety Operating Guide

Proper Disposal of 4-Iodocinnamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Iodocinnamic acid, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of 4-Iodocinnamic Acid

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While 4-Iodocinnamic acid is not classified as a hazardous substance under OSHA's Hazard Communication Standard 2012, it is crucial to recognize its characteristics to inform safe handling and disposal practices.[1]

PropertyDescriptionSource
Physical State Solid[1]
Health Hazards May cause skin, eye, and respiratory tract irritation.[1][2] The toxicological properties have not been fully investigated.[2][1][2]
Environmental Hazards Harmful to aquatic life.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[3][3]
Combustibility May be combustible at high temperatures.[2][2]

Given its classification as a halogenated organic compound, specific disposal routes are required to prevent environmental contamination.

The Disposal Workflow: A Decision-Making Framework

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 4-Iodocinnamic acid waste.

cluster_0 Waste Generation & Initial Assessment cluster_1 Segregation & Containerization cluster_2 Final Disposal A Generation of 4-Iodocinnamic Acid Waste B Is the waste contaminated with other hazardous materials? A->B C Segregate as Halogenated Organic Waste B->C No F Consult institutional guidelines for disposal of mixed hazardous waste. B->F Yes D Place in a designated, labeled, and compatible waste container. C->D E Arrange for pickup by a licensed hazardous waste disposal service. D->E

Caption: Decision workflow for the disposal of 4-Iodocinnamic acid.

Step-by-Step Disposal Protocol

This protocol provides a detailed, sequential guide for the safe and compliant disposal of 4-Iodocinnamic acid.

Step 1: Waste Characterization and Segregation

The foundational principle of proper chemical waste management is accurate characterization and segregation. 4-Iodocinnamic acid is a halogenated organic compound due to the presence of iodine.[4] Therefore, it must be disposed of in a designated halogenated organic waste stream.

Action:

  • Do not mix 4-Iodocinnamic acid waste with non-halogenated organic solvents or aqueous waste streams.[4][5]

  • Collect waste in a designated container specifically for halogenated organic compounds.[4]

Step 2: Personal Protective Equipment (PPE)

Prior to handling the waste, ensure you are wearing the appropriate personal protective equipment to mitigate any risk of exposure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or glasses.[6][7]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3][7]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3][8]

Step 3: Containerization and Labeling

Proper containerization and labeling are critical for safe storage and transport, and are mandated by regulatory bodies.

Procedure:

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure-fitting lid.

  • Place the solid 4-Iodocinnamic acid waste directly into the designated halogenated organic waste container.[2][3]

  • If dealing with a solution, ensure the container is appropriate for liquids and will not degrade.

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Iodocinnamic acid"

    • The approximate quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or lab group

Step 4: Storage of Waste

Store the container in a designated satellite accumulation area within the laboratory.

Storage Guidelines:

  • Keep the container tightly closed except when adding waste.[2][3]

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

Step 5: Final Disposal

The final disposal of 4-Iodocinnamic acid must be conducted through a licensed professional waste disposal service.[5][9]

Action:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.

  • Do not attempt to dispose of 4-Iodocinnamic acid down the drain or in the regular trash.[5]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.

For a small, dry spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3]

  • Avoid generating dust.[5]

  • Clean the spill area thoroughly with soap and water.[2]

For a large spill:

  • Evacuate the area and alert your laboratory supervisor and institutional EHS.

  • Prevent the spillage from entering drains or waterways.[5][8]

Conclusion

The responsible disposal of 4-Iodocinnamic acid is a critical aspect of laboratory safety and environmental compliance. By adhering to this step-by-step guide, researchers can ensure that this halogenated organic compound is managed in a manner that is safe, compliant, and minimizes its environmental impact. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Material Safety Data Sheet. (2005, October 9). FooDB. Retrieved from [Link]

  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]

  • Safety Data Sheet trans-Cinnamic acid. metasci. Retrieved from [Link]

  • Safety Data Sheet. Axxence. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. EPA. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. Retrieved from [Link]

  • How do labs dispose acids or chemical residue? (2022, January 18). Reddit. Retrieved from [Link]

  • Lab Waste Disposal Guide. (2025, February 21). University of Manitoba. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 4-Iodocinnamic acid, an aromatic carboxylic acid, serves as a valuable building block in synthesis. However, its potential hazards necessitate a robust and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides essential, field-proven safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the risks associated with 4-Iodocinnamic acid is paramount. This compound is not benign and presents several hazards that dictate our safety protocols.

According to safety data sheets, 4-Iodocinnamic acid is classified with the following hazards:

  • Skin Irritation (Category 2) : It can cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2) : It poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1]

  • Acute Toxicity (Category 4, Oral & Dermal) : The compound is harmful if swallowed or if it comes into contact with the skin.[1]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[1][2]

These classifications are the foundation of our personal protective equipment (PPE) selection and handling procedures. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation of the solid powder.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial. The following table summarizes the minimum required equipment for handling 4-Iodocinnamic acid.

Task Minimum Required Personal Protective Equipment (PPE)
Weighing & Transferring Solid Nitrile Gloves, Safety Goggles (ANSI Z87.1 approved), Lab Coat, Full-length Pants, Closed-toe Shoes. Consider a face shield for larger quantities.
Working with Solutions Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Full-length Pants, Closed-toe Shoes.
Potential for Dust Generation All of the above, plus a NIOSH-approved respirator with a P2 filter for non-oil aerosols.
Cleaning Spills All of the above, with an emphasis on a respirator and potentially heavier-duty gloves depending on the spill size.
Detailed PPE Specifications:
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and accidental splashes.[3] For operations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn over the goggles.[4]

  • Skin Protection :

    • Gloves : Disposable nitrile gloves provide adequate short-term protection.[4] It is critical to inspect gloves for any signs of damage before use. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin.[5] Dispose of contaminated gloves immediately in the designated chemical waste container.

    • Lab Coat : A standard lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[4]

  • Respiratory Protection : All handling of solid 4-Iodocinnamic acid should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[6] If engineering controls are insufficient to prevent dust generation, a properly fitted respirator is required.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a comprehensive plan for safely managing 4-Iodocinnamic acid in the laboratory.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Assess Risks & Review SDS PPE_Selection 2. Select & Inspect Appropriate PPE Risk_Assessment->PPE_Selection Eng_Controls 3. Prepare Engineering Controls (Fume Hood, Eyewash Station) PPE_Selection->Eng_Controls Handling 4. Handle in Fume Hood (Weighing, Transfer) Eng_Controls->Handling Labeling 5. Clearly Label All Solutions & Containers Handling->Labeling Decon 6. Decontaminate Work Surfaces Labeling->Decon Waste 7. Segregate & Dispose of Chemical Waste Decon->Waste PPE_Removal 8. Doff & Dispose of Contaminated PPE Waste->PPE_Removal Wash 9. Wash Hands Thoroughly PPE_Removal->Wash

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.